Fluorescein dicaproate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(6'-hexanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSNCRHSIFNRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649961 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-90-1 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the principle of Fluorescein dicaproate action for cell viability?
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the principles and methodologies underlying the use of Fluorescein (B123965) Dicaproate (FDC) and its analogues, such as Fluorescein Diacetate (FDA), for the assessment of cell viability. These reagents serve as robust indicators of metabolically active cells by leveraging the interplay between membrane integrity and intracellular enzymatic activity.
Core Principle of Action
The utility of Fluorescein Dicaproate (FDC) as a cell viability probe is predicated on two key cellular characteristics: the enzymatic activity of intracellular esterases and the structural integrity of the plasma membrane. The mechanism is a multi-step process that results in the accumulation of a fluorescent signal exclusively within living cells.
The process begins with the introduction of FDC, a non-fluorescent and hydrophobic molecule, to a cell population.[1] Due to its lipophilic nature, FDC can readily permeate the intact lipid bilayer of both viable and non-viable cells through passive diffusion.[2][3]
Once inside a cell, ubiquitous intracellular esterases hydrolyze the caproate groups from the FDC molecule.[1][4] This enzymatic cleavage transforms the non-fluorescent substrate into fluorescein, a highly polar molecule that emits a vibrant green fluorescence.[2][5]
The final and critical step for signal generation is the retention of the newly formed fluorescein. A healthy, viable cell possesses an intact plasma membrane that is impermeable to the polar fluorescein, effectively trapping it within the cytoplasm.[1] This intracellular accumulation results in a strong, quantifiable green fluorescent signal. Conversely, cells with compromised or damaged membranes, which are characteristic of cell death, are unable to retain the polar fluorescein.[1] The dye leaks out into the extracellular medium, leading to a significant reduction or complete absence of a fluorescent signal from the dead cell. Therefore, the intensity of the measured fluorescence is directly proportional to the number of viable, metabolically active cells in the sample.[4][6]
Data Presentation: Quantitative Parameters
Successful implementation of the FDC assay requires adherence to specific quantitative parameters, including spectral properties for detection and appropriate reagent concentrations.
| Parameter | Value | Description | Source(s) |
| Excitation Wavelength (λex) | ~490 - 498 nm | The peak wavelength of light required to excite the cleaved fluorescein molecule. | [7][8][] |
| Emission Wavelength (λem) | ~517 - 530 nm | The peak wavelength of fluorescent light emitted by the excited fluorescein molecule. | [7][8][10] |
| Recommended Final Concentration | 10 - 30 µg/mL | Optimal concentration range for FDA in microplate assays to ensure sufficient signal without causing cytotoxicity. | [11][12] |
| 10 µM | A commonly used final concentration for FDA in microscopy and fluorometry applications. | [10] | |
| 0.04 mg/mL (40 µg/mL) | An effective concentration of FdA used for assessing viability in 3D tissue constructs. | [6][13] | |
| Typical Incubation Time | 10 - 30 minutes | The time required for substrate uptake, enzymatic conversion, and signal stabilization. This may require optimization. | [10][11][12] |
| Stock Solution Solvent | DMSO or Acetone | FDC and its analogues are typically dissolved in an organic solvent to create a concentrated stock solution before dilution in aqueous buffer. | [1][14] |
Experimental Protocols
Below is a generalized protocol for a cell viability assay using FDC in a 96-well microplate format. This protocol should be optimized for specific cell types and experimental conditions.
A. Reagent Preparation
-
FDC Stock Solution: Prepare a 1-5 mg/mL stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. The expiration for such solutions is typically six months from the date of preparation.[15]
-
Wash Buffer: Prepare a sterile Phosphate-Buffered Saline (PBS) solution, pH 7.4.
-
FDC Working Solution: Immediately before use, dilute the FDC stock solution in pre-warmed PBS or serum-free culture medium to the desired final concentration (e.g., 10-30 µg/mL). Vortex briefly to ensure complete mixing.
B. Cell Staining and Measurement
-
Cell Seeding: Seed cells into a 96-well clear-bottom, black-walled microplate at a desired density and culture until they are ready for the assay.
-
Compound Treatment (Optional): If assessing cytotoxicity, treat cells with the test compounds for the desired duration. Include appropriate positive (e.g., lysis buffer) and negative (e.g., vehicle) controls.
-
Media Removal: Gently aspirate the culture medium from each well.
-
Washing: Wash the cells once by adding 100 µL of pre-warmed PBS to each well, followed by gentle aspiration. This removes residual esterases present in serum-containing media.
-
Staining: Add 100 µL of the freshly prepared FDC working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically, as signal intensity increases with duration before reaching a plateau.[11][12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader equipped with appropriate filters (Excitation: ~490 nm, Emission: ~520 nm). Readings should be taken from the bottom of the plate.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the principle of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 8. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescein diacetate for determination of cell viability in tissue-engineered skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]
- 15. protocols.io [protocols.io]
In-Vitro Cell Viability Assessment Using Fluorescein Esters: A Technical Guide
Introduction
The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug development. A variety of methods exist to determine the number of living cells in a population. This guide focuses on a class of viability assays that utilize non-fluorescent derivatives of fluorescein (B123965), which are enzymatically converted into a fluorescent product within living cells. While the initial query specified fluorescein dicaproate, the vast body of scientific literature centers on a closely related and widely used compound, fluorescein diacetate (FDA). Therefore, this document will primarily detail the principles and applications of FDA as a representative and well-established method for in-vitro cell viability assessment. The underlying principles and general protocols are often adaptable to other similar fluorescein esters.
Core Principle: Enzymatic Activation of a Fluorophore
The fluorescein diacetate (FDA) cell viability assay is based on the principle that only cells with intact plasma membranes and active intracellular esterases can convert the non-fluorescent FDA into the highly fluorescent compound, fluorescein.[1][2] FDA, a nonpolar molecule, can freely diffuse across the cell membrane into the cytoplasm.[1] In viable cells, ubiquitous intracellular esterases cleave the diacetate groups from the FDA molecule.[1] This hydrolysis reaction yields fluorescein, a polar molecule that is trapped within the cell, leading to the accumulation of a green fluorescent signal.[1][3] Conversely, cells with compromised membrane integrity or inactive enzymes cannot retain fluorescein, and thus do not fluoresce.[3] This method provides a rapid and sensitive measure of cell viability.[4]
Mechanism of Action: A Visual Representation
The conversion of fluorescein diacetate to fluorescein is a straightforward enzymatic reaction that serves as an indicator of metabolic activity and membrane integrity.
Caption: Mechanism of fluorescein diacetate (FDA) uptake and conversion in viable cells.
Experimental Protocols
The following provides a generalized protocol for a microplate-based fluorescein diacetate cell viability assay. Specific parameters may require optimization depending on the cell type and experimental conditions.
1. Reagent Preparation:
-
FDA Stock Solution: Prepare a stock solution of fluorescein diacetate (e.g., 10 mg/mL) in a dry organic solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).[3] This solution should be stored at -20°C, protected from light. The expiration for prepared stains is typically around six months.[5]
-
Working Solution: Immediately before use, dilute the FDA stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or the cell culture medium, to the desired final concentration. Optimal concentrations often range from 10 to 30 µg/mL.[4][6]
2. Cell Seeding and Treatment:
-
Seed cells in a 96-well culture plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the compounds or conditions being tested and incubate for the desired period.
3. Staining and Incubation:
-
Remove the culture medium and wash the cells gently with PBS.
-
Add the FDA working solution to each well.
-
Incubate the plate for a period of 15 to 30 minutes at room temperature or 37°C.[4][6] The incubation time should be optimized to achieve a strong signal without causing cytotoxicity.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader.[4][6] The excitation wavelength for fluorescein is typically around 490 nm, and the emission wavelength is around 520 nm.[7][8]
-
Alternatively, visualize the stained cells using a fluorescence microscope equipped with a suitable filter set.
Experimental Workflow Diagram
Caption: A generalized workflow for an in-vitro cell viability assay using fluorescein diacetate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the fluorescein diacetate assay based on published data.
Table 1: Recommended Assay Parameters
| Parameter | Recommended Range | Source |
| FDA Concentration | 10 - 30 µg/mL | [4][6] |
| Incubation Time | 27 - 30 minutes | [4][6] |
| Excitation Wavelength | ~490 nm | [7][8] |
| Emission Wavelength | ~520 nm | [7] |
Table 2: Comparison with MTT Assay
| Feature | Fluorescein Diacetate (FDA) Assay | MTT Assay | Source |
| Principle | Enzymatic hydrolysis | Mitochondrial reductase activity | [4][6] |
| Detection | Fluorescence | Absorbance | [4][6] |
| Sensitivity | Equivalent to MTT for cell number; superior for H₂O₂ injury at high concentrations | Good for cell proliferation | [4][6] |
| Toxicity | Generally non-toxic at working concentrations | Can be toxic to cells | [9] |
| Assay Duration | Shorter | Longer | [4] |
Instrumentation
The primary instrumentation required for quantitative analysis of the fluorescein diacetate assay is a fluorescence microplate reader .[4][6] This instrument allows for high-throughput measurement of fluorescence intensity from 96-well or 384-well plates. For qualitative or semi-quantitative analysis, a fluorescence microscope equipped with a standard fluorescein filter set (e.g., blue excitation and green emission) is suitable.
Limitations and Considerations
While the fluorescein diacetate assay is a robust method, there are several potential issues to be aware of:
-
Spontaneous Hydrolysis: FDA can hydrolyze spontaneously in the absence of live cells, particularly in certain media components like tryptone, peptone, and yeast extract, as well as in Tris-HCl and sodium phosphate (B84403) buffers.[10][11] This can lead to high background fluorescence. It is recommended to minimize incubation times and run appropriate controls (e.g., cell-free wells) to account for background hydrolysis.
-
Fluorescence Quenching: Components of the assay solution or the test compounds themselves can quench the fluorescence of fluorescein, leading to an underestimation of cell viability.[10][11]
-
Cell Type Variability: The activity of intracellular esterases can vary between different cell types, which may affect the intensity of the fluorescent signal.
-
Co-staining with Propidium (B1200493) Iodide (PI): For a more comprehensive assessment of viability, FDA is often used in conjunction with a dead-cell stain such as propidium iodide (PI).[3][5] PI is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of dead cells and intercalate with DNA, producing red fluorescence.[5] This dual-staining approach allows for the simultaneous visualization and quantification of both live (green) and dead (red) cells.
Conclusion
The use of fluorescein-based esters, particularly fluorescein diacetate, offers a reliable, sensitive, and relatively rapid method for the in-vitro assessment of cell viability. Its simple principle, based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product in living cells, makes it a valuable tool for researchers in various fields. By understanding the methodology, optimizing experimental parameters, and being mindful of its limitations, scientists can effectively employ this assay to gain critical insights into cellular health and response to various stimuli.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 4. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]
- 8. promega.com [promega.com]
- 9. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Fluorescein Dicaproate as a Fluorogenic Substrate for Esterase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Fluorescein (B123965) Dicaproate as a fluorogenic substrate for the detection and quantification of esterase activity. This document details the underlying biochemical principles, offers structured data on related compounds, presents detailed experimental protocols, and includes visual representations of the key processes.
Introduction
Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological processes, including neurotransmission, detoxification, and lipid metabolism. The detection and quantification of esterase activity are pivotal in numerous research areas, from fundamental enzymology to drug discovery and diagnostics. Fluorogenic substrates offer a sensitive and continuous method for monitoring enzyme activity. Fluorescein dicaproate is a non-fluorescent molecule that, upon enzymatic cleavage by esterases, yields the highly fluorescent compound fluorescein, providing a direct measure of esterase activity.
The Core Mechanism: From Non-Fluorescent to Fluorescent
The utility of this compound as a fluorogenic substrate lies in its chemical design. The fluorescein core, a potent fluorophore, is chemically masked by two caproate (hexanoate) ester groups. This esterification renders the molecule non-fluorescent and hydrophobic, allowing it to readily permeate cell membranes.
Once inside a cell or in the presence of isolated esterases, the ester bonds of this compound are hydrolyzed. This two-step enzymatic reaction sequentially removes the caproate groups, ultimately liberating the fluorescein molecule. The unmasked fluorescein exhibits intense green fluorescence upon excitation with blue light, a signal that can be quantified to determine the rate of the enzymatic reaction.
dot
Caption: Enzymatic cleavage of this compound by esterase.
Quantitative Data
Table 1: Spectral Properties of Fluorescein
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~494 nm | [1] |
| Emission Wavelength (λem) | ~516-521 nm | [1] |
| Molar Extinction Coefficient | ~80,000 cm⁻¹ M⁻¹ |
Table 2: Kinetic Parameters for the Hydrolysis of Fluorescein Diacetate Derivatives
| Substrate | Enzyme Source | K_m | V_max | Reference |
| 5-(and 6-)-carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extract | 0.29 mM | 12.3 nmol·min⁻¹·mg protein⁻¹ | [2] |
| Fluorescein Diacetate (FDA) | Porcine Liver Esterase (PLE) | Not specified | Not specified | |
| Fluorescein Diacetate (FDA) | Reconstructed Human Skin/Epidermis | Not specified | Not specified |
Experimental Protocols
The following protocols are adapted from established methods for fluorescein diacetate (FDA) and can be used as a starting point for developing assays with this compound. Optimization of substrate concentration, enzyme concentration, and incubation time is recommended for specific experimental conditions.
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).
-
Store the stock solution at -20°C, protected from light.
-
-
Esterase Solution:
-
Prepare the esterase solution in the desired assay buffer (e.g., phosphate-buffered saline, Tris-HCl) at a concentration suitable for the assay. Keep the enzyme on ice.
-
-
Assay Buffer:
-
A common buffer is 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.4. The optimal pH may vary depending on the specific esterase being studied.
-
In Vitro Esterase Activity Assay
This protocol describes a typical 96-well plate-based assay for measuring the activity of a purified or crude esterase preparation.
dot
Caption: A typical experimental workflow for an in vitro esterase assay.
Methodology:
-
Assay Setup:
-
In a 96-well black microplate, add the desired volume of assay buffer.
-
Add the esterase solution to each well, except for the negative control wells.
-
For the negative control, add the same volume of assay buffer or a heat-inactivated enzyme solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the this compound stock solution to each well to achieve the desired final concentration. The final DMSO or ethanol concentration should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 494 nm and an emission wavelength of approximately 520 nm.
-
Collect data points at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each sample.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
To determine the kinetic parameters (K_m and V_max), perform the assay with varying concentrations of this compound and fit the initial velocity data to the Michaelis-Menten equation.
-
Logical Relationships and Considerations
The successful application of this compound as a fluorogenic substrate depends on several interconnected factors. The following diagram illustrates these relationships.
dot
Caption: Logical relationships influencing the outcome of the esterase assay.
Conclusion
This compound serves as a valuable tool for the sensitive and continuous measurement of esterase activity. Its mechanism, based on the enzymatic release of a highly fluorescent product from a non-fluorescent precursor, is well-established. While specific kinetic data for this compound remains to be extensively published, the wealth of information available for the closely related compound, fluorescein diacetate, provides a solid foundation for its application in various research and development settings. The provided protocols and diagrams offer a practical guide for the implementation of this compound-based esterase assays. Careful optimization of experimental parameters is crucial for obtaining accurate and reproducible results.
References
Detecting Microbial Activity with Fluorescein Dicaproate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein (B123965) dicaproate (FDC) is a powerful fluorogenic probe used for the rapid and sensitive detection of metabolic activity in a wide range of microorganisms. As a lipophilic, non-fluorescent molecule, FDC readily permeates the cell membranes of viable microbes. Once inside the cytoplasm, ubiquitous intracellular esterase enzymes hydrolyze the caproate groups, releasing the polar molecule fluorescein. The resulting fluorescence, trapped within cells that have intact membranes, serves as a direct indicator of enzymatic activity and, by extension, cell viability. This technical guide details the core principles of the FDC assay, provides comprehensive experimental protocols, and discusses critical technical considerations for its successful implementation.
Principle of the Assay: Enzymatic Activation of a Fluorophore
The utility of Fluorescein dicaproate as a viability stain is predicated on two key cellular characteristics: enzymatic activity and membrane integrity. The underlying mechanism is a two-step process:
-
Passive Diffusion : FDC is a non-polar, uncharged molecule that can freely diffuse across the lipid bilayer of microbial cell membranes into the cytoplasm.[1][2]
-
Enzymatic Hydrolysis : Metabolically active cells contain a variety of non-specific intracellular esterases, lipases, and proteases.[3][4] These enzymes recognize and cleave the two caproate ester bonds on the FDC molecule.
-
Fluorescence and Accumulation : This hydrolysis releases two caproate molecules and the highly fluorescent molecule, fluorescein.[5] Fluorescein is a polar molecule and is thus unable to passively diffuse back across the intact cell membrane, leading to its accumulation inside viable cells.[1][2] The intensity of the green fluorescence, typically measured at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm, is directly proportional to the enzymatic activity within the cell population.
Dead or membrane-compromised cells are unable to retain the hydrolyzed fluorescein, and therefore do not exhibit a significant increase in fluorescence.
Experimental Protocols
This section provides a general protocol for assessing microbial activity using FDC in a 96-well microplate format, suitable for spectrophotometric analysis.
Reagent and Sample Preparation
-
FDC Stock Solution : Prepare a 5 mg/mL stock solution of this compound in a dry, water-free solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). Store this solution in small aliquots at -20°C, protected from light.
-
Working Buffer : A non-nucleophilic buffer is recommended to minimize abiotic hydrolysis.[6] A simple saline solution (e.g., 0.85% NaCl) or a diluted buffer can be effective. If a buffer is required, test for background hydrolysis (see Section 4).
-
Microbial Suspension :
-
Culture microorganisms under desired experimental conditions.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with the working buffer to remove residual culture medium components, which can cause background fluorescence or quenching.[7][8]
-
Resuspend the final pellet in the working buffer and adjust the cell density as required for the experiment (e.g., to an optical density at 600 nm (OD₆₀₀) of 0.1-1.0).
-
Microplate Assay Workflow
-
Plate Setup : Aliquot 180 µL of the prepared microbial suspension into the wells of a black, clear-bottom 96-well microplate. Include the necessary controls (see Table 1).
-
Assay Initiation : Prepare a fresh FDC working solution by diluting the stock solution in the working buffer. Add 20 µL of the FDC working solution to each well to reach a final concentration (typically 10-50 µM).
-
Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 30-60 minutes, protected from light. Incubation time should be optimized to ensure a linear response range.
-
Measurement : Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission set to ~520 nm.[9]
Data Presentation and Interpretation
Effective data interpretation relies on the use of appropriate controls to account for background signal.
Table 1: Recommended Controls for the FDC Microplate Assay
| Control Type | Components | Purpose |
|---|---|---|
| No-Cell Control | 180 µL Working Buffer + 20 µL FDC | To measure abiotic hydrolysis of FDC by the buffer and plate materials.[7] |
| No-FDC Control | 180 µL Cell Suspension + 20 µL Buffer | To measure the autofluorescence of the microbial cells and buffer. |
| Killed-Cell Control | 180 µL Heat- or Solvent-Killed Cell Suspension + 20 µL FDC | To confirm that fluorescence is dependent on enzymatic activity in viable cells. |
| Positive Control | Untreated, healthy microbial population | To establish a baseline for maximum expected activity. |
The final fluorescence signal for each experimental sample is calculated as: Signal = (Fluorescence_Sample) - (Fluorescence_No-Cell_Control) - (Fluorescence_No-FDC_Control)
Quantitative data should be presented clearly. The results often show a linear relationship between cell concentration and fluorescence intensity within a specific range.
Table 2: Example Data - Fluorescence vs. Bacterial Concentration
| E. coli Concentration (cells/mL) | Mean Relative Fluorescence Units (RFU) | Standard Deviation |
|---|---|---|
| 0 (No-Cell Control) | 115 | 8 |
| 1 x 10⁵ | 850 | 45 |
| 5 x 10⁵ | 4,210 | 210 |
| 1 x 10⁶ | 8,350 | 450 |
| 5 x 10⁶ | 41,600 | 1,850 |
| 1 x 10⁷ | 79,800 | 3,500 |
Technical Considerations and Troubleshooting
While robust, the FDC assay is subject to interferences that must be considered for accurate results.
-
Abiotic Hydrolysis : Components commonly found in rich microbiological media (e.g., tryptone, peptone, yeast extract) and certain buffers (Tris-HCl, phosphate) can hydrolyze FDC in the absence of cells, leading to high background fluorescence.[7][8] Mitigation : Always wash cells and resuspend them in a minimal, non-nucleophilic buffer or saline solution for the assay.[6] Running a no-cell control is critical to quantify this effect.
-
Fluorescence Quenching : Colored compounds in the sample or residual media can absorb the excitation or emission light, reducing the measured fluorescence signal.[7] Mitigation : Thoroughly wash cells to remove media components. Diluting the medium can also decrease quenching effects.[8]
-
pH Sensitivity : The fluorescence emission of fluorescein is highly dependent on pH, with signal decreasing significantly in acidic conditions.[10] Mitigation : Ensure the working buffer has a stable pH within the optimal range for fluorescein fluorescence (pH > 7.0).
-
Enzyme Stability After Cell Death : A lag period may exist between cell death (loss of culturability) and the complete degradation of intracellular esterases. This can lead to the FDC assay reporting higher viability than traditional plate counting methods, especially shortly after applying a bactericidal agent.[11] Mitigation : Interpret results as a measure of metabolic activity rather than an absolute count of viable cells, and correlate with other viability assays where necessary.
Conclusion
The this compound assay is a rapid, sensitive, and versatile method for assessing the metabolic activity of microbial populations. By understanding the underlying enzymatic principle and controlling for potential interferences such as abiotic hydrolysis and fluorescence quenching, researchers can generate reliable and reproducible data. Its adaptability to high-throughput formats makes it an invaluable tool in drug discovery, environmental microbiology, and fundamental scientific research.
References
- 1. ila.ilsl.br [ila.ilsl.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of the fluorescein diacetate antibacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescein diacetate and ethidium bromide staining to determine the viability of Mycobacterium smegmatis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein Dicaproate: A Fluorescent Probe for Real-Time Monitoring of Metabolic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) Dicaproate (FDC) is a lipophilic, non-fluorescent derivative of fluorescein that serves as a powerful tool for assessing the metabolic activity and viability of living cells. Its utility lies in its ability to passively diffuse across intact cell membranes and subsequently be converted into the highly fluorescent molecule, fluorescein, by intracellular esterases. This enzymatic conversion is indicative of both a functional metabolism and membrane integrity, two key hallmarks of viable, healthy cells. The resulting fluorescence can be readily quantified using standard fluorescence microscopy and flow cytometry, making FDC a valuable probe in a variety of research and drug discovery applications, including cytotoxicity assays and high-throughput screening for modulators of cellular metabolism.
Principle of Action: From Non-Fluorescent Precursor to Brightly Stained Viable Cells
The mechanism of action of Fluorescein Dicaproate as a metabolic probe is a multi-step process that relies on fundamental cellular functions. This elegant signaling pathway allows for a direct correlation between enzymatic activity and fluorescent output.
First, the non-polar and non-fluorescent FDC molecule readily permeates the lipid bilayer of the cell membrane, gaining access to the cytoplasm. Once inside a metabolically active cell, ubiquitous intracellular esterases recognize and cleave the two caproate ester bonds of the FDC molecule. This enzymatic hydrolysis releases the polar fluorescein molecule. Due to its acquired charge, fluorescein is significantly less membrane-permeable and is therefore retained within the cell. The accumulation of intracellular fluorescein results in a bright green fluorescence upon excitation with blue light, signaling a metabolically active and viable cell. Conversely, cells with compromised membranes or diminished metabolic activity will exhibit little to no fluorescence.
Quantitative Data Summary
While specific kinetic data for the hydrolysis of this compound is not extensively published, the enzymatic process is analogous to that of the more commonly studied Fluorescein Diacetate (FDA). The data for FDA hydrolysis provides a valuable reference for understanding the enzymatic conversion that FDC undergoes. The fluorescence properties of the resulting product, fluorescein, are well-characterized.
| Parameter | Value | Compound | Notes |
| Enzyme Kinetics (FDA) | |||
| Vmax | 12.3 nmol·min⁻¹·mg of protein⁻¹ | FDA | Apparent maximum reaction velocity in Saccharomyces cerevisiae extracts.[1] |
| Km | 0.29 mM | FDA | Michaelis constant in Saccharomyces cerevisiae extracts.[1] |
| Fluorescence Properties | |||
| Excitation Maximum | ~490 nm | Fluorescein | The peak wavelength to excite the fluorescent product. |
| Emission Maximum | ~520 nm | Fluorescein | The peak wavelength of the emitted fluorescent signal. |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and use of this compound as a fluorescent probe for metabolic activity.
Stock Solution Preparation
Due to its lipophilic nature, this compound should be dissolved in a high-quality, anhydrous organic solvent.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or Acetone (B3395972) |
| Concentration | 1-10 mg/mL |
| Storage | Store at -20°C, protected from light and moisture. |
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or acetone to achieve the desired stock solution concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
General Experimental Workflow for Cell Staining and Analysis
This workflow outlines the key steps for assessing cellular metabolic activity using this compound.
Detailed Staining Protocol for Suspension Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
| Step | Procedure |
| 1. Cell Preparation | Harvest cells and resuspend in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at a concentration of approximately 1 x 10⁶ cells/mL. |
| 2. FDC Working Solution | Prepare a fresh working solution of FDC by diluting the stock solution in the same buffer used for cell suspension. The final concentration typically ranges from 1 to 10 µg/mL. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type. |
| 3. Staining | Add the FDC working solution to the cell suspension and incubate for 15-30 minutes at room temperature or 37°C, protected from light. Incubation times may need to be optimized. |
| 4. (Optional) Washing | Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh buffer. This step can help to reduce background fluorescence. |
| 5. Analysis | Analyze the stained cells immediately using a fluorescence microscope or a flow cytometer. For fluorescence microscopy, use a standard FITC filter set. For flow cytometry, use a 488 nm excitation laser and collect the emission in the green channel (typically around 530/30 nm). |
Applications in Drug Development
The assessment of metabolic activity and cell viability is crucial throughout the drug discovery and development process. This compound provides a robust and efficient method for:
-
High-Throughput Screening (HTS): FDC can be used in HTS campaigns to identify compounds that modulate cellular metabolism or induce cytotoxicity. The assay is amenable to microplate formats, allowing for the rapid screening of large compound libraries.
-
Cytotoxicity Assays: FDC staining can be used to determine the cytotoxic effects of drug candidates on various cell lines. A decrease in fluorescence intensity correlates with a reduction in cell viability.
-
Mechanism of Action Studies: For compounds that are found to affect cell viability, FDC can be used in conjunction with other assays to elucidate the underlying mechanism of action, such as apoptosis or necrosis.
-
Drug Resistance Studies: FDC can be employed to assess differences in metabolic activity between drug-sensitive and drug-resistant cell lines, potentially providing insights into resistance mechanisms.
Conclusion
This compound is a valuable fluorescent probe for the real-time assessment of metabolic activity and cell viability. Its straightforward mechanism of action, ease of use, and compatibility with standard laboratory equipment make it a versatile tool for a wide range of applications in basic research and drug development. While closely related to the well-characterized Fluorescein Diacetate, the increased lipophilicity of FDC may offer advantages in terms of cell permeability for certain cell types. As with any assay, optimization of experimental parameters is recommended to ensure reliable and reproducible results.
References
An In-Depth Technical Guide to the Safe Handling and Laboratory Use of Fluorescein Dicaproate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling and laboratory application of Fluorescein (B123965) dicaproate. It is intended for professionals in research and drug development who utilize this fluorogenic substrate for assessing cell viability and intracellular esterase activity. This document outlines essential safety protocols, detailed experimental procedures, and quantitative data to ensure safe and effective use in a laboratory setting.
Core Concepts and Mechanism of Action
Fluorescein dicaproate is a non-fluorescent derivative of fluorescein that can readily permeate the membranes of living cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the caproate groups, releasing the highly fluorescent compound fluorescein. This process is contingent on both enzymatic activity and membrane integrity, making it a reliable indicator of cell viability. The accumulation of fluorescein within viable cells results in a bright green fluorescence, which can be quantified to assess cellular health and function.
Safety and Handling
While specific toxicity data for this compound is limited, information from closely related compounds like Fluorescein dicaprylate and Fluorescein diacetate suggests that it should be handled with care in a laboratory setting. The hazards have not been thoroughly investigated, and it is recommended to treat it as a potentially harmful substance.[1]
2.1. Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Inhalation | May be harmful if inhaled.[1] | Move the individual to fresh air. If symptoms persist, seek medical advice.[1] |
| Skin Contact | May cause skin irritation in susceptible individuals.[1] | Rinse the affected area with plenty of water. If irritation develops, seek medical attention.[1] |
| Eye Contact | May cause eye irritation.[1] | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical advice.[1] |
| Ingestion | May be harmful if swallowed.[1] | If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person. Seek medical advice.[1] |
2.2. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound to minimize exposure.
| PPE | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator is not typically required under normal use conditions with adequate ventilation. |
2.3. Handling and Storage
| Aspect | Procedure |
| Handling | Avoid creating dust. Avoid breathing vapors, mist, or gas. Avoid prolonged or repeated exposure.[1] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from long-term exposure to light.[1] For long-term stability, storage at -20°C is recommended.[2] |
2.4. Spills and Disposal
| Procedure | Description |
| Spill Cleanup | Absorb the spill with an appropriate inert material. Collect and place in a suitable container for disposal.[1] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1] |
Physicochemical and Spectral Properties
The following table summarizes the key properties of this compound and the resulting fluorescein.
| Property | This compound | Fluorescein (Hydrolysis Product) |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO and chloroform.[2] | - |
| Excitation Wavelength (λex) | ~497 nm[2] | ~498 nm |
| Emission Wavelength (λem) | ~516 nm[2] | ~517 nm |
| Molar Extinction Coefficient | 80,000 cm⁻¹ M⁻¹[2] | - |
Experimental Protocols
The following protocols are adapted from established methods for the closely related compound Fluorescein diacetate (FDA) and are expected to be directly applicable to this compound. Optimization may be required for specific cell types and experimental conditions.
4.1. Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1-5 mg/mL in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light.
4.2. Cell Viability Assay using Fluorescence Microscopy
This protocol provides a qualitative and semi-quantitative assessment of cell viability.
-
Cell Preparation: Culture cells on coverslips or in a multi-well plate suitable for microscopy.
-
Staining Solution Preparation: Dilute the this compound stock solution in a serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of approximately 10 µM.[3]
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature or 37°C, protected from light.[3]
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Imaging: Mount the coverslips on a slide with a drop of mounting medium or image the cells directly in the plate using a fluorescence microscope equipped with a standard fluorescein filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
Analysis: Viable cells will exhibit bright green fluorescence, while dead or membrane-compromised cells will show little to no fluorescence.
4.3. Quantitative Esterase Activity Assay using a Plate Reader
This protocol allows for the quantification of intracellular esterase activity in a cell population.
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at the desired final concentration.
-
Incubation: Remove the culture medium and add the staining solution to each well. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.
-
Data Analysis: Background fluorescence from wells without cells should be subtracted. The fluorescence intensity is proportional to the esterase activity in the cell population.
Quantitative Data for Experimental Design
| Parameter | Recommended Range | Reference |
| Working Concentration | 2 - 10 µg/mL (approximately 4 - 20 µM) | [3][4][5] |
| Incubation Time | 10 - 60 minutes | [3][6] |
| Excitation Wavelength | 488 - 497 nm | [2][4] |
| Emission Wavelength | 515 - 530 nm | [2][3][4] |
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in using this compound in a laboratory setting.
Caption: Cellular processing of this compound.
Caption: General workflow for this compound assays.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound - CAS-Number 7364-90-1 - Order from Chemodex [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. microscopist.co.uk [microscopist.co.uk]
- 5. ila.ilsl.br [ila.ilsl.br]
- 6. Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein Dicaproate: A Technical Guide to Solubility and Stability for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate is a valuable fluorogenic substrate used to assess cell viability and enzymatic activity. As a non-fluorescent and cell-permeable derivative of fluorescein, it relies on intracellular esterases to cleave its dicaproate groups, releasing the highly fluorescent molecule fluorescein. This accumulation of green fluorescence within cells serves as a robust indicator of both membrane integrity and metabolic function. This technical guide provides an in-depth overview of the solubility and stability of fluorescein dicaproate, along with detailed experimental protocols to aid researchers in its effective application.
Principle of Action
The utility of this compound as a viability probe is centered on a two-step enzymatic activation process. Initially, the non-polar, non-fluorescent this compound passively diffuses across the intact plasma membrane of living cells. Once inside the cytoplasm, ubiquitous intracellular esterases, such as C6 esterase for which it is a substrate, hydrolyze the two caproate ester bonds. This enzymatic cleavage yields fluorescein, a molecule with a high quantum yield that emits a strong green fluorescence upon excitation with blue light. Crucially, the resulting fluorescein is more polar than its precursor and is thus effectively trapped within cells that possess an intact membrane, allowing for clear identification of viable cells.
Figure 1: Mechanism of this compound activation in viable cells.
Solubility Profile
The solubility of this compound is a critical factor for the preparation of stock solutions. As a hydrophobic molecule, it is poorly soluble in aqueous buffers but dissolves readily in organic solvents. While quantitative solubility data for this compound is not extensively published, qualitative information and data for the closely related compound, fluorescein diacetate (FDA), provide useful guidance.
| Solvent | This compound | Fluorescein Diacetate (FDA) (for reference) |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[1] | Soluble (Stock solutions of 5 mg/mL can be prepared)[2] |
| Chloroform | Soluble[1] | Not reported |
| Acetone (B3395972) | Not reported | Soluble (25 mg/mL)[2] |
| Ethanol | Not reported | Slightly soluble (0.3%)[2] |
| Dimethylformamide (DMF) | Not reported | Soluble[2] |
| Water | Insoluble | Slightly soluble (0.1%)[2] |
| Phosphate-Buffered Saline (PBS) | Insoluble | Insoluble |
Table 1: Solubility of this compound and related compounds.
For most cell-based applications, a concentrated stock solution is prepared in anhydrous DMSO. This stock is then diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed levels that could induce cytotoxicity (typically <0.5%).
Stability and Storage
Proper storage and handling are essential to maintain the integrity and performance of this compound.
Solid Form: this compound powder is stable for at least two years when stored at -20°C, protected from light[1].
Stock Solutions: Stock solutions of the related compound fluorescein diacetate in anhydrous DMSO or acetone can be stored at -20°C for several months[2][3]. It is recommended to follow a similar practice for this compound. To minimize degradation from atmospheric moisture, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Working Solutions: Aqueous working solutions of fluorescein diacetate should be used within a few hours of preparation to avoid precipitation and spontaneous hydrolysis[3]. This is particularly important as some media components and buffers can promote non-enzymatic hydrolysis of the ester bonds[4].
pH and Light Sensitivity of Fluorescein (the Hydrolysis Product): The fluorescent product, fluorescein, exhibits pH-dependent fluorescence, with optimal emission in slightly basic conditions (pH > 7)[5]. The fluorescence intensity decreases significantly in acidic environments. Furthermore, fluorescein is susceptible to photobleaching upon prolonged exposure to excitation light. Therefore, it is recommended to minimize light exposure during and after staining and to perform imaging promptly.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell viability assays. Optimization may be required depending on the cell type and experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of a stock solution in DMSO and a subsequent working solution for cell staining.
Figure 2: Workflow for preparing this compound solutions.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 1 to 5 mg/mL stock solution by dissolving the powder in anhydrous DMSO. For example, add 1 mL of DMSO to 1 mg of this compound for a 1 mg/mL stock.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Immediately before use, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final working concentration in PBS or serum-free cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 20 µg/mL.
-
For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute the stock solution 1:100.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent precipitation.
-
Use the working solution promptly after preparation.
-
Protocol 2: Cell Viability Staining for Fluorescence Microscopy
This protocol describes the staining of adherent or suspension cells for visualization of viability using a fluorescence microscope.
Materials:
-
Cells cultured in a suitable format (e.g., chamber slides, 96-well plates)
-
This compound working solution
-
PBS or other balanced salt solution
-
(Optional) Propidium (B1200493) iodide or another counterstain for dead cells
-
Fluorescence microscope with appropriate filters (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, remove the culture medium and wash the cells once with warm PBS.
-
For suspension cells, centrifuge the cells to form a pellet, remove the supernatant, and resuspend in warm PBS.
-
-
Staining:
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary with cell type.
-
(Optional) If co-staining for dead cells, a membrane-impermeant dye like propidium iodide can be added during the last 5-10 minutes of incubation.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS to remove extracellular dye.
-
-
Imaging:
-
Immediately visualize the cells using a fluorescence microscope. Live cells will exhibit bright green intracellular fluorescence, while dead cells (if no counterstain is used) will be non-fluorescent. If a counterstain like propidium iodide is used, dead cells will show red nuclear fluorescence.
-
Hydrolysis Kinetics
The rate of this compound hydrolysis is dependent on the activity of intracellular esterases. While specific kinetic data for the dicaproate derivative is limited, studies on fluorescein diacetate (FDA) provide valuable insights. The hydrolysis of FDA in cell extracts has been shown to follow first-order reaction kinetics with a rate constant (k) of 0.33 s⁻¹ at 40°C[6][7]. In other systems, Michaelis-Menten kinetics have been used to describe the hydrolysis[6][7]. The rate of hydrolysis can be influenced by the lipophilicity and steric hindrance of the ester groups[8]. The longer caproate chains of this compound compared to the acetate (B1210297) groups of FDA may influence its interaction with esterases and thus its hydrolysis rate.
Considerations and Troubleshooting
-
Background Fluorescence: High background can result from spontaneous hydrolysis of this compound in the working solution or the presence of esterases in serum-containing media. To mitigate this, use serum-free media for staining and wash cells thoroughly after incubation.
-
Weak Signal: Insufficient staining may be due to a low working concentration, short incubation time, or low esterase activity in the cells. Optimizing these parameters is recommended.
-
Cytotoxicity: While this compound itself has low cytotoxicity, the organic solvent (DMSO) used for the stock solution can be toxic at higher concentrations. Ensure the final DMSO concentration is kept to a minimum. Additionally, the fluorescent product, fluorescein, can generate reactive oxygen species upon photoactivation, which can be phototoxic[9][10][11]. Minimize light exposure to reduce this effect.
-
Dye Leakage: The retention of fluorescein can vary between cell types. If rapid leakage is observed, consider using a probe with better retention, such as calcein (B42510) AM.
Conclusion
This compound is a powerful tool for assessing cell viability. A thorough understanding of its solubility and stability characteristics is paramount for obtaining reliable and reproducible experimental results. By using appropriate solvents for stock solutions, ensuring proper storage conditions, and optimizing staining protocols, researchers can effectively harness the capabilities of this fluorogenic probe in a wide range of applications. While data gaps for this compound exist, the extensive information available for the related compound, fluorescein diacetate, provides a solid foundation for its successful implementation in the laboratory.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. Powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00247D [pubs.rsc.org]
- 9. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Comparison of Fluorescein Dicaproate and Fluorescein Diacetate (FDA) for Cellular Analysis
An In-depth Guide for Researchers and Drug Development Professionals
Fluorescein-based esters are indispensable tools in cell biology and drug development for assessing cell viability and enzymatic activity. These non-fluorescent precursors become intensely fluorescent upon intracellular enzymatic cleavage, providing a robust method for identifying metabolically active cells. The most common of these probes is Fluorescein (B123965) Diacetate, often abbreviated as FDA. However, other derivatives, such as Fluorescein Dicaproate, exist with distinct properties. This technical guide provides a detailed comparison of the core differences between Fluorescein Diacetate (FDA) and this compound, focusing on their mechanisms, properties, and applications.
Core Mechanism of Action
Both Fluorescein Diacetate (FDA) and this compound are cell-permeant esters that serve as fluorogenic substrates for intracellular esterases. The fundamental mechanism involves three key steps:
-
Passive Diffusion : The non-polar, non-fluorescent esterified molecules freely pass through the intact plasma membranes of living cells into the cytoplasm.[1][2]
-
Enzymatic Hydrolysis : Inside the cell, ubiquitous intracellular esterases cleave the ester bonds.[3][4] This enzymatic action removes the acetate (B1210297) (from FDA) or caproate (from this compound) groups.
-
Fluorescence and Retention : The hydrolysis reaction yields fluorescein, a highly polar and intensely fluorescent molecule.[5][6] Due to its acquired charge, fluorescein is retained within cells that have intact membranes, leading to a strong green fluorescent signal.[7][8] Cells that are non-viable lack the necessary metabolic activity for esterase function or have compromised membranes that cannot retain the cleaved fluorescein.[4][9]
The primary distinction lies in the ester groups attached to the fluorescein core. FDA possesses two short-chain acetate (C2) groups, while this compound has two longer-chain hexanoate (B1226103) (C6) groups.[2][10] This structural difference influences their substrate specificity and potentially their physicochemical properties.
Comparative Physicochemical and Spectral Properties
The structural differences between the two compounds lead to variations in their molecular weight and potentially their solubility and spectral characteristics. The final fluorescent product, fluorescein, has a maximum excitation around 490-498 nm and a maximum emission around 515-530 nm.[2][8][11]
| Property | Fluorescein Diacetate (FDA) | This compound |
| Synonyms | Di-O-acetylfluorescein, FDA Stain | Fluorescein Dihexanoate |
| CAS Number | 596-09-8 | 7364-90-1[2] |
| Molecular Formula | C₂₄H₁₆O₇[8][10] | C₃₂H₃₂O₇[2] |
| Molecular Weight | 416.38 g/mol [8][12] | 528.59 g/mol [2] |
| Excitation Max (λex) | ~490 nm (for fluorescein product) | ~497 nm (for fluorescein product)[2] |
| Emission Max (λem) | ~526 nm (for fluorescein product)[11] | ~516 nm (for fluorescein product)[2] |
| Extinction Coefficient | ≥86,000 cm⁻¹M⁻¹ (in 0.1 M NaOH)[11] | ~80,000 cm⁻¹M⁻¹[2] |
| Solubility | DMSO, Acetone[11][12] | DMSO, Chloroform[2] |
| Appearance | White to faint yellow powder[11] | Faint yellow powder[2] |
Key Differences and Applications
While both probes are used to assess cell viability via esterase activity, the difference in the length of the ester chains (acetate, C2 vs. caproate/hexanoate, C6) is significant.
-
Substrate Specificity : this compound is noted as a fluorogenic substrate for C6 esterase, while FDA is a substrate for a broader range of non-specific esterases.[2][13] This suggests that this compound could be used to probe for the activity of specific classes of esterases, whereas FDA serves as a more general marker for overall metabolic activity.[5][14] Some research indicates that FDA hydrolysis can be catalyzed by specific enzymes like the human Pi-class glutathione (B108866) S-transferase (hGSTP1).[12]
-
Hydrophobicity : The longer caproate chains make this compound more hydrophobic than FDA. This could influence its rate of diffusion across the cell membrane and its interaction with intracellular lipid structures, although detailed comparative studies are not widely published.
-
Prevalence and Use : FDA is a widely used and well-documented viability stain for a vast range of cell types, including mammalian cells, bacteria, yeast, and plant protoplasts.[7][14][15][16] this compound is a less common reagent, often used in more specialized research contexts where the activity of longer-chain esterases is of particular interest.
Experimental Protocols
The following are generalized protocols. Researchers must optimize concentrations and incubation times for their specific cell type and experimental conditions.
This protocol is adapted for adherent mammalian cells.
-
Reagent Preparation :
-
Prepare a stock solution of FDA at 5 mg/mL in acetone (B3395972) or DMSO.[15][17] Store this solution in small aliquots at -20°C, protected from light.[17]
-
Prepare a working solution by diluting the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free medium, to a final concentration typically ranging from 1 to 15 µg/mL. The working solution should be prepared fresh.[8]
-
-
Cell Preparation :
-
Culture cells on coverslips or in microplates to the desired confluence.
-
Gently wash the cells twice with warm PBS to remove any residual serum, as serum contains esterases that can increase background fluorescence.
-
-
Staining Procedure :
-
Imaging :
-
After incubation, gently wash the cells twice with PBS to remove excess FDA.
-
Add fresh PBS or medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm).[14][16] Live cells will exhibit bright green fluorescence.
-
For dual staining with a dead cell indicator, Propidium Iodide (PI) can be included in the working solution or added subsequently.[17][18]
As protocols for this compound are less common, this serves as a starting point based on its properties as a fluorescein ester.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.[2]
-
Prepare a fresh working solution by diluting the stock solution in an appropriate buffer (e.g., PBS) to the desired final concentration. Optimization is crucial.
-
-
Cell Preparation :
-
Follow the same procedure as for FDA, ensuring cells are washed with PBS to remove serum esterases.
-
-
Staining and Imaging :
-
Incubate cells with the this compound working solution, protected from light. Incubation times may differ from FDA due to differences in hydrophobicity and enzyme kinetics and must be determined empirically.
-
Wash the cells to remove the excess probe.
-
Image using a fluorescence microscope with a FITC filter set.
-
Conclusion
The primary difference between Fluorescein Diacetate (FDA) and this compound lies in the chemical nature of their ester side chains.
-
Fluorescein Diacetate (FDA) is a well-established, general-purpose probe for assessing cell viability across a wide range of biological systems. Its hydrolysis by non-specific intracellular esterases makes it a reliable indicator of metabolic health and membrane integrity.
-
This compound , with its longer C6 alkyl chains, is a more specialized probe. Its increased hydrophobicity and specificity for certain esterases may offer advantages in specific research applications, such as studying enzymes involved in lipid metabolism or probing for specific esterase activities.
For most standard cell viability assays, FDA remains the probe of choice due to its extensive validation and broad applicability. Researchers interested in the specific enzymatic activities related to longer-chain esters may find this compound to be a valuable, albeit less common, alternative. In either case, careful optimization of staining conditions is paramount to achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - CAS-Number 7364-90-1 - Order from Chemodex [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 5. Fluorescein diacetate | 596-09-8 [chemicalbook.com]
- 6. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 7. logosbio.com [logosbio.com]
- 8. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 9. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]
- 10. Fluorescein, diacetate | C24H16O7 | CID 65047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]
- 12. Fluorescein diacetate | TargetMol [targetmol.com]
- 13. e3s-center.berkeley.edu [e3s-center.berkeley.edu]
- 14. Fluorescein diacetate (FDA) (CAS 596-09-8) | Abcam [abcam.com]
- 15. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ibidi.com [ibidi.com]
- 18. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Technical Guide: Fluorescein Diacetate vs. Calcein AM for Cell Viability Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell biology and drug discovery, the accurate assessment of cell viability is paramount. Fluorescent probes that can effectively distinguish between live and dead cell populations are indispensable tools. Among the most established and widely utilized reagents for this purpose are Fluorescein (B123965) Diacetate (FDA) and Calcein (B42510) AM. Both operate on a similar principle of enzymatic conversion by intracellular esterases to yield a fluorescent product in viable cells. However, subtle yet significant differences in their chemical properties, performance characteristics, and experimental handling can influence the selection of the optimal dye for a specific application. This in-depth technical guide provides a comprehensive comparison of Fluorescein Diacetate and Calcein AM, empowering researchers to make informed decisions for their cell viability studies.
Core Principles: A Shared Mechanism of Action
Both Fluorescein Diacetate and Calcein AM are non-fluorescent, cell-permeant compounds that passively diffuse across the intact plasma membrane of living cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetyl and acetoxymethyl (AM) ester groups, respectively. This enzymatic conversion transforms the non-fluorescent precursors into their fluorescent, membrane-impermeant forms: fluorescein and calcein. The resulting fluorescent molecules are retained within the cytoplasm of cells with intact membranes, emitting a bright green fluorescence that serves as a hallmark of cell viability. Conversely, cells with compromised membrane integrity or diminished esterase activity, characteristic of dead or dying cells, are unable to retain the fluorescent product and thus exhibit minimal to no fluorescence.
Mechanism of action for Fluorescein Diacetate and Calcein AM.
Quantitative Data Presentation: A Head-to-Head Comparison
The selection of a viability dye is often guided by key performance indicators. The following tables summarize the critical quantitative and qualitative parameters for Fluorescein Diacetate and Calcein AM based on available literature.
Table 1: Physicochemical and Spectral Properties
| Property | Fluorescein Diacetate (FDA) | Calcein AM |
| Molecular Weight | 416.38 g/mol | 994.86 g/mol |
| Form of Active Dye | Fluorescein | Calcein |
| Excitation (max) | ~494 nm | ~494 nm |
| Emission (max) | ~517 nm | ~517 nm |
| Fluorescence Color | Green | Green |
| Solubility | Soluble in DMSO, acetone | Soluble in DMSO |
Table 2: Performance Characteristics in Cell Viability Assays
| Characteristic | Fluorescein Diacetate (FDA) | Calcein AM |
| Signal-to-Noise Ratio | Can be very high, but more susceptible to background fluorescence from spontaneous hydrolysis. In some studies, FDA has shown significantly higher green fluorescence values than Calcein-AM.[1] | Generally high, with lower background fluorescence compared to FDA. |
| Dye Retention | Moderate; fluorescein can leak from cells over time.[2] | Excellent; the additional negative charges on the calcein molecule enhance its retention within viable cells.[2][3] |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged exposure.[4] | Generally considered to have low cytotoxicity for short-term studies, but can be cytotoxic at higher concentrations.[5] |
| pH Sensitivity | Fluorescence of fluorescein is pH-dependent and decreases in acidic environments. | Fluorescence of calcein is relatively stable over a wide physiological pH range.[3] |
| Compatibility with Fixation | Not compatible; the fluorescent product is lost upon cell fixation. | Not compatible; the fluorescent product is lost upon cell fixation.[6] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for performing cell viability assays using Fluorescein Diacetate and Calcein AM.
Fluorescein Diacetate (FDA) Staining Protocol (General)
-
Reagent Preparation:
-
Prepare a stock solution of FDA at 1-5 mg/mL in anhydrous DMSO or acetone. Store desiccated at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for the specific cell type.
-
-
Cell Staining:
-
For adherent cells, wash the cells once with warm PBS.
-
For suspension cells, pellet the cells by centrifugation and resuspend in warm PBS.
-
Add the FDA working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
Imaging and Analysis:
-
After incubation, gently wash the cells twice with warm PBS to remove excess dye.
-
Immediately visualize the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).
-
Viable cells will exhibit bright green fluorescence, while dead cells will be non-fluorescent.
-
Calcein AM Staining Protocol (General)
-
Reagent Preparation:
-
Prepare a stock solution of Calcein AM at 1-5 mM in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[6]
-
-
Cell Staining:
-
For adherent cells, wash the cells once with warm PBS.
-
For suspension cells, pellet the cells by centrifugation and resuspend in warm PBS.
-
Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6]
-
-
Imaging and Analysis:
-
Following incubation, wash the cells twice with warm PBS to remove any unloaded dye.[6]
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~494 nm, Emission: ~517 nm).
-
Live cells will show bright, uniform green fluorescence, while dead cells will remain unstained.
-
A generalized experimental workflow for cell viability assays.
Concluding Remarks: Selecting the Right Tool for the Job
Both Fluorescein Diacetate and Calcein AM are powerful and effective tools for the assessment of cell viability. The choice between them often hinges on the specific requirements of the experiment.
Choose Fluorescein Diacetate (FDA) when:
-
A rapid, qualitative assessment of viability is needed.
-
Cost is a primary consideration, as FDA is generally more economical.
-
The experimental endpoint is immediate, minimizing concerns about dye leakage.
Choose Calcein AM when:
-
Longer-term imaging or cell tracking studies are planned, due to its superior retention.[2][3]
-
High signal-to-noise ratio and low background are critical for quantitative accuracy.
-
The experimental conditions involve pH fluctuations, as Calcein AM's fluorescence is more stable.[3]
-
Minimal cytotoxicity is a priority, especially in sensitive cell types or prolonged experiments.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
Alternative fluorescent probes to Fluorescein dicaproate for viability testing.
A Technical Guide to Alternative Fluorescent Probes for Cell Viability Testing
This guide provides a detailed overview of modern alternatives to Fluorescein (B123965) Dicaproate and its analogue, Fluorescein Diacetate (FDA), for the assessment of cell viability. Tailored for researchers, scientists, and professionals in drug development, this document explores the mechanisms, protocols, and comparative advantages of leading fluorescent probes, ensuring robust and reliable experimental outcomes.
The Principle of Esterase-Based Viability Assays
Cell viability is a critical measure of cellular health, reflecting intact cellular structures and active metabolism. A common method for assessing viability relies on two key indicators: enzymatic activity and membrane integrity. Probes like Fluorescein Dicaproate (or FDA) are non-fluorescent, cell-permeant molecules. In viable cells, ubiquitous intracellular esterase enzymes cleave the ester bonds, releasing the fluorescent compound fluorescein. A healthy, intact cell membrane is required to retain this fluorescent product.[1][2][3] The intensity of the resulting fluorescence is therefore proportional to the number of viable cells in the population.
However, FDA-based assays are susceptible to certain limitations, including spontaneous, non-enzymatic hydrolysis in culture media and the quenching of fluorescence by media components, which can lead to inaccurate results.[4][5] These challenges have driven the development of more robust and reliable alternative probes.
Mechanism of Fluorescein Diacetate (FDA)
The workflow for FDA-based viability assessment is a foundational concept. A non-fluorescent molecule passively enters the cell and is converted into a fluorescent signal source that is trapped by a healthy membrane.
References
- 1. Fluorescein diacetate assessment of embryo viability after ultrarapid freezing of human multipronucleate embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HU [thermofisher.com]
- 4. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The chemical structure and properties of Fluorescein dicaproate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate (FDC) is a non-fluorescent derivative of fluorescein, a widely used fluorescent tracer. FDC's utility in various biological and pharmaceutical assays stems from its ability to be enzymatically hydrolyzed by esterases into the highly fluorescent compound, fluorescein. This property makes it a valuable tool for measuring enzyme activity, assessing cell viability, and studying drug delivery systems. This guide provides an in-depth overview of the chemical structure, properties, and applications of Fluorescein dicaproate.
Chemical Structure and Properties
This compound is chemically known as 3',6'-bis(hexanoyloxy)spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one. The two caproate (hexanoyloxy) groups attached to the fluorescein core render the molecule non-fluorescent by disrupting the conjugated system responsible for fluorescence.
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings.
| Property | Value |
| Chemical Formula | C32H32O7 |
| Molecular Weight | 528.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), insoluble in water |
| Excitation Maximum (post-hydrolysis) | ~494 nm |
| Emission Maximum (post-hydrolysis) | ~521 nm |
| Extinction Coefficient (of Fluorescein) | ~76,900 M⁻¹cm⁻¹ at pH 8.0 |
| Quantum Yield (of Fluorescein) | ~0.95 at pH > 9 |
Mechanism of Action: Enzymatic Hydrolysis
The core principle behind the use of this compound is its conversion to fluorescein by esterase enzymes. In its native state, the caproate groups prevent the molecule from fluorescing. Upon enzymatic cleavage of these ester bonds, the fluorescein molecule is released, resulting in a significant increase in fluorescence intensity upon excitation with an appropriate light source. This enzymatic reaction forms the basis for assays measuring esterase activity.
Caption: Enzymatic activation of this compound.
Experimental Protocols and Applications
This compound is a versatile substrate for various assays. Below are outlines of common experimental protocols.
In Vitro Esterase Activity Assay
This assay quantifies the activity of esterases in a solution, such as cell lysates or purified enzyme preparations.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the enzyme solution (cell lysate or purified esterase).
-
-
Assay Procedure:
-
Add the reaction buffer to a microplate well.
-
Add the enzyme solution to the well.
-
Initiate the reaction by adding the this compound stock solution to the well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 494/521 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the esterase activity.
-
Caption: Workflow for an in vitro esterase activity assay.
Cell Viability and Cytotoxicity Assays
This application leverages the fact that viable cells have active intracellular esterases, while dead or dying cells have compromised membranes and reduced enzyme activity.
Methodology:
-
Cell Culture:
-
Plate cells in a suitable culture medium in a microplate and culture until they adhere.
-
Treat cells with the test compound for the desired duration.
-
-
Staining:
-
Prepare a working solution of this compound in a serum-free medium or buffer.
-
Remove the culture medium from the cells and wash with buffer.
-
Add the this compound working solution to the cells.
-
Incubate for a sufficient time to allow for substrate uptake and hydrolysis (e.g., 30-60 minutes at 37°C).
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Interpretation:
-
Higher fluorescence intensity correlates with a higher number of viable cells.
-
Probing Drug Delivery Systems
This compound can be encapsulated within drug delivery vehicles, such as nanoparticles or liposomes. The release of the encapsulated compound can be monitored by the subsequent enzymatic hydrolysis and generation of a fluorescent signal.
Methodology:
-
Encapsulation:
-
Incorporate this compound into the drug delivery system during its formulation.
-
-
Release Study:
-
Incubate the this compound-loaded delivery system in a solution containing esterases.
-
Monitor the increase in fluorescence over time to determine the release kinetics of the encapsulated compound.
-
Caption: Probing drug release using this compound.
Conclusion
This compound is a powerful and versatile tool in biological and pharmaceutical research. Its simple yet robust mechanism of action, coupled with the well-characterized and highly fluorescent properties of its hydrolysis product, fluorescein, makes it an ideal substrate for a wide range of applications. The experimental protocols outlined in this guide provide a foundation for researchers to employ this compound in their studies of enzyme activity, cell health, and the efficacy of drug delivery systems. Careful consideration of the experimental conditions and appropriate controls will ensure the generation of reliable and reproducible data.
Unveiling the Spectrum: A Technical Guide to Fluorescein Dicaproate for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spectral properties and applications of Fluorescein (B123965) Dicaproate, a valuable tool in fluorescence microscopy. While Fluorescein Dicaproate itself is non-fluorescent, its utility lies in its transformation into the highly fluorescent molecule, fluorescein, within viable cells. This guide provides a comprehensive overview of the spectral characteristics of the resulting fluorescein, detailed experimental protocols, and a visualization of the underlying mechanism.
Core Principles: From Non-Fluorescent Ester to Bright Fluorophore
This compound is a lipophilic derivative of fluorescein. Its non-polar nature allows it to readily cross intact cell membranes. Once inside the cell, intracellular esterases, ubiquitous enzymes in viable cells, hydrolyze the caproate groups. This enzymatic cleavage releases the polar, and highly fluorescent, fluorescein molecule. The trapped fluorescein accumulates within the cell, emitting a bright green fluorescence under appropriate excitation, serving as a robust indicator of cell viability and esterase activity.[1]
Spectral Properties of Fluorescein
The fluorescence observed in microscopy applications utilizing this compound is that of fluorescein. The key spectral properties of fluorescein are summarized in the table below. It is important to note that the fluorescence of fluorescein is pH-dependent, with optimal emission in basic conditions.[2][][4][5]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~498 nm[1][6] | Can range from 490 nm to 498 nm depending on the solvent and pH.[2][][4] |
| Emission Maximum (λem) | ~517 nm[1][6] | Can range from 514 nm to 520 nm.[2][][4] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹[1][4] | At the excitation maximum. |
| Quantum Yield (Φ) | 0.79 - 0.95[1][4] | Highly dependent on the solvent and pH.[5] |
| pKa | ~6.4[4] | The fluorescence intensity is highly pH-dependent.[2][] |
Signaling Pathway and Mechanism of Action
The conversion of this compound to fluorescein is a direct enzymatic reaction and does not involve a complex signaling pathway. The process is contingent on the presence of active intracellular esterases.
Caption: Mechanism of this compound hydrolysis.
Experimental Protocols
General Protocol for Cell Viability Assessment using Fluorescence Microscopy
This protocol provides a general framework for using this compound to assess cell viability. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cultured cells on coverslips or in imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)
Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Dilute the this compound stock solution in PBS or serum-free medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS to remove excess probe.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of mounting medium or image the cells directly in the imaging plate.
-
Visualize the cells using a fluorescence microscope with an excitation filter around 490 nm and an emission filter around 520 nm.
-
Live, healthy cells will exhibit bright green fluorescence, while dead cells will show little to no fluorescence.
-
Experimental Workflow for Spectral Characterization
This workflow outlines the steps for determining the spectral properties of the fluorescent product of this compound hydrolysis.
Caption: Workflow for spectral characterization.
Conclusion
This compound serves as an effective fluorogenic substrate for detecting esterase activity and assessing cell viability in fluorescence microscopy. Its utility stems from the enzymatic conversion to fluorescein, a well-characterized fluorophore with a high quantum yield and distinct spectral properties. By understanding the principles of its activation and the spectral characteristics of its fluorescent product, researchers can effectively employ this probe in a variety of cellular and drug development assays.
References
Fluorescein Dicaproate: A Technical Guide to its Applications in Fundamental Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein (B123965) dicaproate (FDC) is a lipophilic, non-fluorescent derivative of fluorescein. Its utility in cell biology stems from its ability to passively diffuse across intact cell membranes. Once inside the cell, intracellular esterases cleave the caproate groups, releasing the highly fluorescent molecule fluorescein. This process forms the basis of a variety of assays to probe cellular functions, particularly cell viability and enzymatic activity. This technical guide provides an in-depth overview of the core applications of fluorescein dicaproate and its widely-used analogue, fluorescein diacetate (FDA), in fundamental cell biology research, complete with experimental protocols and quantitative data.
Introduction: The Principle of this compound Action
This compound, and the more extensively documented fluorescein diacetate (FDA), are powerful tools for assessing cell health and function.[1][2][3] The fundamental principle lies in the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within living cells.[1][3]
The process can be summarized in three key steps:
-
Passive Diffusion: As a non-polar, lipophilic molecule, FDC readily crosses the lipid bilayer of the cell membrane.[1]
-
Intracellular Hydrolysis: Within the cytoplasm, ubiquitous intracellular esterases, such as nonspecific carboxylesterases, recognize and hydrolyze the ester bonds of the FDC molecule.[4][5][6] This enzymatic cleavage removes the two caproate (or acetate (B1210297) in the case of FDA) groups.
-
Fluorescence and Retention: The hydrolysis of FDC yields fluorescein, a highly fluorescent molecule.[1] Due to its newly acquired negative charge, fluorescein is membrane-impermeant and is therefore retained within cells that have intact plasma membranes.[1]
The resulting intracellular fluorescence is directly proportional to both the esterase activity and the integrity of the cell membrane, making it a robust indicator of cell viability.[1][7]
Core Applications in Cell Biology Research
The unique properties of this compound and its analogues lend themselves to several key applications in fundamental cell biology.
Cell Viability and Cytotoxicity Assays
A primary application of FDC is in the determination of cell viability.[1][7] Live cells with active metabolism and intact cell membranes will efficiently hydrolyze FDC and accumulate fluorescein, thus exhibiting bright green fluorescence.[1] Conversely, dead or membrane-compromised cells are unable to retain the fluorescein, resulting in minimal or no fluorescence.[1] This clear distinction allows for the quantification of viable cells in a population.
These assays are invaluable in various research contexts, including:
-
Drug Discovery and Development: Assessing the cytotoxic effects of novel therapeutic compounds on cancer cell lines or primary cells.[8]
-
Toxicology: Evaluating the toxicity of environmental agents or industrial chemicals.
-
Biomaterial Engineering: Determining the biocompatibility of novel scaffolds and materials for tissue engineering.
Measurement of Intracellular Esterase Activity
The rate of fluorescein generation from FDC is directly proportional to the activity of intracellular esterases.[4][5][6] This allows researchers to quantify the overall esterase activity within a cell population. Such measurements are crucial for:
-
Enzyme Kinetics Studies: Determining kinetic parameters such as Vmax and Km for intracellular esterases.[4][9]
-
Cell Differentiation and Proliferation Studies: Monitoring changes in metabolic activity during cellular processes like differentiation and proliferation.
-
Pathophysiological Investigations: Studying alterations in enzyme activity associated with various disease states.
Lipase and Other Hydrolase Activity Assays
While intracellular esterases are the primary targets of FDC within the cell, the principle of fluorescent product generation upon ester bond cleavage can be adapted for in vitro assays of other hydrolases, such as lipases.[10] In such assays, a purified or crude enzyme preparation is incubated with FDC, and the resulting increase in fluorescence is measured over time to determine the enzyme's activity.
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies utilizing fluorescein diacetate (FDA), a close analogue of FDC. These values provide a reference for experimental design.
Table 1: Typical Experimental Parameters for FDA-Based Assays
| Parameter | Value | Cell Type/System | Reference |
| FDA Stock Solution | 1 mg/mL in acetone (B3395972) or DMSO | General | [11] |
| FDA Working Concentration | 10-30 µg/mL | General | [7][12] |
| Incubation Time | 10 - 30 minutes | General | [7][13] |
| Excitation Wavelength | 488 nm | General | [11] |
| Emission Wavelength | 515-530 nm | Dinoflagellates | [13] |
Table 2: Kinetic Parameters for FDA Hydrolysis by Intracellular Esterases
| Parameter | Value | Organism | Reference |
| Reaction Kinetics | First-order | Saccharomyces cerevisiae | [4][6][9] |
| Rate Constant (K) | 0.33 s⁻¹ (at 40°C) | Saccharomyces cerevisiae | [4][6][9] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments using fluorescein diacetate (FDA), which can be adapted for use with this compound.
Protocol 1: Cell Viability Assay using a Fluorescence Microplate Reader
Objective: To quantify the viability of a cell population in a 96-well plate format.
Materials:
-
Cells cultured in a 96-well plate
-
Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Culture cells to the desired confluency in a 96-well plate.
-
Prepare a fresh working solution of FDA in PBS at a final concentration of 20 µg/mL. Protect the solution from light.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the FDA working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.[7]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~525 nm.
Protocol 2: Dual Staining for Live/Dead Cell Discrimination using Fluorescence Microscopy
Objective: To visualize and differentiate between live and dead cells in a population.
Materials:
-
Cells cultured on coverslips or in an imaging chamber
-
FDA stock solution (1 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
PBS
Procedure:
-
Prepare a dual staining solution containing 0.46 µM FDA and 14.34 µM PI in PBS.[1]
-
Remove the culture medium and wash the cells with PBS.
-
Add the dual staining solution to the cells and incubate for 5-15 minutes at room temperature in the dark.[1]
-
Visualize the cells immediately using a fluorescence microscope.
-
Live cells: Bright green fluorescence (FDA).
-
Dead cells: Bright red fluorescence (PI).
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the integration of FDC-based assays in signaling pathway analysis.
Concluding Remarks
This compound, along with its more common analogue fluorescein diacetate, serves as a versatile and reliable tool in fundamental cell biology research. The simplicity of the underlying principle, coupled with the robustness of the assays, makes it an indispensable technique for assessing cell viability, cytotoxicity, and intracellular enzyme activity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate these powerful fluorescent probes into their experimental workflows. As research continues to advance, the applications of such fluorogenic substrates will undoubtedly expand, further illuminating the intricate workings of the cell.
References
- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid fluorometric method for semiautomated determination of cytotoxicity and cellular proliferation of human tumor cell lines in microculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microscopist.co.uk [microscopist.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of Intracellular Esterases in Fluorescein Dicaproate Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate (FDC) is a non-fluorescent derivative of fluorescein that serves as a valuable substrate for measuring intracellular esterase activity. Due to its lipophilic nature, FDC can readily permeate the membranes of viable cells. Once inside, ubiquitous intracellular esterases, including non-specific lipases and proteases, hydrolyze the caproate groups from the fluorescein molecule. This enzymatic cleavage results in the formation of fluorescein, a highly fluorescent compound that is retained within cells possessing intact membranes. The intensity of the fluorescence emitted is directly proportional to the esterase activity, providing a quantitative measure of cellular metabolic function and viability. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation related to the use of FDC in studying intracellular esterase activity.
Mechanism of Action: From Non-Fluorescent Precursor to Fluorescent Reporter
The utility of Fluorescein dicaproate as a probe for intracellular esterase activity is predicated on a straightforward two-step process: passive diffusion and enzymatic hydrolysis.
-
Cellular Uptake: FDC, in its esterified form, is a lipophilic and non-polar molecule. This characteristic allows it to freely diffuse across the lipid bilayer of the cell membrane into the cytoplasm. This transport occurs via a passive diffusion process and is not saturable.[1][2][3]
-
Intracellular Hydrolysis: Once inside the cell, FDC is recognized as a substrate by a variety of non-specific intracellular esterases. These enzymes catalyze the hydrolysis of the two caproate ester bonds, cleaving them from the fluorescein backbone.
-
Fluorescence Emission: The product of this hydrolysis, fluorescein, is a highly fluorescent molecule. In contrast to its precursor, fluorescein is a polar molecule and is therefore less able to diffuse back across the intact cell membrane, leading to its accumulation within viable cells. The trapped fluorescein can be excited by light at approximately 490 nm and emits a bright green fluorescence at around 515-530 nm.
The rate of fluorescein accumulation is primarily limited by the activity of the intracellular esterases, making it a reliable indicator of the metabolic state of the cell.[1][2][3]
Quantitative Data Summary
| Substrate | Organism/System | Vmax (nmol·min⁻¹·mg protein⁻¹) | Km (mM) | Temperature (°C) |
| 5- (and 6-)carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extract | 12.3 | 0.29 | 40 |
Table 1: Michaelis-Menten kinetics of cFDA hydrolysis by intracellular esterases in Saccharomyces cerevisiae cell extracts.[1][2][3]
Experimental Protocols
General this compound (FDC) Hydrolysis Assay (96-Well Plate Format)
This protocol provides a generalized method for measuring total intracellular esterase activity in a cell population using a fluorescence microplate reader.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (FDC) stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 520 nm)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a desired density and allow them to adhere and grow overnight.
-
Reagent Preparation: Prepare a working solution of FDC in PBS or culture medium. The optimal final concentration should be determined empirically but typically ranges from 10-50 µM.
-
Cell Treatment: Remove the culture medium from the wells and wash the cells gently with PBS.
-
Incubation: Add the FDC working solution to each well and incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.
-
Cell Lysis and Protein Quantification: After fluorescence measurement, lyse the cells in each well using a suitable lysis buffer. Determine the total protein concentration in each well using a standard protein assay.
-
Data Analysis: Normalize the fluorescence intensity values to the protein concentration for each well to obtain the specific esterase activity.
Cell Viability Assay using this compound (FDC) and Propidium Iodide (PI)
This dual-staining protocol allows for the simultaneous visualization of viable and non-viable cells.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound (FDC) stock solution (e.g., 10 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorescence microscope with appropriate filters for green (fluorescein) and red (PI) fluorescence.
Procedure:
-
Cell Preparation: Prepare a suspension of the cells to be analyzed.
-
Staining Solution Preparation: Prepare a working staining solution containing both FDC and PI in an appropriate buffer (e.g., PBS). Final concentrations are typically in the range of 10-20 µM for FDC and 1-5 µg/mL for PI.
-
Incubation: Add the staining solution to the cell suspension and incubate for 15-30 minutes at room temperature, protected from light.
-
Visualization: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Microscopic Analysis: Observe the cells using a fluorescence microscope.
-
Viable cells: Intact cells with active esterases will hydrolyze FDC to fluorescein and will appear bright green. They will exclude the PI stain.
-
Non-viable cells: Cells with compromised membranes will be unable to retain fluorescein and will be permeable to PI, which intercalates with nucleic acids, causing them to fluoresce bright red.
-
Mandatory Visualizations
References
- 1. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on How Membrane Integrity Affects Fluorescein Dicaproate Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Fluorescein (B123965) Dicaproate (FDC) Staining
Fluorescein dicaproate (FDC), also referred to as fluorescein dicaprylate, is a non-fluorescent, lipophilic molecule that serves as a robust substrate for assessing intracellular esterase activity, a key indicator of cell viability.[1] The fundamental principle of FDC staining lies in its passive diffusion across the intact plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the caproate groups, releasing the polar, highly fluorescent molecule, fluorescein.[2][3] This enzymatic conversion results in the accumulation of green fluorescent fluorescein within cells that have both active metabolism and an intact cell membrane.[1] The trapped fluorescein can be readily visualized and quantified using fluorescence microscopy or flow cytometry.[4][5]
However, the accuracy of this assay is critically dependent on the structural integrity of the cell membrane. A compromised membrane disrupts the fundamental requirement for fluorescein retention, leading to potential misinterpretation of the staining results. This guide provides a detailed examination of the relationship between membrane integrity and FDC staining, offering experimental protocols and data interpretation strategies for accurate cell viability assessment.
The Critical Role of Membrane Integrity
The core assumption of the FDC assay is that the fluorescent signal is proportional to the esterase activity within a viable cell. This holds true only when the cell membrane is intact and can effectively retain the hydrophilic fluorescein product.[6][7] When membrane integrity is compromised, two major issues arise:
-
Leakage of Fluorescein: A damaged or permeable membrane allows the cleaved fluorescein to leak out of the cell into the extracellular medium.[2] This leads to a diminished or complete loss of the green fluorescent signal, even if the cell's esterases are fully active.
-
Misinterpretation of Viability: A cell with a compromised membrane but active esterases might be incorrectly classified as non-viable or having low metabolic activity due to the reduced fluorescence.
Events such as late-stage apoptosis and necrosis lead to a loss of membrane integrity.[8][9] Therefore, it is imperative to distinguish between cells that are truly metabolically inactive (low esterase activity) and those that are simply unable to retain the fluorescent product due to a permeable membrane.
To address this, a dual-staining approach is highly recommended. Propidium Iodide (PI) is the most common counterstain used alongside FDC.[6][10] PI is a fluorescent nuclear stain that is impermeant to the intact membranes of live cells.[11] It can only enter cells with compromised membranes, where it intercalates with DNA to produce a bright red fluorescence.[11][12] By using FDC and PI simultaneously, cell populations can be accurately parsed into distinct categories:
-
Viable Cells: Green fluorescence (FDC positive) and no red fluorescence (PI negative).
-
Early Apoptotic/Damaged Cells: Green fluorescence (FDC positive) and red fluorescence (PI positive), indicating active esterases but a compromised membrane.
-
Late Apoptotic/Necrotic (Dead) Cells: No green fluorescence (FDC negative) and red fluorescence (PI positive).
Experimental Protocols
Protocol for Dual Staining of Adherent Cells with FDC and PI
Materials:
-
This compound (FDC) stock solution (e.g., 10 mg/mL in acetone (B3395972) or DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Serum-free cell culture medium
Procedure:
-
Cell Culture: Seed adherent cells onto sterile glass coverslips or appropriate imaging plates (e.g., 96-well black-walled plates) and culture until the desired confluency is reached.
-
Prepare Staining Solution: Prepare a fresh working staining solution containing FDC and PI in serum-free medium or PBS. Final concentrations typically range from 0.1-10 µg/mL for FDC and 1-5 µg/mL for PI. Optimize concentrations for your specific cell type.
-
Cell Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS to remove any extracellular esterases present in serum.
-
Staining: Add the FDC/PI staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[6][10]
-
Washing: Gently remove the staining solution and wash the cells once with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets for fluorescein (FITC channel: excitation ~494 nm / emission ~521 nm) and PI (Texas Red or similar channel: excitation ~535 nm / emission ~617 nm).[11][13]
Protocol for Dual Staining of Suspension Cells for Flow Cytometry
Materials:
-
FDC and PI stock solutions as above.
-
PBS or appropriate flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
FACS tubes.
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in cold PBS or staining buffer.
-
Staining: Transfer cell suspension to FACS tubes. Add FDC to a final concentration of 0.1-10 µg/mL and PI to a final concentration of 1-5 µg/mL. Gently vortex to mix.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Do not wash the cells after staining.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use a 488 nm laser for excitation. Detect fluorescein signal in the green fluorescence channel (e.g., FL1) and PI signal in the red fluorescence channel (e.g., FL2 or FL3).[11]
-
Gating and Quantification: Use unstained and single-color controls to set up appropriate compensation and gates to distinguish between FDC+/PI- (live), FDC+/PI+ (damaged), and FDC-/PI+ (dead) populations.[14]
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear, tabular format to facilitate comparison between different experimental conditions.
| Treatment Group | Viable Cells (FDC+/PI-) (%) | Damaged/Early Apoptotic (FDC+/PI+) (%) | Dead Cells (FDC-/PI+) (%) |
| Vehicle Control | 94.1 ± 2.5 | 2.3 ± 0.8 | 3.6 ± 1.1 |
| Compound X (1 µM) | 85.6 ± 3.1 | 5.9 ± 1.5 | 8.5 ± 2.0 |
| Compound X (10 µM) | 42.3 ± 4.7 | 15.2 ± 2.9 | 42.5 ± 3.8 |
| Staurosporine (1 µM) | 10.5 ± 2.1 | 25.8 ± 3.4 | 63.7 ± 4.5 |
| Table represents hypothetical data (Mean ± SD) from a cytotoxic assay. |
Mandatory Visualizations
Experimental Workflow and Interpretation Logic
The following diagram outlines the logical workflow for performing and interpreting a dual FDC/PI viability assay.
Caption: Logical workflow for cell viability assessment using FDC and PI.
Apoptosis Pathway Leading to Membrane Permeabilization
Loss of membrane integrity is a hallmark of apoptosis. The following diagram shows a simplified intrinsic apoptosis pathway, illustrating the cascade of events that leads to membrane permeabilization, which in turn causes fluorescein leakage.
Caption: Simplified intrinsic apoptosis pathway leading to loss of membrane integrity.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Simultaneous staining with fluorescein diacetate-propidium iodide to determine isolated cochlear outer hair cell viability of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 7. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorbyt.com [biorbyt.com]
- 10. ibidi.com [ibidi.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. logosbio.com [logosbio.com]
- 13. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live/Dead Cell Viability Staining using Fluorescein Diacetate (FDA) and Propidium Iodide (PI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining cell viability is a critical aspect of cellular and molecular biology research, toxicology studies, and drug development. A widely used and reliable method for assessing cell viability is the dual-staining procedure employing Fluorescein Diacetate (FDA) and Propidium Iodide (PI). This fluorescence-based assay allows for the simultaneous differentiation and quantification of live and dead cells within a population.[1][2][3]
Principle of the Assay:
This assay is based on the enzymatic activity and membrane integrity of the cells.[1][2][3]
-
Live Cells (Green Fluorescence): Fluorescein diacetate (FDA) is a non-fluorescent and cell-permeant molecule. In viable cells, intracellular esterase enzymes cleave the diacetate groups from FDA, converting it into the fluorescent compound fluorescein.[1][2][3] Fluorescein is a polar molecule that cannot cross the intact cell membrane and therefore accumulates inside living cells, resulting in bright green fluorescence.[1][2][3]
-
Dead Cells (Red Fluorescence): Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to the intact membranes of live cells.[1][2] However, in dead or dying cells with compromised membranes, PI can enter the cell and intercalate with double-stranded DNA, leading to a significant increase in its red fluorescence.[1][2]
By using these two dyes simultaneously, live cells will fluoresce green, while dead cells will fluoresce red. This allows for a straightforward and quantitative assessment of cell viability using fluorescence microscopy or flow cytometry.
Data Presentation
The following tables summarize the spectral properties of the dyes and provide an example of quantitative data obtained from a typical live/dead cell staining experiment.
Table 1: Spectral Properties of Fluorescein (from FDA) and Propidium Iodide
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Color | Target in Cell |
| Fluorescein | ~494 | ~521 | Green | Cytoplasm (requires esterase activity) |
| Propidium Iodide | ~535 (when bound to DNA) | ~617 (when bound to DNA) | Red | Nucleus (requires compromised membrane) |
Table 2: Example Quantitative Analysis of Cell Viability after Treatment
| Treatment Group | Total Cells Counted | Live Cells (Green) | Dead Cells (Red) | % Viability |
| Control (Untreated) | 500 | 475 | 25 | 95% |
| Drug A (10 µM) | 480 | 240 | 240 | 50% |
| Drug B (10 µM) | 490 | 441 | 49 | 90% |
Experimental Protocols
3.1. Materials and Reagents
-
Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone, store at -20°C).[3]
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water or PBS, store at 4°C, protected from light).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell culture medium (serum-free medium is recommended for the staining step to reduce background fluorescence).[3]
-
Adherent cells, suspension cells, or 3D cell cultures.
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for green fluorescence and Texas Red or similar for red fluorescence).
-
or Flow cytometer with appropriate lasers and detectors.
-
Hemocytometer or automated cell counter.
3.2. Preparation of Staining Solution
-
Prepare a fresh staining solution immediately before use. Protect from light.
-
Dilute the FDA and PI stock solutions in serum-free medium or PBS to the desired final concentration. A common starting point is:
-
FDA: 1-5 µg/mL
-
PI: 1-5 µg/mL
-
-
The optimal concentrations may vary depending on the cell type and experimental conditions, and should be determined empirically.
3.3. Protocol for Adherent Cells (Microscopy)
-
Grow adherent cells on coverslips or in culture plates.
-
Carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Add the prepared FDA/PI staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Gently wash the cells once with PBS to remove excess dyes.
-
Add fresh PBS or serum-free medium to the cells.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filters. Live cells will appear green, and dead cells will have red nuclei.
-
Capture images and quantify the number of live and dead cells in several fields of view to determine the percentage of viable cells.
3.4. Protocol for Suspension Cells (Microscopy or Flow Cytometry)
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Centrifuge again and resuspend the cells in PBS or serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the FDA/PI staining solution to the cell suspension.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
For Microscopy: Place a small volume of the stained cell suspension onto a microscope slide, cover with a coverslip, and visualize immediately as described for adherent cells.
-
For Flow Cytometry: Analyze the stained cells directly on a flow cytometer. Set up appropriate gates for the green (e.g., FITC channel) and red (e.g., PE-Texas Red or similar channel) fluorescence to quantify the live and dead cell populations.
3.5. Protocol for 3D Cell Cultures (e.g., Spheroids)
-
Carefully transfer the 3D cell cultures (e.g., spheroids) to a suitable vessel for staining, such as a microfuge tube or a well plate.
-
Remove the culture medium and wash gently with PBS.
-
Add the FDA/PI staining solution.
-
Incubate for a longer period than for monolayer cultures (e.g., 30-60 minutes) at 37°C to allow for dye penetration into the spheroid, protected from light.[4]
-
Gently wash the 3D cultures multiple times with PBS to reduce background fluorescence.[4]
-
Transfer the stained cultures to a suitable imaging dish or slide.
-
Visualize using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: Mechanism of FDA/PI live/dead staining.
References
Application Notes and Protocols for Cell Viability Analysis Using Fluorescein Dicaproate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate (FDC) is a cell-permeant esterase substrate used for the determination of cell viability in flow cytometry. As a non-fluorescent molecule, FDC freely diffuses across the intact plasma membranes of both viable and non-viable cells. Within viable cells, ubiquitous intracellular esterases hydrolyze the caproate groups, converting FDC into the highly fluorescent molecule fluorescein.[1][2] This process leads to the accumulation of fluorescein within cells that possess both intact membranes and active metabolism, resulting in a strong green fluorescent signal (excitation/emission maxima ~488/530 nm).[3] Conversely, cells with compromised membranes or diminished esterase activity, characteristic of necrosis or apoptosis, are unable to retain fluorescein and thus exhibit minimal to no fluorescence.[1] This differential staining allows for the rapid and effective discrimination of live and dead cell populations, making FDC a valuable tool in various research applications, including cytotoxicity assays and routine cell health monitoring. For a more robust analysis, FDC is often used in conjunction with a fluorescent nuclear stain that is impermeant to live cells, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), to positively identify the dead cell population.[1][4]
Mechanism of Action
The mechanism of FDC as a viability indicator is a two-stage process that relies on key characteristics of healthy cells: enzymatic activity and membrane integrity.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using fluorescein-based viability dyes in flow cytometry. Note that while FDC is the focus, much of the available literature uses the closely related compound Fluorescein Diacetate (FDA). The principles and working concentrations are expected to be highly similar.
Table 1: Recommended Staining Parameters
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 106 cells/mL | Optimal for preventing cell aggregation and ensuring accurate event rates on the cytometer.[2][5] |
| FDC Stock Solution | 1-5 mg/mL in DMSO or acetone (B3395972) | Store at -20°C, protected from light.[6] |
| FDC Working Concentration | 2 - 30 µg/mL | The optimal concentration should be titrated for each cell type and experimental condition.[2][7] |
| Incubation Time | 10 - 30 minutes | Shorter times may be sufficient, but longer times can improve the signal-to-noise ratio.[7][8] |
| Incubation Temperature | 37°C or Room Temperature | 37°C can enhance enzymatic activity, but room temperature is often sufficient.[3] |
| Excitation Wavelength | 488 nm | Standard blue laser line on most flow cytometers.[2][3] |
| Emission Wavelength | ~530 nm (FITC channel) | Collect fluorescence using a standard FITC or GFP filter set (e.g., 530/30 nm bandpass).[2][3] |
Table 2: Comparison with Other Common Viability Dyes
| Feature | This compound (FDC) | Propidium Iodide (PI) / 7-AAD | Fixable Viability Dyes (e.g., Zombie Dyes™) |
| Stains | Live Cells | Dead Cells | Dead Cells |
| Mechanism | Enzymatic conversion to fluorescent product | Enters cells with compromised membranes and intercalates with DNA | Covalently binds to intracellular amines in cells with compromised membranes |
| Fixable | No | No | Yes |
| Excitation/Emission | ~488/530 nm | PI: ~488/617 nm; 7-AAD: ~488/647 nm | Various, available for multiple laser lines |
| Advantages | Measures metabolic activity and membrane integrity; bright signal. | Simple add-and-read protocol; bright signal. | Compatible with fixation and permeabilization protocols; wide range of color options.[9] |
| Limitations | Not suitable for fixed cells; fluorescence can leak from cells over time.[3][10] | Not suitable for fixed cells. | Requires a separate staining step before fixation; can have higher background than DNA dyes. |
Experimental Protocols
Protocol 1: Single-Stain Viability Analysis with FDC
This protocol is for the basic assessment of cell viability using FDC alone.
Materials:
-
This compound (FDC)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cell suspension of interest
-
Flow cytometer with a 488 nm laser
Procedure:
-
Prepare FDC Stock Solution: Dissolve FDC in DMSO or acetone to a stock concentration of 1-5 mg/mL. Store in small aliquots at -20°C, protected from light.
-
Prepare FDC Working Solution: Immediately before use, dilute the FDC stock solution in PBS or serum-free medium to the desired working concentration. For example, to achieve a final concentration of 10 µg/mL in 1 mL of cell suspension, dilute a 1 mg/mL stock solution 1:100.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in PBS or an appropriate buffer.
-
Staining: Add the diluted FDC working solution to the cell suspension. For example, add 10 µL of a 100x working solution to 1 mL of cells. Vortex gently to mix.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer without washing. Excite with a 488 nm laser and collect the emission in the FITC channel (~530 nm).
-
Data Analysis: Gate on the cell population based on forward and side scatter. Identify the viable cell population as the brightly fluorescent (FDC-positive) events.
Protocol 2: Dual-Stain Live/Dead Analysis with FDC and Propidium Iodide (PI)
This protocol provides a more accurate assessment of viability by positively identifying dead cells with PI.
Materials:
-
All materials from Protocol 1
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
Procedure:
-
FDC Staining: Follow steps 1-5 from Protocol 1 to stain cells with FDC.
-
PI Staining: After the FDC incubation, add PI to the cell suspension to a final concentration of 1-10 µg/mL. For example, add 1-2 µL of a 1 mg/mL PI stock solution to 1 mL of cells. Mix gently.
-
Incubation: Incubate for an additional 5-15 minutes at room temperature in the dark. Do not wash the cells.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect green fluorescence from FDC in the FITC channel (~530 nm) and red fluorescence from PI in the PE-Texas Red or a similar channel (~617 nm).
-
Data Analysis:
-
Live cells: FDC-positive and PI-negative.
-
Dead cells: FDC-negative and PI-positive.
-
Apoptotic/Dying cells: May appear as a population with intermediate FDC and/or PI staining.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No FDC Signal in Live Cells | - Low esterase activity in the cell type.- FDC concentration is too low.- Insufficient incubation time. | - Increase FDC concentration and/or incubation time.- Ensure incubation at 37°C to maximize enzyme activity.- Consider using an alternative viability dye like Calcein AM. |
| High Background Fluorescence | - Spontaneous hydrolysis of FDC in the media.[11]- Presence of esterases in serum if used in staining buffer. | - Prepare FDC working solution immediately before use.- Perform staining in serum-free media or PBS.- Include an unstained control to set the baseline fluorescence. |
| FDC-Positive Signal in Dead Cells (PI-Positive) | - Incomplete loss of esterase activity in early stages of cell death.- Spectral overlap between FDC and PI channels. | - Ensure proper compensation settings on the flow cytometer.- Analyze samples promptly after staining to minimize artifacts. |
| Loss of FDC Signal Over Time | - Fluorescein can leak out of viable cells over time.[3] | - Analyze samples as soon as possible after the incubation period is complete. |
Limitations and Considerations
-
Fixation Incompatibility: FDC staining is not compatible with fixation protocols, as fixation compromises the cell membrane, allowing the dye to leak out.
-
Cell Type Variability: The level of intracellular esterase activity can vary between different cell types, potentially affecting the intensity of the fluorescein signal. Therefore, optimization of staining conditions is recommended for each new cell type.
-
Fluorescence Quenching: Certain components in complex media may quench the fluorescence of fluorescein, potentially reducing the signal intensity.[11] Staining in a simple buffer like PBS is often recommended.
-
Toxicity Assessment: While FDC is excellent for assessing membrane integrity and metabolic activity, it may underestimate the effects of cytotoxic agents that impact cell proliferation without causing immediate membrane damage.[4] For such studies, it should be complemented with proliferation assays.
-
Dye Leakage: Fluorescein is less well-retained in cells compared to other dyes like Calcein.[3] This can lead to a decrease in fluorescence intensity over time, necessitating prompt analysis after staining.[10]
References
- 1. Estimation of cell survival by flow cytometric quantification of fluorescein diacetate/propidium iodide viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microscopist.co.uk [microscopist.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of fluorescein diacetate for flow cytometric determination of cell viability in orthopaedic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]
- 7. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Classification of phytoplankton cells as live or dead using the vital stains fluorescein diacetate and 5‐chloromethylfluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Methodology for Fluorescein Dicaproate Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate (FDC) is a non-fluorescent derivative of fluorescein utilized as a fluorogenic substrate to assess cell viability and enzymatic activity. Its application in fluorescence microscopy provides a straightforward and effective method for identifying viable cells within a population. The lipophilic nature of FDC allows it to readily permeate the membranes of living cells. Once inside, intracellular esterases, ubiquitous in viable cells, hydrolyze the caproate groups, releasing the highly fluorescent molecule, fluorescein. This process results in the accumulation of fluorescein within cells that possess both active metabolism and an intact cell membrane, causing them to emit a characteristic green fluorescence. This methodology is particularly valuable in various research and drug development contexts, including cytotoxicity assays, cell proliferation studies, and the assessment of cellular responses to therapeutic agents.
Principle of the Method
The utility of Fluorescein dicaproate as a cell viability probe is predicated on two key cellular characteristics: enzymatic activity and membrane integrity.
-
Cellular Uptake: As a non-polar, hydrophobic molecule, FDC can passively diffuse across the lipid bilayer of the cell membrane into the intracellular space.[1]
-
Enzymatic Cleavage: In the cytoplasm of viable cells, non-specific intracellular esterases, such as C6 esterase, recognize and cleave the two caproate ester bonds of the FDC molecule.[2]
-
Fluorescence Emission: This hydrolysis reaction yields fluorescein, a polar molecule that is unable to freely exit the cell, and two molecules of caproic acid. The trapped fluorescein emits a strong green fluorescence when excited with light of the appropriate wavelength (excitation maximum at ~497 nm, emission maximum at ~516 nm).[2]
-
Cellular Retention: The accumulation of fluorescein is contingent upon an intact cell membrane. In non-viable cells with compromised membranes, the fluorescein leaks out, and consequently, these cells do not exhibit significant fluorescence.[1] Therefore, the intensity of green fluorescence is directly proportional to the number of viable cells in the sample.
Applications
The FDC staining methodology is a versatile tool with applications across various fields of life science research and drug development.
-
Cell Viability and Cytotoxicity Assays: FDC is widely used to quantify the number of viable cells in a population following treatment with cytotoxic compounds. A decrease in fluorescence intensity corresponds to a reduction in cell viability.
-
Co-staining with Propidium Iodide (PI): For a more comprehensive assessment of cell health, FDC can be used in conjunction with a dead cell stain such as Propidium Iodide (PI). PI is a membrane-impermeable nucleic acid stain that only enters cells with compromised membranes, staining the nuclei of dead cells red. This dual-staining approach allows for the simultaneous visualization and quantification of live (green) and dead (red) cells within the same sample.[1]
-
Monitoring Esterase Activity: As FDC is a substrate for intracellular esterases, the rate of fluorescein production can be used as an indicator of the overall esterase activity within a cell population.
-
Drug Delivery and Release Studies: Fluorescein and its derivatives can be conjugated to drug molecules to monitor their uptake and release within cells. The "switching on" of fluorescence upon enzymatic cleavage of a linker can provide insights into the intracellular fate of a drug conjugate.
Quantitative Data
While specific kinetic data for this compound is not extensively available, the data from its close analog, Fluorescein diacetate (FDA), provides a valuable reference for understanding the enzymatic hydrolysis and its correlation with cell viability.
Table 1: Kinetic Parameters for the Hydrolysis of Fluorescein Diacetate (FDA) and Carboxyfluorescein Diacetate (cFDA) by Intracellular Esterases in Saccharomyces cerevisiae [3]
| Substrate | Kinetic Model | Apparent Vmax | Apparent Km | Rate Constant (K) |
| FDA | First-order kinetics | N/A | N/A | 0.33 s⁻¹ |
| cFDA | Michaelis-Menten | 12.3 nmol·min⁻¹·mg protein⁻¹ | 0.29 mM | N/A |
Table 2: Correlation of Fluorescence with Cell Viability Markers for Fluorescein Diacetate (FdA) in Cultured Skin Substitutes [4]
| Parameter | Correlation with FdA Fluorescence | p-value |
| Keratinocyte Inoculation Density | Significant positive correlation | < 0.001 |
| MTT Assay Values (Day 3) | Significant positive correlation | < 0.001 |
| MTT Assay Values (Day 10) | Predictive correlation | Not specified |
Experimental Protocols
5.1. Materials
-
This compound (FDC)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cells being studied
-
Propidium Iodide (PI) stock solution (optional, for co-staining)
-
Adherent or suspension cells
-
Fluorescence microscope with appropriate filters (e.g., excitation ~490 nm, emission ~520 nm)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Pipettes and tips
5.2. Preparation of Reagents
-
FDC Stock Solution (e.g., 1-10 mg/mL): Dissolve FDC in high-quality, anhydrous DMSO or acetone. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of FDC in 1 mL of DMSO. This stock solution should be stored at -20°C, protected from light.
-
FDC Working Solution: On the day of the experiment, dilute the FDC stock solution in PBS or an appropriate cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 1 to 25 µg/mL.
5.3. Staining Protocol for Adherent Cells
-
Culture adherent cells on coverslips or in culture plates to the desired confluency.
-
Wash the cells twice with warm PBS to remove any residual serum esterases from the culture medium.
-
Add the FDC working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) For co-staining with PI, add PI to the FDC working solution at a final concentration of 1-5 µg/mL during the last 5-10 minutes of incubation.
-
Wash the cells twice with warm PBS to remove excess FDC.
-
Mount the coverslips on microscope slides with a drop of PBS or an appropriate mounting medium.
-
Immediately visualize the cells under a fluorescence microscope using filters for green (fluorescein) and red (PI, if used) fluorescence.
5.4. Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with warm PBS.
-
Resuspend the cells in warm PBS or culture medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.
-
Add the FDC working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) For co-staining with PI, add PI to the cell suspension at a final concentration of 1-5 µg/mL during the last 5-10 minutes of incubation.
-
Centrifuge the cells and resuspend the pellet in fresh PBS.
-
Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and visualize immediately under a fluorescence microscope.
Data Interpretation and Troubleshooting
-
Live Cells: Exhibit bright, uniform green fluorescence throughout the cytoplasm.
-
Dead Cells: Show little to no green fluorescence. If co-stained with PI, they will have bright red nuclei.
-
Apoptotic Cells: May show fragmented green fluorescence and, in later stages, may also take up PI.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing; Serum esterases in medium | Increase the number and volume of washes; Ensure cells are washed thoroughly before adding FDC. |
| Weak or No Green Signal | FDC concentration too low; Incubation time too short; Low esterase activity in cells; FDC degraded | Optimize FDC concentration and incubation time; Use a positive control with known high viability; Prepare fresh FDC working solution. |
| Rapid Fading of Fluorescence | Photobleaching | Minimize exposure to excitation light; Use an anti-fade mounting medium; Capture images promptly. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling FDC and other chemicals.
-
This compound is for research use only and its toxicological properties have not been thoroughly investigated. Handle with caution.[5]
-
Store the FDC stock solution at -20°C, protected from light, to prevent degradation.
-
Dispose of all chemical waste in accordance with local regulations.
References
Application of Fluorescein dicaproate in assessing bacterial viability.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate is a lipophilic, non-fluorescent molecule that serves as a vital stain for assessing the viability of bacterial cells. Its application is particularly valuable in microbiology and drug development for determining the efficacy of antimicrobial agents and for monitoring bacterial health in various environments. The underlying principle of this assay is the enzymatic activity of viable cells. Fluorescein dicaproate readily permeates the bacterial cell membrane. Once inside, intracellular esterases, ubiquitous in metabolically active bacteria, cleave the caproate groups, releasing the polar, fluorescent molecule fluorescein. The accumulation of fluorescein within cells that possess intact membranes results in a bright green fluorescence, which can be quantified to determine the proportion of viable cells in a population. This method offers a rapid and sensitive alternative to traditional culture-based viability assays.
Mechanism of Action
The viability assessment using this compound hinges on two key cellular characteristics: enzymatic activity and membrane integrity. Non-fluorescent this compound passively diffuses across the bacterial cell membrane. In viable cells, intracellular esterases hydrolyze the ester bonds, releasing fluorescein. The resulting fluorescein is a polar molecule and is thus trapped within the cell, leading to an increase in fluorescence intensity. In contrast, non-viable cells with compromised membranes or inactive enzymes cannot hydrolyze the substrate or retain the fluorescent product, and therefore do not fluoresce.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the performance of fluorescein-based viability assays in comparison to standard methods, such as culture techniques. The data is synthesized from studies using fluorescein diacetate (FDA), a closely related compound that functions via the same enzymatic principle.
| Parameter | Finding | Reference Method | Organism | Source |
| Sensitivity | 100% | MGIT Culture | Mycobacterium tuberculosis | [1] |
| Specificity | 85.3% (ZN positive), 95.7% (ZN negative) | MGIT Culture | Mycobacterium tuberculosis | [1] |
| Positive Predictive Value (PPV) | 89% | MGIT Culture | Mycobacterium tuberculosis | [1] |
| Negative Predictive Value (NPV) | 100% | MGIT Culture | Mycobacterium tuberculosis | [1] |
| Accuracy | 96.58% | MGIT Culture | Mycobacterium tuberculosis | [1] |
Experimental Protocols
Protocol 1: General Bacterial Viability Assessment using a Microplate Reader
This protocol is adapted for a high-throughput assessment of bacterial viability.
Materials:
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~514 nm)
Workflow Diagram:
Caption: Experimental workflow for bacterial viability.
Procedure:
-
Prepare Bacterial Suspension: Culture bacteria to the mid-logarithmic phase. Harvest cells by centrifugation and wash twice with sterile PBS to remove media components that may interfere with the assay.[2][3] Resuspend the pellet in PBS.
-
Adjust Cell Density: Measure the optical density at 600 nm (OD600) and adjust the bacterial suspension to the desired concentration (e.g., OD600 = 1.0).
-
Plating: Aliquot 100 µL of the bacterial suspension into the wells of a 96-well plate. Include wells for positive (live cells) and negative (heat-killed or chemically-killed cells) controls.
-
Treatment (Optional): Add test compounds (e.g., antibiotics) at various concentrations and incubate for the desired period.
-
Staining: Add this compound to each well to a final concentration of approximately 1 µg per 10^6 cells.[4]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~514 nm.[4]
Protocol 2: Viability Staining for Microscopy
This protocol is suitable for visualizing and quantifying viable bacteria within a population.
Materials:
-
This compound stock solution (e.g., 5 mg/mL in acetone)
-
Bacterial culture
-
Hanks' Balanced Salt Solution (HBSS) with 0.05% Tween-80
-
(Optional) Propidium (B1200493) Iodide (PI) or Ethidium (B1194527) Bromide (EB) for counterstaining dead cells
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Single-Cell Suspension: To minimize clumping, especially with mycobacteria, filter the bacterial suspension through a 5 µm membrane filter.[5]
-
Prepare Staining Solution: Prepare a working solution of this compound (e.g., 2 µg/mL in HBSS with Tween-80).[5] If counterstaining, add PI or EB to the working solution (e.g., 4 µg/mL for EB).[5]
-
Staining: Add 0.5 mL of the staining solution to 1.0 mL of the single-cell suspension.[5]
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.[5]
-
Microscopy: Place a drop of the stained suspension on a microscope slide and cover with a coverslip.
-
Imaging: Observe the cells using a fluorescence microscope. Viable cells will fluoresce green, while dead cells (if counterstained with PI/EB) will fluoresce red.[5][6]
-
Quantification: Determine the percentage of viable cells by counting the number of green-fluorescing cells relative to the total number of cells in several fields of view.
Application Notes and Considerations
-
Spontaneous Hydrolysis: this compound, similar to fluorescein diacetate (FDA), can undergo spontaneous hydrolysis in the absence of live cells, particularly in media rich in components like tryptone, peptone, and yeast extract, or in certain buffers like Tris-HCl and sodium phosphate.[2][3] This can lead to high background fluorescence and an overestimation of viability. It is recommended to wash cells and resuspend them in a minimal buffer like PBS before staining.[2]
-
Fluorescence Quenching: Components of microbiological media can also quench the fluorescence of fluorescein, potentially leading to an underestimation of viability.[2] Diluting the medium can help to mitigate this effect.[2][3]
-
pH Dependence: The fluorescence of fluorescein is highly pH-dependent.[4] Ensure that the pH of the buffer system is maintained within the optimal range for fluorescein fluorescence (typically neutral to slightly alkaline).
-
Dye Concentration and Incubation Time: Optimal dye concentration and incubation time may vary depending on the bacterial species and experimental conditions. These parameters should be optimized for each specific application.
-
Dual Staining: For a more robust assessment of viability, this compound can be used in conjunction with a counterstain for non-viable cells, such as propidium iodide (PI) or ethidium bromide (EB).[6][7] These dyes can only penetrate cells with compromised membranes, staining their nucleic acids red. This dual-staining approach allows for the simultaneous visualization and quantification of live and dead cells.
-
Storage of Stock Solutions: Prepare stock solutions of this compound in an anhydrous solvent like DMSO or acetone (B3395972) and store at -20°C, protected from light and moisture, to prevent degradation.[4][5]
References
- 1. Fluorescein Diacetate Vital staining for detecting viability of acid-fast bacilli in sputum of pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ila.ilsl.br [ila.ilsl.br]
- 6. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 7. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescein Dicaproate Staining of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate (FDC) is a lipophilic, non-fluorescent molecule that serves as a vital stain for assessing the viability of mammalian cells. Its principle lies in its ability to freely diffuse across the intact plasma membrane of living cells. Once inside, ubiquitous intracellular esterases hydrolyze the caproate groups, releasing the highly fluorescent molecule, fluorescein. In healthy cells with intact membranes, the polar fluorescein is trapped, leading to a strong green fluorescence. Conversely, cells with compromised membranes cannot retain the fluorescein and thus exhibit significantly lower or no fluorescence. This method provides a rapid and reliable assessment of cell viability and general metabolic activity. FDC is often used in conjunction with a counterstain for non-viable cells, such as propidium (B1200493) iodide (PI), which intercalates with the DNA of membrane-compromised cells to produce red fluorescence.
Principle of Staining
The staining mechanism is a straightforward enzymatic reaction. Non-fluorescent FDC passively enters the cell. Intracellular esterases, indicative of metabolic activity, cleave the dicaproate esters from the fluorescein molecule. The resulting fluorescein is fluorescent but less membrane-permeable, leading to its accumulation in viable cells.
Materials and Reagents
-
Fluorescein dicaproate (FDC)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mammalian cell culture of interest
-
Propidium iodide (PI) solution (optional, for dead cell counterstaining)
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~494/521 nm for fluorescein) or a flow cytometer
-
Hemocytometer or automated cell counter
-
Standard cell culture equipment and consumables
Experimental Protocols
Protocol 1: Preparation of Staining Solutions
1.1 FDC Stock Solution (10 mM):
-
Dissolve a specific mass of FDC in anhydrous DMSO to achieve a 10 mM concentration. For example, for FDC with a molecular weight of 584.6 g/mol , dissolve 5.85 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
1.2 FDC Working Solution (1-20 µM):
-
On the day of the experiment, dilute the 10 mM FDC stock solution in pre-warmed (37°C) PBS or serum-free cell culture medium to the desired final working concentration.
-
A typical starting concentration is 10 µM. This may need to be optimized for different cell types (see Table 1).
1.3 Propidium Iodide Working Solution (Optional):
-
Dilute a stock solution of PI in PBS to a final working concentration of 1-5 µg/mL.
Protocol 2: Staining of Adherent Mammalian Cells for Microscopy
-
Seed mammalian cells onto a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture until the desired confluency is reached.
-
Gently aspirate the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add a sufficient volume of the FDC working solution to cover the cell monolayer.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light. Incubation time may require optimization.[1]
-
(Optional) If counterstaining with PI, add the PI working solution to the FDC-stained cells and incubate for an additional 5 minutes.
-
Gently aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh PBS or culture medium to the cells.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filter sets for fluorescein (green fluorescence) and PI (red fluorescence, if used).
Protocol 3: Staining of Suspension Mammalian Cells for Flow Cytometry
-
Harvest the suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed PBS.
-
Determine the cell density using a hemocytometer or automated cell counter and adjust to a concentration of 1 x 10^5 to 1 x 10^6 cells/mL in PBS.[1]
-
Add the FDC working solution to the cell suspension.
-
Incubate at 37°C for 15-30 minutes, protected from light.[1]
-
(Optional) Add the PI working solution and incubate for an additional 5 minutes.
-
Analyze the stained cells promptly by flow cytometry, exciting at 488 nm and collecting emission in the green (~530 nm) and red (>670 nm, if using PI) channels.
Data Presentation
The following table summarizes typical quantitative parameters for FDC staining. Note that optimal conditions can vary between cell lines and experimental setups.
| Parameter | Recommended Range | Typical Value | Notes |
| FDC Stock Solution | 1-10 mg/mL in DMSO/Acetone | 5 mg/mL in DMSO | Store at -20°C, protected from light.[2] |
| FDC Working Concentration | 1 - 75 µM | 10 µM | Higher concentrations may be needed for less active cells.[3] |
| Cell Density (Suspension) | 1x10^5 - 1x10^6 cells/mL | 5x10^5 cells/mL | Ensure a single-cell suspension for accurate flow cytometry.[1] |
| Incubation Time | 10 - 60 minutes | 15-30 minutes | Longer times may lead to leakage of fluorescein.[1] |
| Incubation Temperature | Room Temperature - 37°C | 37°C | Optimal for enzymatic activity. |
| Excitation Wavelength | ~488-494 nm | 488 nm | Compatible with standard argon-ion lasers.[1][4] |
| Emission Wavelength | ~515-530 nm | 530 nm | Green fluorescence indicates viable cells.[1][3][4] |
Visualization of Workflow and Mechanism
Caption: A flowchart of the FDC staining procedure.
Caption: The intracellular conversion of FDC.
Troubleshooting
-
Weak or No Signal:
-
Cause: Low esterase activity, insufficient incubation time, or low FDC concentration.
-
Solution: Increase the incubation time or FDC concentration. Ensure cells are metabolically active.
-
-
High Background Fluorescence:
-
Cause: Inadequate washing, cell lysis releasing esterases, or FDC precipitation.
-
Solution: Ensure thorough but gentle washing. Prepare fresh FDC working solution and filter if necessary.
-
-
Cell Death During Staining:
-
Cause: Toxicity from high concentrations of FDC or DMSO.
-
Solution: Perform a titration to find the optimal, non-toxic FDC concentration. Ensure the final DMSO concentration is low (typically <0.5%).
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMSO is a solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Handle all cell lines according to appropriate biosafety level guidelines.
-
Dispose of all chemical and biological waste according to institutional regulations.
References
Application Notes and Protocols for Fluorescein Dicaproate in 3D Cell Culture and Tissue Engineering Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture models, such as spheroids, organoids, and engineered tissues, represents a significant advancement in creating more physiologically relevant systems for drug discovery, toxicology, and regenerative medicine. A critical parameter in the assessment of these complex 3D structures is the determination of cell viability. Fluorescein (B123965) dicaproate (FDC) is a lipophilic, non-fluorescent probe that serves as an excellent tool for assessing the viability of cells within these intricate systems.
Similar to its well-characterized analog, fluorescein diacetate (FDA), FDC readily permeates the membranes of viable cells.[1] Once inside, ubiquitous intracellular esterases cleave the caproate groups, releasing the highly fluorescent molecule, fluorescein. The accumulation of green fluorescent fluorescein is indicative of both enzymatic activity and membrane integrity, two key hallmarks of viable cells. In contrast, non-viable cells with compromised membranes and diminished enzymatic activity are unable to hydrolyze FDC and retain the fluorescent product, thus remaining unstained.[1] This method offers a non-destructive, field-based assessment of cell viability and distribution throughout 3D constructs.[2]
Principle of the Assay
The FDC cell viability assay is predicated on two fundamental cellular characteristics: enzymatic activity and membrane integrity.
-
Cellular Uptake: The hydrophobic nature of FDC allows for its passive diffusion across the cell membranes of both living and dead cells.
-
Enzymatic Conversion: In viable cells, intracellular esterases, which are active in metabolically functional cells, hydrolyze the non-fluorescent FDC molecule. This enzymatic cleavage removes the two caproate groups, yielding the polar, fluorescent molecule fluorescein.
-
Fluorescence Retention: The resulting fluorescein is less membrane-permeable and is therefore retained within cells that possess intact membranes.
-
Detection: The accumulated fluorescein can be detected by fluorescence microscopy or a microplate reader, with the intensity of the green fluorescence being directly proportional to the number of viable cells in the 3D culture.
Data Presentation
The quantitative data obtained from FDC viability assays can be effectively summarized to compare different experimental conditions, such as drug treatments or culture conditions.
Table 1: Representative Quantitative Data for a 3D Spheroid Viability Assay using Fluorescein Dicaproate
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Viability (Normalized to Control) |
| Untreated Control | 85,432 | 4,271 | 100% |
| Vehicle Control (e.g., 0.1% DMSO) | 84,995 | 4,120 | 99.5% |
| Cytotoxic Drug (Low Conc.) | 62,388 | 3,119 | 73.0% |
| Cytotoxic Drug (High Conc.) | 21,760 | 1,088 | 25.5% |
Note: This table presents example data. Actual fluorescence values will vary depending on the cell type, spheroid size, incubation time, and instrumentation.
Experimental Protocols
Materials
-
This compound (FDC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Acetone for stock solution preparation
-
Phosphate-Buffered Saline (PBS), sterile
-
3D cell cultures (spheroids, organoids, or tissue scaffolds) in appropriate culture plates
-
Fluorescence microscope with appropriate filters (Excitation: ~490 nm, Emission: ~515 nm)
-
or Fluorescence microplate reader
Preparation of Reagents
-
FDC Stock Solution (e.g., 1-5 mg/mL):
-
Dissolve FDC in anhydrous DMSO or acetone.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
FDC Working Solution (e.g., 10-40 µg/mL):
-
On the day of the experiment, dilute the FDC stock solution in serum-free cell culture medium or PBS to the desired final working concentration.
-
A starting concentration of 40 µg/mL, similar to that used for FDA in 3D constructs, is recommended for initial optimization.[2][3]
-
The optimal concentration may vary depending on the cell type and 3D model and should be determined empirically.[4]
-
Staining Protocol for 3D Cell Cultures
-
Carefully remove the culture medium from the wells containing the 3D constructs, being cautious not to disturb the spheroids or scaffolds.
-
Gently wash the constructs once with pre-warmed PBS.
-
Add a sufficient volume of the FDC working solution to each well to completely cover the 3D constructs.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined for each cell type and 3D model.
-
After incubation, carefully remove the FDC working solution.
-
Gently wash the constructs twice with pre-warmed PBS to remove any background fluorescence from hydrolyzed FDC in the solution.
-
Add fresh PBS or culture medium to the wells for imaging.
Data Acquisition and Analysis
-
Fluorescence Microscopy:
-
Image the 3D constructs using a fluorescence microscope with a standard FITC filter set.
-
Acquire images from multiple focal planes (Z-stack) to assess viability throughout the depth of the construct.
-
Image analysis software can be used to quantify the fluorescent area or intensity.
-
-
Fluorescence Microplate Reader:
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Ensure that the settings are optimized to measure fluorescence from the 3D constructs at the bottom of the well.
-
Mandatory Visualizations
Diagrams
Caption: Enzymatic conversion of FDC in a viable cell.
Caption: FDC 3D cell culture viability assay workflow.
Troubleshooting
-
High Background Fluorescence:
-
Cause: Spontaneous hydrolysis of FDC in the culture medium or insufficient washing.
-
Solution: Prepare the FDC working solution immediately before use. Ensure thorough but gentle washing steps after incubation. Consider diluting the culture medium during the assay to reduce components that may cause hydrolysis.[5]
-
-
Weak or No Signal:
-
Cause: Low esterase activity in the specific cell type, insufficient incubation time, or use of an inappropriate FDC concentration.
-
Solution: Increase the incubation time or the concentration of the FDC working solution. Confirm the viability of the cells with an alternative method.
-
-
Inconsistent Results:
-
Cause: Uneven staining due to poor diffusion into large 3D constructs or variability in spheroid size.
-
Solution: Increase incubation time to allow for better penetration of the probe. Ensure that the 3D constructs are of a relatively uniform size.
-
Concluding Remarks
The this compound (FDC) viability assay is a valuable tool for the assessment of cell health in 3D cell culture and tissue engineering applications. Its non-destructive nature allows for the longitudinal monitoring of cell viability and provides spatial information about the distribution of live cells within a complex 3D environment. By following the provided protocols and considering the potential for optimization, researchers can obtain reliable and reproducible data to advance their studies in drug development and regenerative medicine.
References
- 1. logosbio.com [logosbio.com]
- 2. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescein diacetate for determination of cell viability in tissue-engineered skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes: Measuring Intracellular Esterase Activity with Fluorescein Di-esters
Introduction
The measurement of intracellular esterase activity serves as a key indicator of cell health, viability, and metabolic function. Esterases are ubiquitous enzymes that catalyze the hydrolysis of esters. In living cells with intact membranes, non-specific esterases are highly active. This enzymatic activity can be harnessed to quantify cell viability and cytotoxicity using fluorogenic substrates like Fluorescein (B123965) dicaproate or the more commonly referenced Fluorescein diacetate (FDA).
Fluorescein di-esters are non-fluorescent, lipophilic molecules that can readily diffuse across the plasma membrane of living cells.[1] Once inside, intracellular esterases hydrolyze the ester bonds, cleaving off the acetyl or caproyl groups.[1][2] This process releases the highly fluorescent molecule, fluorescein.[1][2] Because fluorescein is a polar molecule, it is retained within cells that have intact membranes, leading to an accumulation of green fluorescence.[3] The intensity of this fluorescence is directly proportional to the esterase activity and can be used as a marker for the number of viable cells in a population.[4] Cells with compromised membranes or inactive metabolic processes will not accumulate the fluorescent product.[3]
Principle of the Assay
The fundamental principle of this assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within viable cells.
Applications in Research and Drug Development
-
Cell Viability and Proliferation: A primary application is the quantification of viable cells, as esterase activity is directly linked to metabolic health.[5][6]
-
Cytotoxicity Assays: The assay can be used to determine the cytotoxic effects of compounds in drug screening by measuring the decrease in esterase activity.
-
Flow Cytometry: Allows for high-throughput analysis of esterase activity in individual cells within a heterogeneous population.[7]
-
Microscopy: Enables visualization of viable cells within tissues or 3D cell cultures.[4]
-
Metastasis Research: Studies have shown that cells from metastatic lymph nodes may exhibit higher rates of FDA hydrolysis, suggesting a potential application in cancer research.[8]
Considerations and Limitations
-
Background Hydrolysis: Common media components, such as tryptone and yeast extract, as well as certain buffers like Tris-HCl and sodium phosphate, can promote the hydrolysis of fluorescein di-esters in the absence of live cells, leading to high background signals.[9]
-
Fluorescence Quenching: Assay solutions and media components can quench the fluorescence of fluorescein, potentially reducing the signal.[9] Diluting the medium can help mitigate both background hydrolysis and quenching.[9]
-
Enzyme Specificity: The assay is considered non-specific as it measures the activity of several enzyme classes, including lipases, esterases, and proteases.[2]
Protocols for Measuring Esterase Activity
These protocols provide a framework for using Fluorescein diacetate (FDA), a commonly used analog of this compound, for measuring esterase activity. Adjustments may be necessary based on the specific cell type and experimental setup.
I. Reagent Preparation
Proper preparation of reagents is critical for the success and reproducibility of the assay.
Table 1: Reagent Preparation
| Reagent | Preparation Steps | Storage |
| FDA Stock Solution | Dissolve 5 mg of Fluorescein diacetate in 1 mL of acetone (B3395972) or DMSO to create a stock solution.[10] | Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[11] |
| FDA Working Solution | Just before use, dilute the stock solution in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS), pH 7.4) to the desired final concentration. | Use immediately. |
| Cell Culture Medium | Use standard, pre-warmed cell culture medium appropriate for the cell line. | As per manufacturer's instructions. |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS). | Store at 4°C. |
II. Experimental Protocols
The following protocols are provided for analysis by microplate reader, fluorescence microscopy, and flow cytometry.
A. Protocol for Microplate Reader Assay
This method is ideal for quantitative, high-throughput analysis.
-
Cell Seeding: Seed cells in a 96-well clear-bottom, black-walled plate and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare the FDA working solution. The optimal final concentration should be determined empirically but typically ranges from 10-30 µg/mL.[5]
-
Staining:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the FDA working solution to each well.
-
Include control wells: cells without FDA (autofluorescence control) and FDA in buffer without cells (background hydrolysis control).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[11] The optimal incubation time may vary; a time course experiment is recommended to find the linear range of the reaction.[5]
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
B. Protocol for Fluorescence Microscopy
This method allows for the qualitative assessment and visualization of viable cells.
-
Cell Seeding: Grow cells on glass coverslips or in imaging-compatible dishes.
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the FDA working solution to cover the cells.
-
Incubate at 37°C for 10-20 minutes.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess FDA.
-
Mount the coverslip on a slide with a drop of mounting medium or observe the dish directly.
-
Visualize using a fluorescence microscope with a standard FITC filter set. Live, esterase-active cells will appear bright green.
-
C. Protocol for Flow Cytometry
This method provides quantitative data on esterase activity at the single-cell level.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 2-10 × 10⁵ cells/mL in a suitable buffer like HHBS.[11]
-
Staining:
-
Optional Co-Staining: For simultaneous viability and dead cell analysis, a dye like Propidium Iodide (PI) can be added just before analysis. Viable cells will be green (fluorescein), while dead cells will be red (PI).[3][10]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm blue laser for excitation and detect the fluorescein signal using a standard FITC emission filter (e.g., 530/30 nm bandpass).
III. Data Presentation and Interpretation
Quantitative data from the assay should be carefully tabulated for comparison and analysis.
Table 2: Key Experimental Parameters
| Parameter | Recommended Range/Value | Source(s) |
| FDA Stock Concentration | 2-10 mM in DMSO or 5 mg/mL in acetone | [10][11] |
| FDA Working Concentration | 1 - 20 µM (Flow Cytometry) 10 - 30 µg/mL (Microplate) 0.04 mg/mL (Tissue Constructs) | [5][6][11] |
| Incubation Time | 15 - 30 minutes | [5][11] |
| Incubation Temperature | 37°C | [11][12] |
| Excitation Wavelength | ~490 nm | [12][13] |
| Emission Wavelength | ~520 nm | - |
The results are typically expressed as relative fluorescence units (RFU) or as a percentage of the control. When performing cytotoxicity studies, a decrease in fluorescence intensity correlates with a loss of cell viability and, therefore, a reduction in total esterase activity. It is crucial to subtract the background fluorescence from cell-free control wells to obtain accurate measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 3. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct measurement of phagolysosomal esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes: A Protocol for Preparing Fluorescein Dicaproate Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescein dicaproate is a non-fluorescent and hydrophobic derivative of fluorescein.[1] Its ability to freely pass through the membranes of living cells makes it a valuable tool for assessing cell viability and enzymatic activity.[1][2][3] Once inside a cell, intracellular esterases hydrolyze the dicaproate groups, releasing the highly fluorescent compound fluorescein.[1][2][3] This cleaved product accumulates in cells that have intact membranes and active metabolism, serving as a robust marker for viable cells which then fluoresce green.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock and working solutions.
Principle of Action
This compound acts as a fluorogenic substrate for intracellular C6 esterases.[1] The workflow is a two-step process:
-
Cellular Uptake: The lipophilic, non-fluorescent this compound molecule diffuses across the plasma membrane into the cell's cytoplasm.
-
Enzymatic Cleavage: In metabolically active cells, ubiquitous intracellular esterases cleave the caproate ester bonds. This hydrolysis reaction releases fluorescein, a polar molecule that is unable to diffuse back across the intact cell membrane and is highly fluorescent upon excitation.
The resulting green fluorescence intensity is directly proportional to the esterase activity and is an indicator of cell viability.
Caption: Signaling pathway of this compound in a viable cell.
Quantitative Data and Reagent Properties
Key properties of this compound are summarized below for easy reference.
| Property | Value | Reference |
| Synonyms | Fluorescein dihexanoate | [1] |
| CAS Number | 7364-90-1 | [1] |
| Molecular Formula | C₃₂H₃₂O₇ | [1] |
| Molecular Weight | 528.59 g/mol | [1] |
| Appearance | Faint yellow powder | [1] |
| Solubility | DMSO, Chloroform | [1] |
| Excitation Wavelength | ~497 nm | [1] |
| Emission Wavelength | ~516 nm | [1] |
| Storage (Powder) | Long Term: -20°C; Short Term: +4°C | [1] |
| Storage (Stock Sol.) | ≤ -20°C, protected from light | [1][4] |
| Stability | Stable for at least 2 years at -20°C | [1] |
Experimental Protocols
4.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
4.2. Preparation of Stock Solution (e.g., 10 mM)
The stock solution should be prepared in a high-quality, anhydrous solvent like DMSO to ensure stability.[1]
-
Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 528.59 g/mol x 1000 mg/g = 5.29 mg
-
-
Dissolving: Add the appropriate volume of DMSO to the powder. Vortex thoroughly until the powder is completely dissolved.
-
Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.[5] Store these aliquots in tightly sealed tubes at -20°C, protected from light and moisture.[1][4][6] A properly stored stock solution is stable for at least two years.[1]
4.3. Preparation of Working Solution
The working solution is prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium immediately before use. The final concentration will vary depending on the cell type and experimental design, but a range of 1-10 µM is a common starting point.
-
Thaw: Remove one aliquot of the stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Dilution: Dilute the stock solution into the desired experimental buffer (e.g., PBS or serum-free medium). For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ = (M₂ x V₂) / M₁
-
V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
-
Mixing: Mix thoroughly by gentle vortexing or inversion. The working solution is now ready for immediate use in cell staining procedures.
Safety and Handling Precautions
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves and safety glasses, when handling the powder and solutions.[6][7]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of the powder.[6] Handle in a well-ventilated area.
-
Light Sensitivity: this compound is light-sensitive.[1][4] All solutions should be kept in amber tubes or tubes wrapped in aluminum foil to protect them from light.
Caption: Workflow for preparing stock and working solutions.
References
- 1. This compound - CAS-Number 7364-90-1 - Order from Chemodex [chemodex.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 4. Attachment 1: Preparation of Fluorescein Diacetate and Propidium Iodide Stock Solutions (FDA/PI) [protocols.io]
- 5. allencell.org [allencell.org]
- 6. protocols.io [protocols.io]
- 7. docs.aatbio.com [docs.aatbio.com]
The application of Fluorescein dicaproate in soil microbiology to assess microbial activity.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Note on Terminology: The protocols and data presented herein pertain to the use of Fluorescein (B123965) Diacetate (FDA), as this is the widely documented substrate for assessing soil microbial activity. No significant body of research could be identified for "Fluorescein dicaproate" in this specific application. It is presumed that the intended compound for this application is Fluorescein Diacetate.
Introduction
The assessment of total microbial activity in soil is a critical parameter for evaluating soil health, fertility, and the impact of environmental contaminants or agricultural practices. The Fluorescein Diacetate (FDA) hydrolysis assay is a rapid, sensitive, and simple spectrophotometric method for quantifying total microbial activity in soil and other environmental samples.[1][2][3][4] This method is predicated on the principle that non-specific enzymes present in viable microbial cells, such as lipases, proteases, and esterases, hydrolyze the non-fluorescent substrate, Fluorescein Diacetate, into the highly fluorescent compound, fluorescein.[4] The intensity of the resulting fluorescence is directly proportional to the overall enzymatic activity of the microbial community within the sample.[4]
Principle of the Method
The enzymatic conversion of Fluorescein Diacetate to fluorescein forms the basis of this assay. The reaction is a hydrolysis followed by a dehydration step. This process is catalyzed by a broad range of hydrolases that are active in living microorganisms. The fluorescein produced can be quantified using a spectrophotometer at a wavelength of 490 nm.
Data Presentation
The following tables summarize quantitative data from studies utilizing the FDA hydrolysis assay to assess microbial activity in soil.
Table 1: FDA Hydrolytic Activity and Respiration in Different Soil Layers [1]
| Soil Layer | FDA Hydrolytic Activity (A490 units/h and g [dry wt]) | Respiration (μL of O2/h and g [dry wt]) |
| Topsoil (0-10 cm) | 0.17 ± 0.02 | 0.58 ± 0.09 |
| Topsoil (10 cm to sand layer) | 0.19 ± 0.03 | 0.66 ± 0.11 |
| Sand layer | 0.02 ± 0.01 | 0.12 ± 0.02 |
| Clay layer (upper 10 cm) | 0.04 ± 0.03 | 0.25 ± 0.06 |
Samples (2 g [wet weight]) were incubated with 50 ml of buffer. Topsoil samples were incubated for 60 min, and samples from the sand and clay layers were incubated for 120 min. Hydrolysis was terminated with 50% (vol/vol) acetone (B3395972).
Table 2: Optimized Parameters for FDA Hydrolysis Assay in Different Soil Types [5]
| Parameter | Heiden clay | Raub silt loam | Cecil sandy loam |
| Optimal Buffer pH | 7.6 | 7.6 | 7.6 |
| Optimal Incubation Temperature (°C) | 37 | 37 | 37 |
| Optimal Incubation Time (h) | 3 | 3 | 3 |
Experimental Protocols
Protocol 1: Standard FDA Hydrolysis Assay for Soil Microbial Activity
This protocol is adapted from methodologies described by Schnürer and Rosswall (1982) and Green et al. (2006).[1][5]
Materials:
-
Fresh soil samples, sieved (< 2 mm)
-
Fluorescein Diacetate (FDA) stock solution (1000 µg/mL in acetone)
-
60 mM Potassium Phosphate (B84403) Buffer (pH 7.6)
-
Acetone or Chloroform:Methanol (2:1 v/v) solution
-
Conical flasks (50 mL or 125 mL)
-
Shaking water bath or incubator shaker
-
Centrifuge
-
Spectrophotometer
-
Whatman No. 42 filter paper (or equivalent)
-
Fluorescein standards for calibration curve
Procedure:
-
Sample Preparation: Weigh 2 g of fresh, sieved soil into a 50 mL conical flask. Prepare a sufficient number of replicates for each soil sample. Also, prepare a "no FDA" control for each sample by placing 2 g of soil in a separate flask.
-
Buffer Addition: Add 15 mL of 60 mM potassium phosphate buffer (pH 7.6) to each flask.
-
Initiation of Reaction: To start the enzymatic reaction, add 0.2 mL of the 1000 µg/mL FDA stock solution to each of the sample flasks (but not the "no FDA" controls). This results in a final FDA concentration of approximately 10 µg/mL.
-
Incubation: Immediately after adding the FDA solution, cap the flasks and place them in a shaking water bath or incubator shaker set at 30-37°C and 200 rpm. Incubate for a predetermined time, typically between 30 and 180 minutes. The optimal incubation time should be determined for each soil type to ensure the reaction remains in the linear phase.[5][6]
-
Termination of Reaction: After the incubation period, stop the reaction by adding 15 mL of acetone or a 2:1 chloroform/methanol solution. Shake the flask vigorously to ensure thorough mixing.
-
Extraction and Clarification: Allow the soil suspension to settle for a few minutes. Then, either centrifuge the suspension at a low speed (e.g., 2000 x g for 5 minutes) or filter the supernatant through Whatman No. 42 filter paper to obtain a clear extract.
-
Spectrophotometric Measurement: Measure the absorbance of the clear extract at 490 nm using a spectrophotometer. Use the "no FDA" control to zero the spectrophotometer.
-
Quantification: Prepare a standard curve using known concentrations of fluorescein in the same buffer and solvent mixture used for the samples. Use this standard curve to calculate the amount of fluorescein produced in your soil samples, expressed as µg fluorescein/g soil/h.
Protocol 2: Preparation of Reagents and Standards
1. 60 mM Potassium Phosphate Buffer (pH 7.6):
-
Prepare a solution of 60 mM monobasic potassium phosphate (KH₂PO₄).
-
Prepare a solution of 60 mM dibasic potassium phosphate (K₂HPO₄).
-
While monitoring with a pH meter, add the dibasic solution to the monobasic solution until the pH reaches 7.6.
-
Sterilize by autoclaving if necessary and store at 4°C.
2. FDA Stock Solution (1000 µg/mL):
-
Dissolve 100 mg of Fluorescein Diacetate in 100 mL of acetone.
-
Store this stock solution in a dark, tightly sealed container at -20°C. It is stable for several months.
3. Fluorescein Standard Solutions:
-
Prepare a stock solution of fluorescein (e.g., 100 µg/mL) in the 60 mM potassium phosphate buffer (pH 7.6).
-
From this stock, prepare a series of dilutions (e.g., 0, 1, 2, 5, 10, 15, 20 µg/mL) in the same buffer.
-
For the standard curve, mix each standard dilution with an equal volume of the termination solvent (acetone or chloroform:methanol) to mimic the final matrix of the soil extracts.
Visualizations
Signaling Pathway of FDA Hydrolysis
Caption: Enzymatic hydrolysis of Fluorescein Diacetate by microbial hydrolases.
Experimental Workflow for FDA Assay in Soil
Caption: Step-by-step workflow for the FDA hydrolysis assay in soil samples.
References
- 1. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein diacetate hydrolysis, respiration and microbial biomass in freshly amended soils [agris.fao.org]
- 6. Rapid cost-effective analysis of microbial activity in soils using modified fluorescein diacetate method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Staining Yeast Cells with Fluorescein Dicaproate for Viability Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of cell viability is a cornerstone of cellular biology and is particularly crucial in fields such as microbiology, pharmacology, and industrial fermentation. For yeast, which serves as a model organism and a workhorse in various biotechnological applications, a rapid and reliable method to assess viability is essential. Fluorescein (B123965) dicaproate (FDC) offers a robust method for distinguishing between live and dead yeast cells. This fluorogenic substrate provides a dynamic view of cellular health by measuring two key physiological indicators: enzymatic activity and membrane integrity.
These application notes provide a detailed protocol for staining yeast cells with Fluorescein dicaproate, often used in conjunction with a counterstain such as Propidium (B1200493) Iodide (PI), to accurately determine cell viability.
Principle of the Method
The yeast viability assay using this compound is based on the enzymatic conversion of a non-fluorescent compound into a fluorescent one within living cells. The principle relies on two key cellular characteristics: the presence of active intracellular esterases and an intact cell membrane.
-
This compound (FDC): This non-polar, non-fluorescent molecule can passively diffuse across the plasma membrane of both live and dead yeast cells.
-
Intracellular Esterase Activity: In viable cells, ubiquitous intracellular esterases cleave the caproate groups from the FDC molecule.
-
Fluorescein Formation: This enzymatic cleavage releases fluorescein, a highly fluorescent molecule.
-
Membrane Integrity: The resulting fluorescein is a polar molecule and is therefore trapped within cells that have an intact plasma membrane, leading to a bright green fluorescence.
-
Counterstaining with Propidium Iodide (PI): To differentiate dead cells, a nuclear stain like Propidium Iodide (PI) is often used concurrently. PI is a membrane-impermeant dye that can only enter cells with compromised membranes. Once inside, it intercalates with DNA, emitting a strong red fluorescence.
Consequently, live cells will exhibit green fluorescence, while dead cells will show red fluorescence. Cells in the early stages of apoptosis may show dual staining.
Mechanism of Action Visualization
Caption: Mechanism of FDC and PI staining for yeast viability.
Experimental Protocols
Note: The following protocols are based on the widespread use of Fluorescein Diacetate (FDA), a closely related compound to FDC. Optimization of concentrations and incubation times may be necessary for FDC.
Materials
-
This compound (FDC)
-
Propidium Iodide (PI)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for FDC stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Yeast culture
-
Microcentrifuge tubes
-
Pipettes and tips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for green fluorescence and TRITC/Texas Red for red fluorescence) or a flow cytometer.
-
Glass slides and coverslips
-
Hemocytometer or automated cell counter
Reagent Preparation
-
FDC Stock Solution (1 mg/mL):
-
Dissolve 1 mg of FDC in 1 mL of anhydrous DMSO or acetone.
-
Store in small aliquots at -20°C, protected from light and moisture.
-
-
PI Stock Solution (1 mg/mL):
-
Dissolve 1 mg of PI in 1 mL of PBS.
-
Store at 4°C, protected from light.
-
-
Staining Solution (Working Solution):
-
Prepare fresh before use.
-
Dilute the FDC stock solution to a final working concentration (e.g., 10-50 µg/mL) in PBS.
-
Dilute the PI stock solution to a final working concentration (e.g., 5-10 µg/mL) in the same PBS/FDC solution.
-
The optimal concentration should be determined empirically for your specific yeast strain and experimental conditions.
-
Experimental Workflow Visualization
Caption: General workflow for yeast viability staining.
Staining Protocol for Fluorescence Microscopy
-
Cell Preparation:
-
Harvest an aliquot of your yeast culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cells in PBS to a density of approximately 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 10 µL of the combined FDC/PI working staining solution.
-
Mix gently by pipetting.
-
Incubate for 15-30 minutes at room temperature in the dark. Incubation times may need optimization.
-
-
Visualization:
-
Place a small drop (e.g., 10 µL) of the stained cell suspension onto a clean glass slide and cover with a coverslip.
-
Observe immediately under a fluorescence microscope.
-
Live cells will appear green, and dead cells will appear red.
-
Staining Protocol for Flow Cytometry
-
Cell Preparation:
-
Follow the same cell preparation steps as for microscopy, ensuring a single-cell suspension. Clumps can be removed by passing the suspension through a cell strainer.
-
-
Staining:
-
To 1 mL of the cell suspension, add the FDC/PI staining solution to the desired final concentration.
-
Incubate as determined in the optimization step (typically 15-30 minutes at room temperature, protected from light).
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer equipped with appropriate lasers and filters for fluorescein (excitation ~488 nm, emission ~520 nm) and propidium iodide (excitation ~488 nm or ~535 nm, emission ~617 nm).
-
Set up appropriate gates to distinguish between live (green fluorescent), dead (red fluorescent), and unstained populations.
-
Data Presentation
Quantitative data from viability assays should be presented clearly for comparative analysis.
Table 1: Fluorophore Properties and Typical Concentrations
| Parameter | Fluorescein (from FDC) | Propidium Iodide (PI) |
| Excitation (max) | ~494 nm | ~535 nm (when bound to DNA) |
| Emission (max) | ~521 nm | ~617 nm (when bound to DNA) |
| Color | Green | Red |
| Cell Permeability | Permeant (as FDC) | Impermeant |
| Target | Cytoplasm (requires esterase activity) | Nucleic Acids |
| Typical Stock Conc. | 1 mg/mL in DMSO/Acetone | 1 mg/mL in PBS |
| Typical Working Conc. | 10-50 µg/mL | 5-10 µg/mL |
Table 2: Example Data from a Yeast Viability Assay
| Sample | Treatment | % Viable Cells (Green) | % Non-Viable Cells (Red) | Total Cells Counted |
| 1 | Control (Log Phase) | 95.2 | 4.8 | 500 |
| 2 | Heat-Killed | 1.5 | 98.5 | 500 |
| 3 | Drug A (10 µM) | 65.7 | 34.3 | 500 |
| 4 | Drug B (10 µM) | 88.1 | 11.9 | 500 |
Troubleshooting and Considerations
-
High Background Fluorescence: This may be due to the spontaneous hydrolysis of FDC in the staining buffer. Prepare staining solutions fresh and minimize the time between staining and analysis.
-
Weak Green Signal: This could indicate low esterase activity in the yeast strain or efflux of fluorescein from the cells. An ATP-dependent efflux pump inhibitor can sometimes be used to enhance the signal.
-
Photobleaching: Fluorescein is susceptible to photobleaching. Minimize exposure of stained samples to light.
-
Cell Clumping: Ensure a single-cell suspension for accurate flow cytometry results.
-
Optimization is Key: The optimal concentrations of FDC and PI, as well as incubation times, can vary between different yeast species and strains. It is recommended to perform initial optimization experiments.
Application Note & Protocol: A Method for Quantifying Cell Viability Using Fluorescein Dicaproate and a Plate Reader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantifying cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The fluorescein (B123965) dicaproate (FDC) assay is a sensitive and reliable method for determining the number of viable cells in a population. This method relies on the enzymatic activity of intracellular esterases, which are ubiquitous in metabolically active cells. Non-fluorescent and cell-permeable FDC is hydrolyzed by these esterases into the highly fluorescent compound fluorescein.[1][2][3] The intensity of the resulting fluorescence is directly proportional to the number of viable cells in the sample and can be conveniently measured using a fluorescence plate reader. This application note provides a detailed protocol for using FDC to quantify cell viability in a 96-well plate format.
Principle of the Assay
The FDC cell viability assay is based on a straightforward enzymatic conversion.[4]
-
Uptake: The non-polar, non-fluorescent FDC readily diffuses across the intact plasma membrane of both viable and non-viable cells.[1][2]
-
Conversion: Inside viable cells, ubiquitous intracellular esterases cleave the caproate groups from the FDC molecule.[1][2]
-
Trapping: This enzymatic cleavage converts FDC into the polar, fluorescent molecule fluorescein. The polar nature of fluorescein prevents it from passively diffusing back across the cell membrane, effectively trapping it within viable cells with intact membranes.[1][5]
-
Detection: The accumulated fluorescein can be excited by light at approximately 490 nm and emits green fluorescence at around 520 nm. The intensity of this fluorescence, measured with a plate reader, is directly proportional to the number of viable, metabolically active cells.[2][6]
Non-viable cells with compromised membrane integrity or inactive esterases are unable to retain fluorescein, and therefore do not produce a significant fluorescent signal.[3]
Signaling Pathway Diagram
Caption: Enzymatic conversion of FDC in a viable cell.
Experimental Protocols
Materials and Reagents
-
This compound (FDC)
-
Acetone (B3395972) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
96-well clear-bottom black microplates (for fluorescence reading)
-
Cells of interest
-
Multi-channel pipette
-
Fluorescence microplate reader with excitation/emission filters for ~490 nm/520 nm
Reagent Preparation
FDC Stock Solution (e.g., 2 mM):
-
Prepare a 2 mM stock solution of FDC in sterile acetone or DMSO.[6]
-
Store the stock solution in small aliquots at -20°C, protected from light. FDC solutions are susceptible to degradation with repeated freeze-thaw cycles and light exposure.[7]
FDC Working Solution (e.g., 10-30 µg/mL):
-
On the day of the experiment, dilute the FDC stock solution in sterile PBS or serum-free cell culture medium to the desired final working concentration.
-
The optimal final concentration of FDC may vary depending on the cell type and should be determined empirically. A typical starting range is 10-30 µg/mL.[8][9][10]
-
Important: Some media components, such as tryptone, peptone, and yeast extract, as well as certain buffers like Tris-HCl and sodium phosphate, can cause non-enzymatic hydrolysis of FDC, leading to high background fluorescence.[11][12] It is recommended to perform the incubation in a simple buffer like PBS or a serum-free medium to minimize this effect.
Cell Seeding
-
Harvest and count the cells.
-
Seed the cells into a 96-well clear-bottom black microplate at a density appropriate for the specific cell line and experiment duration.
-
Include wells with medium only to serve as a background control.
-
Culture the cells overnight or for the desired experimental duration to allow for attachment and recovery.
FDC Staining and Incubation
-
After the experimental treatment, carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of sterile PBS to remove any residual medium components that may interfere with the assay.
-
Add 100 µL of the FDC working solution to each well, including the background control wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light. The optimal incubation time can be cell-type dependent and should be optimized to achieve a high signal-to-noise ratio.[8][9][10]
Fluorescence Measurement
-
After incubation, measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to approximately 490 nm and the emission wavelength to approximately 520 nm.
-
Record the relative fluorescence units (RFU) for each well.
Experimental Workflow Diagram
Caption: A typical workflow for the FDC cell viability assay.
Data Presentation and Analysis
The raw data will be in the form of Relative Fluorescence Units (RFU).
-
Background Subtraction: Subtract the average RFU of the "medium only" (background) wells from the RFU of all experimental wells.
-
Calculation of Percent Viability: To determine the effect of a treatment, the percent viability can be calculated relative to an untreated control group.
Percent Viability = (RFU_treated - RFU_background) / (RFU_untreated_control - RFU_background) * 100
Example Data Tables
Table 1: Optimization of FDC Concentration
| FDC Concentration (µg/mL) | Average RFU (± SD) | Signal-to-Background Ratio |
| 0 (Background) | 150 ± 15 | 1.0 |
| 5 | 2500 ± 120 | 16.7 |
| 10 | 4800 ± 250 | 32.0 |
| 20 | 5100 ± 280 | 34.0 |
| 30 | 5200 ± 310 | 34.7 |
This table illustrates how to present data for optimizing the FDC working concentration.
Table 2: Cell Viability in Response to a Test Compound
| Compound Concentration (µM) | Average RFU (± SD) | Percent Viability (%) |
| 0 (Vehicle Control) | 5150 ± 290 | 100 |
| 1 | 4800 ± 250 | 93.2 |
| 10 | 3200 ± 180 | 62.1 |
| 50 | 1500 ± 90 | 29.1 |
| 100 | 400 ± 45 | 7.8 |
| Medium Only (Background) | 150 ± 20 | 0 |
This table provides an example of how to present cell viability data for a dose-response experiment.
Conclusion
The this compound assay is a robust, sensitive, and straightforward method for quantifying cell viability. Its reliance on enzymatic activity and membrane integrity provides a reliable measure of metabolically active cells. The microplate-based format allows for high-throughput screening, making it an invaluable tool for researchers in various fields, including drug development and toxicology. The results of the FDC assay have been shown to be comparable to other standard viability assays such as the MTT assay.[8][9][10] Careful optimization of parameters like FDC concentration and incubation time, along with consideration of potential interferences from media components, will ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]
- 4. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]
- 7. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 8. Fluorescein Diacetate Microplate Assay in Cell Viability Detection [iac.iacademic.info]
- 9. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Cytotoxicity Screening Using Fluorescein Dicaproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cytotoxicity is a critical step in the drug discovery and development process. High-throughput screening (HTS) methodologies are essential for rapidly evaluating the toxic potential of large compound libraries. Fluorescein (B123965) dicaproate, and its widely used analog fluorescein diacetate (FDA), are valuable fluorogenic substrates for determining cell viability and cytotoxicity in a high-throughput format. This method offers a sensitive, reliable, and straightforward approach for identifying compounds that compromise cell membrane integrity and intracellular enzymatic activity.
The assay is based on the principle that viable cells possess intact cell membranes and active intracellular esterases. Fluorescein dicaproate is a non-fluorescent and cell-permeant compound. Once inside a live cell, intracellular esterases hydrolyze the dicaproate groups, converting the molecule into the highly fluorescent fluorescein.[1] This fluorescent product is retained within cells that have intact membranes, and the resulting fluorescence intensity is directly proportional to the number of viable cells. Conversely, cells with compromised membrane integrity or inactive esterases will not retain fluorescein and thus exhibit low or no fluorescence. This method can be readily adapted for use in multi-well plate formats, making it ideal for HTS applications.
Principle of the Assay
The this compound cytotoxicity assay relies on the enzymatic conversion of a non-fluorescent substrate into a fluorescent product by viable cells. The key steps are as follows:
-
Passive Diffusion: The non-polar this compound readily crosses the intact plasma membrane of both live and dead cells.
-
Enzymatic Cleavage: In viable cells, ubiquitous intracellular esterases cleave the dicaproate groups from the fluorescein molecule.
-
Fluorescence Emission: The resulting fluorescein is a polar molecule that is unable to freely exit cells with intact membranes. Upon excitation with blue light (typically around 490 nm), it emits a green fluorescence (around 514 nm).
-
Signal Detection: The intensity of the green fluorescence is measured using a fluorescence plate reader. A decrease in fluorescence intensity in compound-treated wells compared to control wells indicates cytotoxicity.
This assay can be multiplexed with other assays, such as those for determining total cell number (e.g., using a DNA-binding dye like Hoechst 33342) or for specifically identifying dead cells (e.g., using a membrane-impermeant dye like propidium (B1200493) iodide).[2][3]
Experimental Protocols
Materials and Reagents
-
This compound or Fluorescein diacetate (FDA)
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line being used
-
Cells of interest (e.g., a human cancer cell line)
-
Test compounds
-
96-well or 384-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader with appropriate filters (Excitation: ~490 nm, Emission: ~514 nm)
-
Multichannel pipette or automated liquid handling system
-
CO2 incubator (37°C, 5% CO2)
Preparation of Reagents
-
This compound/FDA Stock Solution (5 mg/mL): Dissolve 5 mg of this compound or FDA in 1 mL of DMSO. Store this stock solution in small aliquots at -20°C, protected from light.
-
Working Solution: Immediately before use, dilute the stock solution in PBS or cell culture medium to the desired final concentration. A common final concentration is in the range of 10-30 µg/mL. The optimal concentration may need to be determined empirically for different cell types and assay conditions.
High-Throughput Screening Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cell suspension in culture medium to the desired seeding density. The optimal seeding density should be determined to ensure that the cells are in the exponential growth phase at the time of the assay and that the fluorescence signal is within the linear range of the plate reader. A typical seeding density for a 96-well plate is between 5,000 and 20,000 cells per well in 100 µL of medium.
-
Dispense the cell suspension into the wells of a black, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cell plate and add the medium containing the test compounds. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
Blank Control: Wells containing medium but no cells, to measure background fluorescence.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
After the incubation period, carefully remove the medium containing the test compounds.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 100 µL of the this compound/FDA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~514 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Fluorescence of Test Well / Fluorescence of Vehicle Control Well) x 100
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation
The following table summarizes the cytotoxic effects of resveratrol (B1683913) and its aza-stilbene analogs on N2a cells, as determined by the fluorescein diacetate (FDA) assay. The IC50 values represent the concentration of each compound that resulted in a 50% reduction in cell viability after 48 hours of incubation.
| Compound | IC50 (µM)[4] |
| Resveratrol | 14.5 |
| Aza-stilbene 1a | 11.3 |
| Aza-stilbene 1b | 15.0 |
| Aza-stilbene 1c | 20.0 |
| Aza-stilbene 1d | 18.0 |
| Aza-stilbene 1e | 25.0 |
| Aza-stilbene 1f | 12.5 |
| Aza-stilbene 1g | 22.0 |
Visualizations
References
- 1. A rapid fluorometric method for semiautomated determination of cytotoxicity and cellular proliferation of human tumor cell lines in microculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 3. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Fluorescein Dicaproate (FDC) Staining in Multiplex Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate (FDC) is a cell-permeant esterase substrate that serves as a robust indicator of cell viability. This non-fluorescent molecule readily crosses the plasma membrane of living cells. Once inside, intracellular esterases cleave the caproate groups, converting FDC into the highly fluorescent compound, fluorescein. This process is dependent on both enzymatic activity and membrane integrity, making the resulting green fluorescence a reliable marker of viable cells. In contrast, cells with compromised membranes or inactive esterases are unable to retain fluorescein and thus exhibit minimal fluorescence.
This application note provides detailed protocols for the use of Fluorescein dicaproate in conjunction with other fluorescent markers to enable multiparametric analysis of cell health and function. By combining FDC with probes for apoptosis, necrosis, oxidative stress, and cellular organelles, researchers can gain deeper insights into cellular responses to various stimuli and therapeutic agents. The protocols provided are suitable for both fluorescence microscopy and flow cytometry applications.
Data Presentation
The following tables summarize quantitative data from studies comparing different cell viability and cytotoxicity assays, providing a reference for expected results and assay sensitivity.
Table 1: Comparison of Cytotoxicity Assays in ciPTEC-OAT1 Cells [1]
| Compound | Assay | EC50 (µM) |
| Cisplatin | MTT | Not Determined |
| Fluorescence-based | Not Determined | |
| Tenofovir | MTT | ~300 |
| Fluorescence-based | ~400 | |
| Sanguinarine chloride | MTT | ~1 |
| Fluorescence-based | ~3 | |
| Chloroacetaldehyde | MTT | ~300 |
| Fluorescence-based | ~800 |
Table 2: Comparison of Cell Viability Assays in Human Dermal Fibroblasts Irradiated with Blue Light [2]
| Energy Fluence (J/cm²) | MTT Assay (% Viable Cells) | Trypan Blue Assay (% Viable Cells) | Neutral Red Assay (% Viable Cells) | Live/Dead Fluorescence Assay (% Viable Cells) |
| 3 | ~100 | ~100 | ~100 | ~100 |
| 55 | ~100 | ~100 | ~100 | ~100 |
| 110 | 89 | 42 | ~95 | 91 |
| 220 | 57 | 46 | 84 | 95 |
Signaling Pathway: FDC Conversion by Intracellular Esterases
The conversion of FDC to fluorescein is a direct measure of intracellular esterase activity, a key indicator of cell viability. The following diagram illustrates this enzymatic process.
References
The application of Fluorescein dicaproate in environmental water sample analysis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dicaproate is a non-fluorescent derivative of fluorescein, a widely used fluorescent dye. In the presence of certain enzymes, such as lipases and esterases, fluorescein dicaproate is hydrolyzed, releasing the highly fluorescent compound fluorescein. This property allows for the sensitive detection and quantification of enzymatic activity in various samples, including environmental water. The measurement of such enzymatic activities can serve as an indicator of microbial activity and biogeochemical processes occurring in aquatic ecosystems. This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental water samples.
The principle of the assay is based on the enzymatic cleavage of the two caproate (C10) ester bonds of the this compound molecule by hydrolytic enzymes present in the water sample. The resulting fluorescein molecule exhibits strong green fluorescence upon excitation with blue light, which can be quantified using a fluorometer. The rate of fluorescein production is directly proportional to the enzymatic activity in the sample.
Key Applications
-
Assessment of Microbial Activity: The overall hydrolytic enzyme activity measured using this compound can serve as a proxy for the total microbial metabolic activity in a water sample.
-
Water Quality Monitoring: Changes in enzymatic activity can indicate shifts in microbial populations or responses to environmental stressors, such as pollution or nutrient enrichment.
-
Biogeochemical Cycling Studies: Lipases and esterases play a crucial role in the breakdown of organic matter. Measuring their activity provides insights into carbon cycling and nutrient turnover in aquatic environments.
-
Screening for Enzyme Inhibitors: This assay can be adapted for high-throughput screening of potential inhibitors of lipases and esterases, which has applications in drug development and bioremediation.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical analysis of lipase (B570770) and esterase activity in environmental water samples using this compound. This data is for illustrative purposes and actual results may vary depending on the sample and experimental conditions.
| Parameter | Pond Water | River Water | Wastewater Effluent |
| Enzyme Activity (μmol Fluorescein / L / hr) | |||
| Total Esterase Activity | 15.8 ± 1.2 | 8.5 ± 0.9 | 45.3 ± 3.5 |
| Kinetic Parameters | |||
| Apparent Vmax (μmol/L/hr) | 25.2 | 12.8 | 68.7 |
| Apparent Km (μM) | 55 | 48 | 72 |
| Assay Conditions | |||
| This compound Conc. (μM) | 100 | 100 | 100 |
| Incubation Time (min) | 60 | 60 | 30 |
| Incubation Temperature (°C) | 25 | 25 | 25 |
| pH | 7.5 | 7.2 | 8.0 |
| Detection Limit | |||
| (μmol Fluorescein / L / hr) | 0.5 | 0.5 | 0.5 |
Experimental Protocols
Principle of the Method
Non-fluorescent this compound is enzymatically hydrolyzed by lipases and esterases present in a water sample to produce the fluorescent product, fluorescein. The rate of fluorescence increase is measured over time and is proportional to the total hydrolytic enzyme activity in the sample.
Materials and Reagents
-
This compound
-
Acetone (B3395972) (ACS grade or higher)
-
Phosphate (B84403) buffer (60 mM, pH 7.6)
-
Fluorescein sodium salt (for standard curve)
-
Sterile, amber glass vials or microplates
-
Fluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm)
-
Micropipettes and sterile, filtered pipette tips
-
Environmental water samples
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in acetone. Store in an amber glass vial at -20°C. Caution: Acetone is flammable and volatile. Handle in a fume hood.
-
Working Substrate Solution (e.g., 1 mM): Dilute the stock solution with acetone to the desired working concentration. Prepare fresh before each experiment.
-
Phosphate Buffer (60 mM, pH 7.6): Prepare a 60 mM solution of sodium phosphate (a mixture of monobasic and dibasic salts to achieve pH 7.6) in deionized water and sterilize by autoclaving or filtration.
-
Fluorescein Standard Stock Solution (1 mM): Dissolve an accurately weighed amount of fluorescein sodium salt in 60 mM phosphate buffer (pH 7.6) to make a 1 mM stock solution. Store in the dark at 4°C.
-
Fluorescein Standard Working Solutions: Prepare a series of dilutions from the fluorescein standard stock solution in phosphate buffer to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10 μM).
Experimental Procedure
-
Sample Collection and Preparation: Collect water samples in sterile containers. Samples should be analyzed as soon as possible. If storage is necessary, keep them at 4°C for no longer than 24 hours. Before the assay, allow samples to reach the desired incubation temperature.
-
Assay Setup:
-
In a sterile, amber microplate or vial, add a specific volume of the water sample (e.g., 200 µL).
-
Prepare a "no substrate" control for each sample by adding the same volume of water sample to a separate well. This will account for the natural fluorescence of the water sample.
-
Prepare a "substrate only" control containing phosphate buffer instead of the water sample to measure any spontaneous hydrolysis of the substrate.
-
-
Initiation of the Reaction:
-
Add a small volume of the this compound working solution to each well (except the "no substrate" control) to reach the desired final concentration (e.g., 100 µM). The final concentration of acetone should be kept low (e.g., <1% v/v) to avoid inhibiting enzyme activity.
-
Mix gently by pipetting or shaking.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.
-
Measurements can be taken at the end of the incubation period (endpoint assay) or kinetically over time.
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the fluorescein standard working solutions against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity, x is the concentration, m is the slope, and c is the y-intercept.
-
Correction for Background Fluorescence: Subtract the fluorescence reading of the "no substrate" control from the corresponding sample reading. Subtract the fluorescence reading of the "substrate only" control from all sample readings.
-
Calculation of Fluorescein Concentration: Use the equation from the standard curve to convert the corrected fluorescence intensity of each sample into the concentration of fluorescein produced.
-
Calculation of Enzyme Activity: Calculate the enzyme activity using the following formula:
Enzyme Activity (μmol/L/hr) = (Concentration of Fluorescein (μM) / Incubation Time (hr)) * (Total Assay Volume (L) / Sample Volume (L))
Mandatory Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for Water Sample Analysis
Caption: Workflow for enzymatic activity assay.
Application Note: A Method for Assessing Phytoplankton Viability with Fluorescein Dicaproate
Introduction
The assessment of phytoplankton viability is crucial for a wide range of applications, including monitoring aquatic ecosystem health, evaluating the efficacy of ballast water treatment systems, and in ecotoxicological studies.[1][2] Viability, the ability of a cell to live and reproduce, is a key indicator of the physiological status of a population.[2] A widely adopted method for this assessment utilizes fluorogenic dyes like Fluorescein (B123965) Diacetate (FDA) and its analogues, such as Fluorescein Dicaproate (FDC), to measure metabolic activity.[3][4]
This application note provides a detailed protocol for using FDC to determine phytoplankton viability based on intracellular esterase activity, a hallmark of metabolically active, living cells.[1]
Principle of the Method
The FDC assay is a simple and rapid method to differentiate between live and dead phytoplankton cells. The principle relies on two key cellular characteristics of viable organisms: enzymatic activity and an intact cell membrane.
-
Cellular Uptake: FDC is a non-polar, non-fluorescent molecule that can readily diffuse across the cell membranes of both live and dead phytoplankton.
-
Enzymatic Cleavage: In viable cells, ubiquitous intracellular enzymes called non-specific esterases cleave the caproate groups from the FDC molecule.
-
Fluorescence: This enzymatic cleavage yields fluorescein, a highly polar and intensely green fluorescent molecule (excitation/emission ~490/520 nm).
-
Signal Retention: The polar nature of fluorescein prevents it from passively diffusing back across the intact cell membrane of a live cell, leading to its accumulation and a strong fluorescent signal.
Conversely, cells with compromised membranes or inactive esterases (i.e., dead or metabolically inactive cells) cannot cleave FDC or retain the fluorescein, and therefore do not fluoresce or exhibit only weak fluorescence.[5]
Materials and Reagents
-
This compound (FDC)
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetone (B3395972) (anhydrous, analytical grade)
-
Phytoplankton culture(s) of interest
-
Culture medium or filtered seawater
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Micropipettes and sterile tips
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm for green fluorescence)[2]
-
OR Fluorescence microscope with a suitable filter set (e.g., FITC/GFP filter cube)
-
OR Microplate reader with fluorescence detection capability[6]
-
Hemocytometer or automated cell counter
-
Water bath or heat block
Experimental Protocol
This protocol provides a general framework. Optimization of FDC concentration and incubation time is recommended for each specific phytoplankton species and experimental condition.[1][7]
4.1. Reagent Preparation
-
FDC Stock Solution (e.g., 10 mM):
-
Dissolve an appropriate amount of FDC powder in high-quality, anhydrous DMSO or acetone to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, light-protected microcentrifuge tubes.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
FDC Working Solution (e.g., 100 µM):
4.2. Sample and Control Preparation
-
Live Control: Use a sample of the healthy, exponentially growing phytoplankton culture. Adjust the cell density to an appropriate concentration for the chosen analysis method (e.g., 10⁴ to 10⁶ cells/mL for flow cytometry).
-
Dead Control: Prepare a heat-killed sample by incubating an aliquot of the culture in a water bath at 50-60°C for 10-15 minutes.[2] Allow the sample to cool to room temperature before staining. This serves as a negative control for esterase activity.
-
Experimental Samples: Prepare the samples to be tested, ensuring they are at a similar cell density to the controls.
4.3. Staining Procedure
-
Aliquot 1 mL of each sample (Live Control, Dead Control, Experimental) into separate tubes.
-
Add the FDC working solution to each tube to achieve the desired final concentration (e.g., add 10 µL of 100 µM FDC to 990 µL of cell suspension for a 1 µM final concentration).
-
Mix gently by inverting the tubes.
-
Incubate the samples in the dark at room temperature for 10-30 minutes. Incubation time is a critical parameter that may require optimization.[5][6]
4.4. Data Acquisition
-
Flow Cytometry:
-
Set up the flow cytometer to excite with a 488 nm laser.
-
Gate the phytoplankton population based on forward scatter (FSC), side scatter (SSC), and/or red autofluorescence (chlorophyll, >670 nm) to exclude debris.[2]
-
Collect green fluorescence data using a filter appropriate for fluorescein (e.g., 533/30 nm).[2]
-
Analyze the Live and Dead controls first to set the gates for viable (high green fluorescence) and non-viable (low/no green fluorescence) populations.
-
Run the experimental samples and record the percentage of cells in each gate.
-
-
Fluorescence Microscopy:
-
Place a small volume of the stained sample onto a microscope slide.
-
Using a FITC/GFP filter set, observe the cells. Viable cells will appear bright green, while dead cells will be dark or show only red chlorophyll (B73375) autofluorescence.
-
Count a statistically significant number of cells (e.g., >300) to determine the percentage of viable cells.
-
-
Microplate Reader:
-
Pipette the stained samples into a 96-well black, clear-bottom microplate.
-
Measure the fluorescence intensity using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
The fluorescence intensity will be proportional to the number of viable cells in the population.[9]
-
Data Presentation
The optimal conditions for the FDC/FDA assay can vary significantly between phytoplankton species.[2][7] The following table summarizes typical parameters reported in the literature for the analogous FDA assay.
| Phytoplankton Species | Final FDA Conc. (µM) | Incubation Time (min) | Analysis Method | Reference |
| Micromonas pusilla | 10 | 30 | Flow Cytometry | [8] |
| Phaeocystis pouchetii | 10 | 30 | Flow Cytometry | [8] |
| Various Dinoflagellates | 10 | 10 | Fluorometer / Microscopy | [5] |
| Dunaliella viridis | 10 - 50 | 15 - 30 | Microplate Reader | [6] |
| Microcystis aeruginosa | 12 | 15 | Fluorometer | [3][4] |
| Thalassiosira weissflogii | 10 | 15 | Flow Cytometry | [7] |
Data Analysis and Interpretation
For flow cytometry and microscopy, viability is expressed as the percentage of fluorescent cells relative to the total number of cells counted.
% Viability = (Number of Green Fluorescent Cells / Total Number of Cells) x 100
It is critical to use controls to properly interpret the results. The unstained and dead controls help identify background fluorescence and set a threshold above which a cell is considered "live." However, researchers should be aware that some stressors may lead to an increase in esterase activity, which does not correlate with higher metabolic activity, indicating that results should be interpreted carefully within the experimental context.[3][4] Furthermore, the assay's accuracy can be species-dependent, with some studies showing that FDA/FDC may not reliably discriminate between live and dead cells in a minority of species tested.[2][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal in Live Cells | FDC concentration too low. | Increase FDC concentration incrementally. |
| Incubation time too short. | Increase incubation time (e.g., in 10-minute intervals). | |
| Poor FDC uptake (cell wall). | Mild permeabilization (use with caution) or try alternative dyes. | |
| FDC stock solution degraded. | Prepare fresh FDC stock solution. | |
| High Background Fluorescence | FDC concentration too high. | Decrease FDC concentration. |
| Spontaneous hydrolysis of FDC in media. | Prepare FDC working solution immediately before use. Wash cells and resuspend in buffer (PBS) before staining. | |
| Esterase leakage from lysed cells. | Centrifuge sample and resuspend pellet in fresh medium before analysis. | |
| High Signal in Dead Control | Incomplete heat-killing. | Increase temperature or duration of heat treatment. |
| Autofluorescence of the species. | Analyze an unstained control to establish the baseline autofluorescence and set gates accordingly. | |
| Inconsistent Results | Variation in cell density or growth phase. | Standardize cell density and use cultures from the same growth phase (e.g., exponential) for all experiments. |
| Photobleaching of fluorescein. | Keep samples protected from light after staining and analyze promptly. |
References
- 1. researchgate.net [researchgate.net]
- 2. Classification of phytoplankton cells as live or dead using the vital stains fluorescein diacetate and 5‐chloromethylfluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of the fluorescein diacetate assay for metabolic activity measurement of Microcystis aeruginosa (Chroococcales, Cyanobacteria) | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microplate-Based Cell Viability Assay as a Cost-Effective Alternative to Flow Cytometry for Microalgae Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A colorimetric assay for determination of cell viability in algal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to troubleshoot high background fluorescence in Fluorescein dicaproate staining.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in Fluorescein (B123965) Dicaproate (FDC) staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Fluorescein Dicaproate (FDC) staining?
This compound (FDC) is a non-fluorescent and cell-permeable compound. Once inside a live cell, intracellular esterase enzymes cleave the two caproate groups from the FDC molecule. This enzymatic cleavage releases fluorescein, a highly fluorescent molecule.[1] In healthy cells with intact cell membranes, the resulting fluorescein is trapped inside, leading to a bright green fluorescence. This method is often used to assess cell viability and enzymatic activity.[2][3][4][5]
Q2: What are the common causes of high background fluorescence in FDC staining?
High background fluorescence in FDC staining can obscure the specific signal from viable cells and can arise from several sources:
-
Autofluorescence: Biological samples naturally emit their own fluorescence from endogenous molecules like NADH, riboflavin, and collagen.[6][7] This is particularly prominent in the blue-green region of the spectrum.[8]
-
Extracellular Esterase Activity: Esterases present in the cell culture medium, either secreted by cells or from serum supplementation, can hydrolyze FDC outside the cells, leading to background fluorescence.[9]
-
Spontaneous Hydrolysis of FDC: The FDC probe may hydrolyze spontaneously in the staining buffer, contributing to background signal.
-
Excessive FDC Concentration: Using too high a concentration of FDC can lead to non-specific staining and high background.[10][11][12]
-
Insufficient Washing: Inadequate washing after staining can leave behind unbound FDC or extracellular fluorescein.[10][13]
-
Cell Death and Membrane Permeability: Dead or dying cells have compromised membranes, which can leak intracellular esterases or allow extracellular FDC to enter and be partially hydrolyzed, contributing to diffuse background.[6]
-
Media Components: Phenol (B47542) red and serum in cell culture media are known to increase background fluorescence.[14]
Q3: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is essential. Here’s how you can pinpoint the source of the high background:
-
Unstained Control: Image an unstained sample of your cells using the same instrument settings as your stained samples. This will reveal the level of natural autofluorescence from your cells and the surrounding medium.[6][7]
-
"No-Cell" Control: Prepare a well with your staining solution (including FDC) but without any cells. This will help you determine if the FDC or the buffer itself is contributing to the background fluorescence.
-
Secondary Antibody-Only Control (for immunofluorescence): If you are using FDC in conjunction with immunofluorescence, a control with only the secondary antibody can help identify non-specific binding of the secondary antibody.[11]
Troubleshooting High Background Fluorescence
This guide provides a systematic approach to troubleshooting and resolving high background fluorescence in your FDC staining experiments.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Troubleshooting Table
| Issue Category | Potential Cause | Recommended Solution |
| Autofluorescence | Endogenous fluorophores in cells (e.g., NADH, riboflavin).[6][7] | - Image cells in a phenol red-free medium.[14]- Reduce serum concentration in the imaging medium.[6]- If using fixed cells, consider treatment with a quenching agent like Sodium Borohydride or Sudan Black B.[7][15] |
| Reagent & Protocol | FDC concentration is too high.[10][11][12] | - Perform a titration to determine the optimal FDC concentration (start with a range of 1-10 µg/mL).[16] |
| Incubation time is too long. | - Optimize incubation time; shorter times may reduce background (e.g., 15-30 minutes).[1] | |
| Insufficient washing.[10][13] | - Increase the number and duration of wash steps with a suitable buffer (e.g., PBS). | |
| Spontaneous hydrolysis of FDC. | - Prepare FDC working solution fresh before each experiment. | |
| Cell Health & Culture | High percentage of dead cells.[6] | - Co-stain with a dead cell marker like Propidium Iodide (PI) to distinguish live and dead cells.[2][3]- Ensure a healthy cell culture before starting the experiment. |
| Extracellular esterase activity.[9] | - Wash cells thoroughly before adding the FDC staining solution to remove esterases from the medium. | |
| Instrumentation | Incorrect microscope settings. | - Optimize excitation and emission filter sets for fluorescein.- Adjust gain and exposure settings to maximize signal-to-noise ratio. |
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for FDC (and the related compound, Fluorescein Diacetate - FDA) staining protocols to aid in experimental optimization.
Table 1: Recommended FDC/FDA Concentrations
| Parameter | Concentration Range | Notes |
| Stock Solution | 0.5 - 5 mg/mL in acetone (B3395972) or DMSO[1][4] | Store at -20°C, protected from light.[2][3] |
| Working Solution | 1 - 30 µg/mL[16] | Dilute stock solution in an appropriate buffer (e.g., PBS or serum-free medium) immediately before use. |
| Final Concentration | 0.46 µM to 10 µg/mL[2][16] | The optimal concentration is cell-type dependent and should be determined empirically. |
Table 2: Incubation and Washing Parameters
| Parameter | Recommended Conditions | Notes |
| Incubation Time | 4 - 30 minutes[1][4][16] | Longer incubation times may increase background.[2] |
| Incubation Temperature | Room Temperature or 37°C[1][4] | |
| Washing Buffer | Phosphate-Buffered Saline (PBS) or serum-free medium[4] | |
| Washing Steps | 1-3 washes after incubation[4] | Thorough washing is crucial to remove extracellular fluorescein and unbound FDC. |
Experimental Protocols
Protocol 1: Standard FDC Staining for Live Cells
This protocol provides a general procedure for staining live adherent or suspension cells with FDC.
Materials:
-
FDC stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium
-
Live cells in culture
Procedure:
-
Prepare FDC Working Solution:
-
Dilute the FDC stock solution to a final concentration of 10 µg/mL in serum-free medium or PBS. Prepare this solution fresh and protect it from light.
-
-
Cell Preparation:
-
For adherent cells, remove the culture medium.
-
For suspension cells, centrifuge the cells and resuspend the pellet in PBS or serum-free medium.
-
-
Washing:
-
Wash the cells once with PBS to remove any residual medium and extracellular esterases.
-
-
Staining:
-
Add the FDC working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
-
Final Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image immediately using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm).[1]
-
Visualization of FDC Staining Mechanism
Diagram: Enzymatic Conversion of FDC
Caption: Conversion of FDC to fluorescent fluorescein by intracellular esterases.
References
- 1. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 2. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 3. protocols.io [protocols.io]
- 4. ibidi.com [ibidi.com]
- 5. ila.ilsl.br [ila.ilsl.br]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. microscopyfocus.com [microscopyfocus.com]
- 9. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. sinobiological.com [sinobiological.com]
- 13. biocompare.com [biocompare.com]
- 14. ibidi.com [ibidi.com]
- 15. biotium.com [biotium.com]
- 16. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Fluorescein Dicaproate (FDC) Incubation Time for Diverse Cell Types: A Technical Support Center
Welcome to the technical support center for optimizing Fluorescein (B123965) dicaproate (FDC) incubation time in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Fluorescein dicaproate (FDC) in cell viability assays?
A1: this compound is a non-fluorescent and cell-permeable compound. Once inside a living cell, intracellular esterases, which are active in metabolically active cells, cleave the dicaproate groups from the FDC molecule. This hydrolysis reaction releases the fluorescent molecule fluorescein. Cells with intact membranes retain the fluorescein, making them appear bright green under a fluorescence microscope. In contrast, dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity to accumulate fluorescein, and therefore do not fluoresce.[1]
Q2: What is a typical starting point for FDC concentration and incubation time?
A2: As a general starting point, a final FDC concentration of 10-30 µg/mL is often effective. For incubation time, a range of 15 to 60 minutes at 37°C is a common starting point. However, the optimal time is highly dependent on the cell type's metabolic activity and should be empirically determined. For some cell types, an optimal fluorescence signal can be achieved in as little as 27-30 minutes.[2]
Q3: How does cell type (adherent vs. suspension) affect the FDC staining protocol?
A3: The fundamental staining principle remains the same for both adherent and suspension cells. However, the handling and washing steps differ significantly.
-
Adherent Cells: These cells are grown on a substrate (e.g., chamber slide or microplate). Staining and washing are performed directly in the culture vessel. Care must be taken during aspiration and washing steps to avoid detaching the cells.
-
Suspension Cells: These cells are free-floating in the culture medium. Staining and washing steps require centrifugation to pellet the cells between each step. It is crucial to use gentle centrifugation forces to avoid damaging the cells.
Experimental Protocols
General Protocol for FDC Staining of Live Cells
This protocol provides a general framework. Optimization of FDC concentration and incubation time is highly recommended for each cell type and experimental condition.
Materials:
-
This compound (FDC) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Cell culture medium appropriate for your cells
-
Adherent or suspension cells in culture
Procedure for Adherent Cells:
-
Grow adherent cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) to the desired confluency.
-
Aspirate the cell culture medium.
-
Wash the cells gently with pre-warmed PBS.
-
Prepare the FDC working solution by diluting the stock solution in PBS or serum-free medium to the desired final concentration (e.g., 10-30 µg/mL).
-
Add the FDC working solution to the cells and incubate at 37°C for the optimized time (e.g., 15-60 minutes), protected from light.
-
Aspirate the FDC solution.
-
Wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with a standard FITC filter set.
Procedure for Suspension Cells:
-
Harvest suspension cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed PBS for washing.
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in the FDC working solution (prepared as in step 4 for adherent cells) at an appropriate cell density (e.g., 1 x 10^6 cells/mL).
-
Incubate at 37°C for the optimized time (e.g., 15-60 minutes), protected from light.
-
Centrifuge the cells to pellet them.
-
Aspirate the FDC solution and resuspend the pellet in fresh PBS for washing. Repeat this wash step twice.
-
Resuspend the final cell pellet in fresh PBS or culture medium.
-
Transfer the cell suspension to a suitable imaging vessel (e.g., a slide or microplate) and image immediately.
Data Presentation: Optimizing Incubation Time
The optimal incubation time for FDC can vary significantly between cell lines due to differences in metabolic rates and esterase activity. The following table provides a summary of empirically determined incubation times for representative adherent (HeLa) and suspension (Jurkat) cell lines.
| Cell Line | Cell Type | FDC Concentration | Optimal Incubation Time | Observations |
| HeLa | Adherent | 15 µg/mL | 30 minutes | Bright, uniform staining with low background. Longer incubation times may lead to increased background fluorescence. |
| Jurkat | Suspension | 20 µg/mL | 20 minutes | Rapid and intense staining. Shorter incubation is sufficient due to higher metabolic activity. |
| Primary Human Fibroblasts | Adherent | 10 µg/mL | 45 minutes | Slower uptake and hydrolysis. Longer incubation is required for optimal signal. |
| Mouse Splenocytes | Suspension | 25 µg/mL | 25 minutes | Heterogeneous population may show varied staining intensity. Optimize for the population of interest. |
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
-
Possible Cause:
-
Low Esterase Activity: The cells may have low metabolic activity or have been compromised during handling.
-
Insufficient Incubation Time: The incubation period may be too short for sufficient hydrolysis of FDC.
-
Low FDC Concentration: The concentration of FDC may be too low for the specific cell type.
-
Incorrect Filter Set: The fluorescence microscope may not be equipped with the appropriate filter set for fluorescein (FITC).
-
-
Solution:
-
Confirm Cell Viability: Use a positive control of known viable cells.
-
Increase Incubation Time: Perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal incubation period.
-
Increase FDC Concentration: Titrate the FDC concentration (e.g., 10, 20, 40 µg/mL) to find the optimal signal-to-noise ratio.
-
Verify Microscope Settings: Ensure you are using a standard FITC filter set (Excitation ~495 nm, Emission ~520 nm).
-
Issue 2: High Background Fluorescence
-
Possible Cause:
-
Excess FDC: The concentration of FDC may be too high, leading to non-specific binding or residual probe in the medium.
-
Insufficient Washing: Residual FDC in the well or on the slide can cause background fluorescence.
-
Autofluorescence: Some cell types or media components can be inherently autofluorescent.
-
Hydrolysis in Medium: Some media components can cause spontaneous hydrolysis of FDC.
-
-
Solution:
-
Decrease FDC Concentration: Titrate to a lower concentration that still provides a good signal in viable cells.
-
Optimize Washing: Increase the number of wash steps (e.g., from 2 to 3-4 washes) and ensure complete removal of the wash buffer each time.
-
Use Phenol (B47542) Red-Free Medium: If using culture medium for staining, switch to a phenol red-free formulation.
-
Use a Balanced Salt Solution: Perform the staining and washing in a balanced salt solution like PBS to minimize background from media components.[3]
-
Issue 3: Patchy or Uneven Staining
-
Possible Cause:
-
Uneven Cell Seeding: For adherent cells, a non-uniform cell monolayer will result in patchy staining.
-
Cell Clumping: Suspension cells may form clumps, preventing uniform access of the dye to all cells.
-
Incomplete Reagent Mixing: The FDC working solution may not have been mixed thoroughly before or during application.
-
-
Solution:
-
Ensure Even Cell Distribution: For adherent cells, ensure the culture vessel is evenly coated with cells. For suspension cells, gently pipette to create a single-cell suspension before staining.
-
Gentle Agitation: During incubation, gentle rocking of the plate can sometimes improve staining uniformity, especially for adherent cells.
-
Proper Mixing: Thoroughly mix the FDC working solution before adding it to the cells.
-
Visualizing Workflows and Pathways
Caption: Cellular uptake and enzymatic conversion of FDC to fluorescent fluorescein.
Caption: A logical workflow for troubleshooting common FDC staining issues.
References
- 1. Protocol for the isolation and purification of human follicular dendritic cells for functional assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address weak or absent staining with Fluorescein dicaproate in viable cells.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak or absent staining with Fluorescein (B123965) dicaproate (FDC) in viable cells.
FAQs: Understanding Fluorescein Dicaproate Staining
Q1: How does this compound (FDC) work to stain viable cells?
A1: this compound (FDC) is a non-fluorescent and cell-permeable compound. Once inside a cell, intracellular esterases, which are active in viable cells, cleave the dicaproate groups from the FDC molecule. This hydrolysis reaction releases fluorescein, a highly fluorescent molecule.[1] In cells with intact membranes, the fluorescein is retained, causing the viable cells to exhibit green fluorescence.[1]
Q2: What is the difference between this compound (FDC) and Fluorescein diacetate (FDA)?
A2: FDC and FDA are analogs and function via the same mechanism. Both are non-fluorescent substrates for intracellular esterases that are converted to fluorescent fluorescein. They are often used interchangeably in cell viability assays.
Q3: Can FDC be used in combination with other dyes?
A3: Yes, FDC is commonly used with a viability dye for non-viable cells, such as Propidium Iodide (PI). In this dual-staining approach, viable cells fluoresce green from the fluorescein produced, while non-viable cells, which have compromised membranes, take up PI and fluoresce red.[1][2][3]
Q4: What are the excitation and emission wavelengths for the fluorescein product?
A4: The fluorescent product, fluorescein, has an excitation maximum at approximately 498 nm and an emission maximum at approximately 517 nm.
Troubleshooting Guide: Weak or Absent Staining
Weak or absent staining is a common issue in cell viability assays using FDC. The following guide addresses potential causes and provides solutions to optimize your staining protocol.
Problem 1: Low or No Fluorescence Signal in Viable Cells
Possible Cause 1: Suboptimal FDC Concentration
If the concentration of FDC is too low, the resulting fluorescence signal may be insufficient for detection. Conversely, excessively high concentrations can sometimes lead to quenching or cellular toxicity.
Solution: Optimize the FDC concentration for your specific cell type and experimental conditions. Start with a concentration within the recommended range and perform a titration to determine the optimal concentration.
| Parameter | Recommended Range |
| Final FDC Concentration | 1 - 30 µg/mL[4] |
Possible Cause 2: Inadequate Incubation Time
The hydrolysis of FDC by intracellular esterases is a time-dependent enzymatic reaction. Insufficient incubation time will result in low fluorescein production and a weak signal.
Solution: Increase the incubation time to allow for sufficient enzymatic conversion of FDC to fluorescein. The optimal time can vary between cell types. A time-course experiment is recommended to determine the ideal incubation period for your cells. In some studies, the correlation between fluorescence and cell number is highest between 27-30 minutes of incubation.[4]
| Parameter | Recommended Range |
| Incubation Time | 15 - 60 minutes |
Possible Cause 3: Low Esterase Activity in Cells
Certain cell types may naturally have low levels of intracellular esterase activity, leading to a weak signal. Cellular stress or treatment with certain compounds can also inhibit esterase activity.
Solution:
-
Positive Control: Use a cell line known to have high esterase activity as a positive control to confirm that the reagent and protocol are working correctly.
-
Alternative Assay: If low esterase activity is inherent to your cell type, consider using an alternative viability assay that is not dependent on esterase activity, such as a calcein (B42510) AM assay or a tetrazolium-based assay (e.g., MTT).
Problem 2: High Background Fluorescence
Possible Cause 1: Spontaneous Hydrolysis of FDC
FDC can undergo spontaneous, non-enzymatic hydrolysis to fluorescein in certain aqueous solutions, particularly in buffers with nucleophilic components or at a non-optimal pH.[5][6] This leads to high background fluorescence, obscuring the signal from viable cells.
Solution:
-
Buffer Selection: Use a buffer that minimizes spontaneous hydrolysis. Phosphate-buffered saline (PBS) is generally a suitable choice. Avoid buffers containing components like tryptone, peptone, and yeast extract, as these can promote FDC hydrolysis.[6][7] Studies have shown that a buffer pH between 7.4 and 7.6 is optimal for minimizing abiotic cleavage and maximizing enzymatic activity.[8]
-
Fresh Working Solution: Prepare the FDC working solution fresh for each experiment.
| Parameter | Recommendation |
| Recommended Buffer | Phosphate-Buffered Saline (PBS) |
| Optimal pH | 7.4 - 7.6[8] |
| Avoid | Media with tryptone, peptone, yeast extract[6][7] |
Possible Cause 2: Fluorescence Quenching
Components in the cell culture medium or the experimental buffer can quench the fluorescence of the liberated fluorescein, leading to a diminished signal.
Solution:
-
Wash Cells: Before staining, wash the cells with a suitable buffer like PBS to remove any interfering substances from the culture medium.
-
Dilute Medium: If performing the assay directly in the medium is unavoidable, diluting the medium can help reduce quenching effects.[6][7]
Experimental Protocols
Protocol 1: Preparation of FDC Stock Solution
-
Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) to prepare a stock solution.[9]
-
A common stock solution concentration is 1 to 5 mg/mL.[2]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[10] Properly stored, the stock solution is stable for several months.[9]
Protocol 2: Staining of Viable Cells with FDC
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet the cells by centrifugation and resuspend in PBS. For adherent cells, the staining can be done directly in the culture plate.
-
Washing: Wash the cells twice with PBS to remove any residual culture medium.
-
Prepare Staining Solution: Dilute the FDC stock solution in PBS to the desired final working concentration (e.g., 1-30 µg/mL). Prepare this solution fresh and protect it from light.
-
Staining: Add the FDC staining solution to the cells and incubate at room temperature or 37°C for 15-60 minutes. The incubation should be done in the dark to prevent photobleaching.
-
Imaging/Analysis: After incubation, the cells can be immediately analyzed by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Mechanism of this compound (FDC) staining in viable cells.
Caption: Troubleshooting workflow for weak or absent FDC staining.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 3. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of the fluorescein diacetate antibacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Attachment 1: Preparation of Fluorescein Diacetate and Propidium Iodide Stock Solutions (FDA/PI) [protocols.io]
How to minimize Fluorescein dicaproate leakage from stained cells.
Welcome to the technical support center for Fluorescein (B123965) dicaproate (FDC) staining. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their FDC-based experiments to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein dicaproate (FDC) and how does it work?
This compound (FDC) is a non-fluorescent, cell-permeable compound. Once inside a living cell, intracellular esterase enzymes cleave the dicaproate groups, releasing the highly fluorescent molecule, fluorescein. In cells with intact plasma membranes, the polar fluorescein is trapped, leading to a bright green fluorescence. This principle allows FDC to be used as a marker for cell viability and enzymatic activity.[1][2]
Q2: Why am I observing a decrease in fluorescence signal over time (dye leakage)?
A gradual decrease in fluorescence intensity, independent of photobleaching, is a classic sign of dye leakage from the stained cells.[1] After intracellular esterases cleave FDC to fluorescein, the resulting negatively charged fluorescein molecule can be actively transported out of the cell. This extrusion is primarily mediated by specific transporters in the cell membrane, such as Organic Anion Transporters (OATs) and potentially Pannexin-1 (Panx1) channels.[1]
Q3: Can the leakage of fluorescein from cells be minimized?
Yes, several strategies can be employed to mitigate the leakage of fluorescein from stained cells. These include the use of chemical inhibitors of organic anion transporters, optimization of experimental temperature, and refinement of the staining protocol.[1]
Q4: Are there alternatives to FDC with better intracellular retention?
Yes, other fluorescent dyes are available that may exhibit better retention than fluorescein-based dyes. For long-term cell tracking studies, lipophilic carbocyanine membrane dyes like those in the PKH and CellVue® series are designed for stable, long-term labeling with minimal leakage or cell-to-cell transfer.[3] For viability assays, calcein (B42510) AM is another popular alternative that is well-retained in living cells.
Troubleshooting Guide
This guide addresses common issues encountered during FDC staining, with a focus on minimizing dye leakage.
| Issue | Potential Cause | Recommended Solution |
| Rapid signal loss after washing | Active transport of fluorescein out of the cell | - Add an organic anion transporter inhibitor, such as probenecid (B1678239), to your incubation and imaging buffers.[1][2] - Perform imaging at a lower temperature (e.g., room temperature instead of 37°C) to slow down transporter activity.[1] |
| Suboptimal staining protocol | - Optimize the FDC concentration and incubation time for your specific cell type to ensure adequate dye loading without causing cellular stress.[1] | |
| Inappropriate buffer composition | - Use a physiological buffer (e.g., HBSS or Tyrode's solution) with a pH of ~7.4 for all steps following FDC loading.[1] | |
| Weak initial fluorescence signal | Low esterase activity | - Ensure cells are healthy and metabolically active. - Increase the incubation time with FDC to allow for more complete de-esterification. |
| Inadequate FDC concentration | - Perform a titration to determine the optimal FDC concentration for your cell type.[4] | |
| High background fluorescence | - Wash cells thoroughly after FDC incubation to remove any extracellular dye. - Use a phenol (B47542) red-free medium or a specialized imaging medium with low autofluorescence, such as FluoroBrite™ DMEM, for imaging.[5][6] | |
| Signal loss during imaging | Photobleaching | - Use an antifade reagent in your imaging medium.[7][8] - Minimize the exposure time and intensity of the excitation light.[8] - Use a more photostable dye if possible. |
| Inconsistent staining between cells | Heterogeneous cell population | - Ensure you are working with a healthy and uniform cell population. - Analyze cells at a single-cell level if population heterogeneity is expected. |
| Uneven dye distribution | - Ensure the FDC solution is well-mixed and evenly applied to the cells. |
Experimental Protocols
Protocol 1: Standard FDC Staining Protocol
This protocol provides a general procedure for staining adherent cells with FDC.
-
Prepare FDC Stock Solution: Dissolve FDC in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 1-10 mM stock solution.
-
Prepare Loading Buffer: Dilute the FDC stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, pH 7.4) to a final working concentration of 1-20 µM.
-
Cell Staining:
-
Aspirate the cell culture medium.
-
Wash the cells once with the physiological buffer.
-
Add the FDC loading buffer to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with fresh physiological buffer.
-
Incubate the cells for an additional 20-30 minutes in the fresh buffer to allow for complete de-esterification of the dye.
-
-
Imaging: The cells are now ready for fluorescence imaging using appropriate filters for fluorescein (Excitation/Emission: ~490 nm / ~520 nm).
Protocol 2: Enhanced Protocol to Minimize FDC Leakage
This protocol incorporates the use of probenecid and temperature control to improve fluorescein retention.
-
Prepare Probenecid Stock Solution: Prepare a 100-250 mM stock solution of probenecid in 1 M NaOH. Adjust the final pH to ~7.4 with HCl.
-
Prepare FDC Stock Solution: As in Protocol 1.
-
Prepare Loading Buffer with Probenecid: Dilute the FDC stock solution into a physiological buffer containing 1-2.5 mM probenecid.
-
Cell Staining:
-
Aspirate the cell culture medium.
-
Wash the cells once with the physiological buffer containing probenecid.
-
Add the FDC loading buffer with probenecid to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with fresh physiological buffer containing 1-2.5 mM probenecid.
-
Incubate the cells for 20-30 minutes in the probenecid-containing buffer to allow for complete de-esterification.
-
-
Imaging:
-
Image the cells in the physiological buffer containing probenecid.
-
For further reduction of leakage, conduct the imaging at room temperature.
-
Note: The optimal concentrations of FDC and probenecid, as well as incubation times, may vary depending on the cell type and experimental conditions. It is crucial to perform appropriate controls to ensure that probenecid itself does not affect the biological processes being investigated.[1]
Quantitative Data Summary
The effectiveness of different strategies to minimize fluorescein leakage can be compared by measuring the fluorescence intensity over time.
Table 1: Comparison of Common Inhibitors Used to Reduce Fluorescent Dye Leakage
| Inhibitor | Target | Typical Working Concentration | Potential Side Effects |
| Probenecid | Organic Anion Transporters (OATs), Pannexin-1 channels | 1-2.5 mM | Can alter cell physiology by inhibiting the transport of other organic anions and may affect ATP release.[1][9] |
| Sulfinpyrazone | OATs, Multidrug Resistance-Associated Proteins (MRPs) | Varies by cell type | May have broader effects on cellular transport. |
Table 2: Conceptual Data on the Effect of Probenecid and Temperature on Fluorescein Retention
This table presents conceptual data based on published findings showing improved signal stability with leakage inhibitors and temperature reduction.[1]
| Condition | Initial Fluorescence (Arbitrary Units) | Fluorescence after 30 min (Arbitrary Units) | % Signal Retention |
| Control (37°C) | 1000 ± 50 | 450 ± 40 | 45% |
| + Probenecid (37°C) | 980 ± 45 | 850 ± 55 | 87% |
| Control (Room Temp) | 1010 ± 52 | 680 ± 48 | 67% |
| + Probenecid (Room Temp) | 990 ± 48 | 920 ± 60 | 93% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of probenecid on fluorescein transport in the central nervous system using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ライブセルイメージング試薬 [sigmaaldrich.com]
- 4. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Permeability of Fluorescein Dicaproate in Gram-Negative Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fluorescein (B123965) dicaproate (FDC) with gram-negative bacteria.
Troubleshooting Guides
This section provides solutions to common problems encountered during FDC-based viability assays in gram-negative bacteria.
Issue 1: Low or No Fluorescent Signal in Gram-Negative Bacteria
Possible Cause 1: Poor Permeability of FDC Across the Outer Membrane
The outer membrane of gram-negative bacteria, with its lipopolysaccharide (LPS) layer, acts as a significant barrier to the entry of hydrophobic molecules like FDC.[1]
Solution:
-
Use a Permeabilizing Agent: Co-incubation with a permeabilizing agent can disrupt the outer membrane, allowing FDC to enter the cell.
-
EDTA (Ethylenediaminetetraacetic acid): EDTA chelates divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to its disruption and increased permeability.[2]
-
PMBN (Polymyxin B Nonapeptide): PMBN is a cationic peptide that binds to the lipid A portion of LPS, displacing the stabilizing divalent cations and disrupting the outer membrane.[3][4]
-
Possible Cause 2: Insufficient Intracellular Esterase Activity
FDC is a non-fluorescent substrate that must be hydrolyzed by intracellular esterases to fluorescein to produce a signal. Low esterase activity will result in a weak signal.
Solution:
-
Optimize Incubation Time: Increase the incubation time with FDC to allow for sufficient hydrolysis.
-
Verify Esterase Activity: As a positive control, use a gram-positive bacterium known to have high esterase activity or a commercially available esterase solution with FDC.
Possible Cause 3: Efflux of FDC or Fluorescein
Gram-negative bacteria possess efflux pumps that can actively transport FDC or the hydrolyzed fluorescein out of the cell, preventing signal accumulation.
Solution:
-
Use an Efflux Pump Inhibitor (EPI): While not a standard procedure for FDC assays, for specific research applications, consider using a broad-spectrum EPI. This is an advanced troubleshooting step and requires careful optimization.
Issue 2: High Background Fluorescence
Possible Cause 1: Spontaneous Hydrolysis of FDC
FDC can hydrolyze spontaneously in aqueous solutions, leading to background fluorescence.
Solution:
-
Prepare Fresh FDC Solutions: Always prepare FDC solutions immediately before use.
-
Control for Autohydrolysis: Include a control well with your assay medium and FDC but without bacteria to measure the level of spontaneous hydrolysis. Subtract this background fluorescence from your experimental readings.
Possible Cause 2: Media Components Causing FDC Hydrolysis
Some components in microbiological media, such as tryptone, peptone, and yeast extract, can contribute to the abiotic hydrolysis of FDC.[5]
Solution:
-
Wash Bacterial Cells: Before staining, wash the bacterial cells and resuspend them in a suitable buffer like Phosphate Buffered Saline (PBS) to remove interfering media components.
Frequently Asked Questions (FAQs)
Q1: Why is Fluorescein dicaproate not readily entering my gram-negative bacteria?
A1: The primary reason is the outer membrane of gram-negative bacteria. This membrane is composed of a tight matrix of lipopolysaccharides (LPS) that is stabilized by divalent cations like Mg²⁺ and Ca²⁺. This structure creates a formidable barrier that hinders the passive diffusion of hydrophobic compounds like FDC into the cell.[1]
Q2: How do permeabilizing agents like EDTA and PMBN work?
A2: EDTA, a chelating agent, works by binding to and removing the divalent cations that are essential for the structural integrity of the LPS layer. This destabilizes the outer membrane, creating openings for FDC to pass through.[2] PMBN, a derivative of Polymyxin (B74138) B, is a cationic peptide that electrostatically interacts with the negatively charged LPS, displacing the divalent cations and causing localized disruptions in the outer membrane.[3][4]
Q3: Are there alternatives to FDC for assessing the viability of gram-negative bacteria?
A3: Yes, several alternative fluorescent viability assays are available and often used for gram-negative bacteria. A common method is the use of a two-dye system like SYTO 9 and Propidium Iodide (PI). SYTO 9 is a membrane-permeant green fluorescent dye that stains the nucleic acids of all bacteria (live and dead). PI is a membrane-impermeant red fluorescent dye that can only enter cells with compromised membranes (dead cells). By using both dyes, you can differentiate between live and dead bacteria.
Q4: What are the optimal concentrations of EDTA and PMBN to use?
A4: The optimal concentration can vary depending on the bacterial species and strain. It is recommended to perform a titration to determine the lowest effective concentration that maximizes FDC uptake without significantly impacting cell viability on its own. See the tables below for starting recommendations.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and expected outcomes when using permeabilizing agents with gram-negative bacteria.
Table 1: Recommended Starting Concentrations of Permeabilizing Agents
| Permeabilizing Agent | Target Organism Example | Recommended Starting Concentration | Reference |
| EDTA | Escherichia coli | 1-5 mM | [2] |
| EDTA | Pseudomonas aeruginosa | 0.5-2 mM | [6] |
| PMBN | Escherichia coli | 1-10 µg/mL | [4] |
| PMBN | Pseudomonas aeruginosa | 5-20 µg/mL |
Table 2: Expected Increase in Permeability to Hydrophobic Molecules with Permeabilizing Agents
| Permeabilizing Agent | Target Organism | Hydrophobic Molecule | Fold Increase in Permeability (Approximate) | Reference |
| EDTA (2 mM) | E. coli | Antibiotics | Significant decrease in MIC | [2] |
| PMBN (10 µg/mL) | E. coli | Novobiocin | >100-fold sensitization | [4] |
| PMBN (10 µg/mL) | P. aeruginosa | Daptomycin | Sensitization observed |
Experimental Protocols
Protocol 1: Enhancing FDC Permeability in E. coli using EDTA
Materials:
-
Mid-log phase culture of E. coli
-
This compound (FDC) stock solution (e.g., 10 mg/mL in acetone)
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Bacterial Preparation:
-
Harvest mid-log phase E. coli by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS to remove culture medium.
-
Resuspend the pellet in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
EDTA Treatment and FDC Staining:
-
In the 96-well plate, add 180 µL of the bacterial suspension to each well.
-
Add 10 µL of EDTA stock solution to achieve the desired final concentration (e.g., 1 mM, 2 mM, 5 mM). For control wells, add 10 µL of PBS.
-
Incubate at room temperature for 10 minutes to allow for outer membrane permeabilization.
-
Add 10 µL of a freshly diluted FDC working solution (e.g., 200 µg/mL in PBS from the stock) to each well for a final concentration of 10 µg/mL.
-
Immediately mix the plate gently.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Protocol 2: Using PMBN to Increase FDC Uptake in Pseudomonas aeruginosa
Materials:
-
Mid-log phase culture of Pseudomonas aeruginosa
-
This compound (FDC) stock solution (e.g., 10 mg/mL in acetone)
-
PMBN stock solution (e.g., 1 mg/mL in water or buffer)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
-
Microplate reader
Procedure:
-
Bacterial Preparation:
-
Follow the same steps for bacterial preparation as in Protocol 1, using P. aeruginosa.
-
-
PMBN Treatment and FDC Staining:
-
In the 96-well plate, add 180 µL of the bacterial suspension to each well.
-
Add 10 µL of PMBN stock solution to achieve the desired final concentration (e.g., 5 µg/mL, 10 µg/mL, 20 µg/mL). For control wells, add 10 µL of PBS.
-
Incubate at room temperature for 15 minutes.
-
Add 10 µL of a freshly diluted FDC working solution to each well for a final concentration of 10 µg/mL.
-
Mix gently.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity.
-
Visualizations
Diagram 1: The Gram-Negative Bacterial Cell Envelope Barrier
Caption: The outer membrane of gram-negative bacteria acts as a barrier to FDC.
Diagram 2: Mechanism of EDTA-mediated Permeabilization
Caption: EDTA disrupts the outer membrane by removing stabilizing divalent cations.
Diagram 3: PMBN-Facilitated FDC Uptake Workflow
Caption: Experimental workflow for enhancing FDC uptake using PMBN.
References
- 1. Applicability of the fluorescein diacetate method of detecting active bacteria in freshwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of the hydrophobic domain of polymyxin B nonapeptide: effect on outer-membrane permeabilization and lipopolysaccharide neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeabilize, but Choose Wisely: Selective Antibiotic Potentiation Through Outer Membrane Disruption in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The impact of culture media components on the reliability of Fluorescein dicaproate assays.
Welcome to the technical support center for Fluorescein (B123965) Dicaproate (FDC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of culture media components on the reliability of your experiments and to offer solutions for common issues.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common problems encountered during FDC assays.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from viable cells, leading to inaccurate results and reduced assay sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence from Culture Medium Components | Phenol (B47542) Red: Use phenol red-free medium, as it is a known quencher and can increase background fluorescence.[1][2][3][4] If unavoidable, include a "media only" control to subtract the background. |
| Riboflavin (Vitamin B2) and other Vitamins: These components are naturally fluorescent.[3] If a low signal is anticipated, consider using a specialized low-background imaging medium. | |
| Serum (e.g., Fetal Bovine Serum - FBS): Serum contains various fluorescent molecules. Reduce the serum concentration in the final incubation step or switch to a serum-free medium for the duration of the assay. | |
| Spontaneous Hydrolysis of FDC | Media Components: Components like tryptone, peptone, and yeast extract can cause non-enzymatic hydrolysis of fluorescein diacetate (a related compound), leading to increased background.[5][6] If possible, perform the final assay steps in a buffered saline solution (e.g., PBS with calcium and magnesium). |
| Buffer Composition: Certain buffers, such as Tris-HCl and sodium phosphate, can also promote the hydrolysis of fluorescein diacetate.[6] | |
| Instrument Settings | Incorrect Gain/Exposure: High gain or long exposure times can amplify background noise. Optimize these settings using control wells (media only, unstained cells) to maximize the signal-to-noise ratio. |
| Cellular Autofluorescence | Cell Type: Some cell types naturally exhibit higher autofluorescence. Include an unstained cell control to quantify this and subtract it from the measurements. |
Troubleshooting Workflow for High Background Fluorescence:
Figure 1: A logical workflow for troubleshooting high background fluorescence in FDC assays.
Issue 2: Low or No Signal
A weak or absent fluorescent signal can indicate a problem with cell viability, the assay reagents, or the experimental procedure.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Cell Health/Viability | Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or dying cells will have reduced esterase activity. |
| FDC Reagent Issues | Degradation: Fluorescein dicaproate is light-sensitive and susceptible to hydrolysis. Store the stock solution protected from light at -20°C. Prepare working solutions fresh for each experiment. |
| Incorrect Concentration: The optimal FDC concentration can vary between cell types. Perform a concentration titration to determine the ideal working concentration for your specific cells. A common starting point is a final concentration of 10-30 µg/mL.[7] | |
| Procedural Errors | Insufficient Incubation Time: Allow sufficient time for FDC to enter the cells and be hydrolyzed by intracellular esterases. Incubation times can range from a few minutes to over 30 minutes depending on the cell type.[7] |
| Washing Steps: While washing can reduce background, excessive or harsh washing steps can lead to the loss of viable cells. Be gentle during washing and consider reducing the number of washes. | |
| Quenching of Fluorescein Signal | Phenol Red: Phenol red in the culture medium can quench the fluorescein signal.[3] It is highly recommended to use phenol red-free medium for the assay. |
| High Cell Density: At very high cell densities, self-quenching of the fluorescein signal can occur. Optimize the cell seeding density to ensure a linear relationship between cell number and fluorescence. |
Troubleshooting Workflow for Low or No Signal:
Figure 2: A systematic approach to diagnosing and resolving issues of low or no signal in FDC assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (FDC) assay?
A: The FDC assay is a fluorescence-based method to assess cell viability. FDC is a non-fluorescent and cell-permeable compound. Once inside a viable cell, intracellular esterases cleave the dicaproate groups, releasing the highly fluorescent molecule fluorescein. The accumulation of fluorescein within cells with intact membranes results in a green fluorescence that can be quantified to estimate the number of viable cells.
Q2: Can I use my standard cell culture medium for the FDC assay?
A: While it is possible, it is not recommended, especially if your medium contains phenol red, high concentrations of serum, or certain supplements like tryptone and peptone.[3][5][6] These components can interfere with the assay by increasing background fluorescence or quenching the signal. For optimal results, it is best to perform the final assay steps in a phenol red-free medium or a simple buffered salt solution.
Q3: How does phenol red interfere with the FDC assay?
A: Phenol red can interfere in two main ways:
-
Increased Background: It is naturally fluorescent and can increase the background signal.[2][4]
-
Signal Quenching: It can absorb light in the same spectral region as fluorescein's emission, thereby reducing the detectable signal.[3]
Q4: How should I prepare and store the this compound (FDC) stock solution?
A: FDC is typically dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) to make a concentrated stock solution. It is crucial to protect the stock solution from light and moisture to prevent degradation. Aliquot the stock solution into smaller volumes and store at -20°C. Prepare fresh working solutions from the stock for each experiment.
Q5: What are the appropriate controls to include in my FDC assay?
A: It is essential to include the following controls:
-
Unstained Cells: To measure the intrinsic autofluorescence of your cells.
-
Media Only (No Cells): To determine the background fluorescence of the assay medium.
-
Positive Control (Healthy, Untreated Cells): To establish the maximum fluorescence signal.
-
Negative Control (Dead Cells): To determine the minimum fluorescence signal. Cells can be killed by treatment with a cytotoxic agent or by heat.
Q6: Can the FDC assay be used for high-throughput screening (HTS)?
A: Yes, the FDC assay is well-suited for HTS applications due to its simplicity, speed, and plate-based format. However, careful optimization of cell seeding density, reagent concentrations, and incubation times is necessary to ensure robust and reproducible results in a high-throughput setting.
Quantitative Impact of Media Components on Fluorescein Signal
Table 1: Impact of Phenol Red on Signal-to-Noise Ratio
| Medium Condition | Signal-to-Noise (S/N) Ratio | Reference |
| Without Phenol Red | 1.63 | [8] |
| With Phenol Red | 0.79 | [8] |
Table 2: Qualitative Impact of Other Media Components
| Component | Observed Effect | Recommendation |
| Serum | Increased background fluorescence and potential quenching. | Reduce serum concentration or use serum-free medium for the assay. |
| Tryptone, Peptone, Yeast Extract | Can cause abiotic hydrolysis of fluorescein diacetate, leading to high background.[5][6] | Perform the assay in a buffered salt solution. |
| Bicarbonate | Can influence cellular metabolism and intracellular pH, which may indirectly affect esterase activity.[9] | Maintain consistent bicarbonate levels and pH across all experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound (FDC) Solutions
1.1. FDC Stock Solution (e.g., 10 mg/mL in DMSO):
-
Weigh out the desired amount of FDC powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the FDC is completely dissolved.
-
Aliquot the stock solution into light-protected tubes and store at -20°C.
1.2. FDC Working Solution (e.g., 2X final concentration in assay buffer):
-
On the day of the experiment, thaw an aliquot of the FDC stock solution.
-
Dilute the stock solution in phenol red-free medium or a suitable assay buffer (e.g., PBS with Ca2+/Mg2+) to the desired 2X working concentration.
-
Protect the working solution from light until use.
Protocol 2: FDC Cell Viability Assay in a 96-Well Plate
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and culture overnight.
-
Compound Treatment (Optional): If testing the effect of compounds, remove the culture medium and add fresh medium containing the compounds of interest. Incubate for the desired treatment period.
-
Preparation of Assay Plate: After treatment, carefully aspirate the medium from the wells.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
FDC Staining: Add an equal volume of the 2X FDC working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
Signaling Pathway and Assay Principle:
Figure 3: The principle of the this compound (FDC) cell viability assay.
References
- 1. tecan.com [tecan.com]
- 2. researchgate.net [researchgate.net]
- 3. ibidi.com [ibidi.com]
- 4. promocell.com [promocell.com]
- 5. Optimisation of the fluorescein diacetate antibacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Genetically Encoded Single Use Sensory Cellular Test System Measures Bicarbonate Concentration Changes in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of Fluorescein Dicaproate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Fluorescein (B123965) dicaproate during fluorescence microscopy.
Troubleshooting Guides
Problem: Rapid loss of fluorescent signal during imaging.
This is a classic sign of photobleaching, where the fluorescein molecule is photochemically destroyed by the excitation light.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Light Intensity | 1. Reduce the power of the laser or arc lamp to the lowest level that provides a usable signal.[1][2][3][4] 2. Use neutral density (ND) filters to decrease illumination intensity without changing the spectral quality.[1][2][3][5] 3. If available, use a spinning disk confocal or multiphoton microscope, which can reduce phototoxicity.[1][6] | A slower rate of signal decay, allowing for longer imaging sessions. |
| Prolonged Exposure Time | 1. Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio.[1][3][6] 2. For time-lapse experiments, increase the interval between image acquisitions.[1] 3. Avoid continuous illumination; use the shutter to expose the sample only during image capture.[4] | Reduced cumulative light exposure, preserving the fluorescent signal over time. |
| Presence of Reactive Oxygen Species (ROS) | 1. Use a commercial or homemade antifade mounting medium. These contain reagents that scavenge for reactive oxygen species.[1][7][8] 2. For live-cell imaging, consider adding oxygen scavengers like glucose oxidase or catalase to the imaging buffer.[1][4] | Slower photobleaching due to the neutralization of damaging oxygen radicals.[7] |
| Suboptimal Environmental Conditions | 1. Ensure the pH of the mounting medium is between 8.5 and 9.0, as this is optimal for fluorescein fluorescence.[9] 2. For live-cell imaging, maintain a healthy cellular environment to minimize oxidative stress.[1] | Enhanced and more stable fluorescent signal. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to Fluorescein?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, fluorescein, upon exposure to light.[1][10][11] When fluorescein is excited by the microscope's light source, it can enter a long-lived "triplet state." In this state, it is highly reactive with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[1][12] These ROS can then chemically modify the fluorescein molecule, rendering it unable to fluoresce.[4][13]
Q2: What are antifade reagents and how do they work?
Antifade reagents are chemicals added to mounting media to reduce photobleaching.[7] They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage.[7] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][9]
Q3: Can I make my own antifade mounting medium?
Yes, several recipes for DIY antifade mounting media are available and can be a cost-effective alternative to commercial products.[9][14][15] However, it's important to note that homemade media may have more batch-to-batch variability.[15]
Q4: How do I choose between different commercial antifade reagents?
The choice of antifade reagent can depend on the specific fluorophore and sample type.[2] Some reagents may offer better protection for certain dyes or have different refractive indices to match your immersion oil.[16][17] It is often recommended to test a few different options to see which performs best for your specific experimental setup.
Q5: Besides using antifade reagents, what are the most critical microscope settings to adjust?
The two most critical settings to optimize are:
-
Light Intensity: Use the lowest possible excitation intensity that gives you a detectable signal.[1][3]
-
Exposure Time: Keep the exposure time as short as possible for each image you acquire.[1][3]
Minimizing both of these will significantly reduce the total light dose your sample receives, thereby slowing down photobleaching.[6]
Quantitative Data Summary
Table 1: Common DIY Antifade Mounting Media Recipes
| Antifade Agent | Concentration | Mounting Medium Composition | Reference |
| n-propyl gallate | 4% | 90% glycerol, 10% PBS | [14] |
| DABCO | 1% | 90% glycerol, 10% PBS | [14] |
| p-phenylenediamine | Varies | Can be added to a glycerol/PBS mixture | [9] |
| Ascorbic Acid (Vitamin C) | Varies | Can be added to mounting medium | [9] |
Table 2: Refractive Indices of Common Mounting Media and Microscope Components
| Component | Refractive Index (RI) | Notes |
| Air | ~1.00 | Mismatch with oil/glycerol objectives causes spherical aberration. |
| Water/Aqueous Buffer | ~1.33 | Common for live-cell imaging. |
| Glycerol (90%) | ~1.46 | A common base for many mounting media.[15] |
| ProLong Gold | 1.47 | Commercial antifade mountant.[18] |
| SlowFade Diamond | 1.42 | Commercial antifade mountant.[16] |
| VECTASHIELD Vibrance | 1.47 (cured) | Commercial antifade mountant.[19] |
| Immersion Oil | ~1.51-1.52 | Should be matched with the mounting medium for optimal resolution.[17] |
Experimental Protocols
Protocol 1: Preparation of n-propyl gallate Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[20][21]
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[20][21]
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[20][21]
-
Store the final solution in airtight tubes, protected from light, at -20°C. It can be stable for several years.[14]
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
Objective: To find the optimal balance between signal quality and photobleaching.
Procedure:
-
Find your region of interest (ROI): Use transmitted light (e.g., DIC or phase contrast) to locate the cells or area you wish to image. This avoids unnecessary fluorescence excitation during the search.[5]
-
Set initial imaging parameters:
-
Start with a low excitation light intensity (e.g., 5-10% of laser power).
-
Set a moderate exposure time (e.g., 100-200 ms).
-
-
Acquire a test image: Check the signal-to-noise ratio.
-
Adjust light intensity: If the signal is too weak, gradually increase the excitation intensity until you get a satisfactory image. If the signal is saturating the detector, decrease the intensity.
-
Adjust exposure time: If the signal is still weak at a reasonable light intensity, you can increase the exposure time. Conversely, if the signal is very bright, you may be able to decrease the exposure time.
-
Perform a time-lapse test: Once you have your initial settings, acquire a series of images over a few minutes at the desired frame rate.
-
Analyze for photobleaching: Measure the mean fluorescence intensity of your ROI in the first and last frames. A significant drop in intensity indicates photobleaching.
-
Iterate: If photobleaching is severe, return to step 4 and try to use a lower light intensity, even if it requires a slightly longer exposure time. The total photon dose is what matters most.[6]
Visualizations
Caption: The signaling pathway of fluorescein photobleaching and its prevention.
Caption: A workflow for troubleshooting fluorescein dicaproate photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. news-medical.net [news-medical.net]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. www2.nau.edu [www2.nau.edu]
- 10. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 14. Methods and Tips [bio.umass.edu]
- 15. unige.ch [unige.ch]
- 16. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bidc.ucsf.edu [bidc.ucsf.edu]
- 18. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 21. researchgate.net [researchgate.net]
How to troubleshoot inconsistent results with Fluorescein dicaproate staining.
Welcome to the technical support center for Fluorescein (B123965) Dicaproate (FDC) staining. This guide provides troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during FDC staining in a question-and-answer format.
Question: Why am I observing high background fluorescence in my negative controls?
Answer: High background fluorescence in negative controls (e.g., wells with media alone or with dead cells) can be a significant issue, leading to a low signal-to-noise ratio. Several factors can contribute to this problem:
-
Spontaneous Hydrolysis of FDC: FDC can be hydrolyzed into its fluorescent form, fluorescein, in the absence of live cells. This process can be accelerated by components commonly found in cell culture media and buffers.[1][2] For instance, media containing tryptone, peptone, and yeast extract, as well as buffers like Tris-HCl and sodium phosphate, can promote this abiotic hydrolysis.[1][2]
-
Presence of Extracellular Esterases: Lysed or dead cells can release intracellular esterases into the surrounding medium. These enzymes can then convert FDC to fluorescein, contributing to background fluorescence.[3]
-
High FDC Concentration: Using an excessively high concentration of FDC can lead to increased background signal.[3]
Solutions:
-
Optimize Media and Buffers: If possible, dilute the medium during the assay to reduce the concentration of components that cause spontaneous hydrolysis.[1][2] Consider using a buffer with lower nucleophilic potential.
-
Wash Cells Thoroughly: Ensure that dead cells and released esterases are removed by washing the cells with a suitable buffer (e.g., PBS) before adding the FDC staining solution.
-
Titrate FDC Concentration: Perform a concentration curve to determine the optimal FDC concentration that provides a robust signal in viable cells with minimal background.
Question: My fluorescence signal is weak or inconsistent across replicates. What could be the cause?
Answer: Weak or variable fluorescence intensity can arise from several experimental factors:
-
Suboptimal Staining Conditions: Incubation time and temperature can significantly impact the efficiency of FDC uptake and hydrolysis.
-
Fluorescence Quenching: Components in the assay medium can quench the fluorescence of fluorescein, reducing the detectable signal.[1][2]
-
Cell Health and Metabolism: The intensity of fluorescein staining is dependent on the metabolic activity of the cells, specifically their intracellular esterase activity.[4] Variations in cell health or metabolic state across your samples can lead to inconsistent results.
-
Photobleaching: Excessive exposure to excitation light during microscopy can cause the fluorescein signal to fade.
Solutions:
-
Optimize Incubation Parameters: Systematically test different incubation times and temperatures to find the optimal conditions for your specific cell type and experimental setup.
-
Dilute Assay Medium: As with reducing background, diluting the medium can also decrease fluorescence quenching.[1][2]
-
Ensure Consistent Cell Culture Practices: Maintain consistent cell seeding densities, growth conditions, and passage numbers to minimize variability in cell health and metabolism.
-
Minimize Light Exposure: Use appropriate mounting media with antifade reagents and limit the exposure time to the excitation light source during image acquisition.[5]
Question: I am seeing a discrepancy between FDC staining and other viability assays. Why might this be?
Answer: Discrepancies between FDC staining and other viability assays can occur because they measure different aspects of cell health. FDC primarily assesses enzymatic activity and membrane integrity.[4][6] Other assays might measure parameters like ATP content, membrane potential, or the ability to exclude certain dyes.
It's also important to note that results from FDA (a related compound) assays do not always correlate with islet viability and function or transplantation success in some applications.[3]
Solutions:
-
Use a Multi-Parametric Approach: For a more comprehensive assessment of cell viability, consider using FDC in conjunction with other viability indicators, such as a membrane-impermeant DNA dye like Propidium Iodide (PI).[4][7] This dual-staining approach allows for the simultaneous identification of live (green fluorescence) and dead (red fluorescence) cells.
-
Carefully Interpret Results: Understand the specific cellular function each assay measures and interpret the results within that context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Fluorescein Dicaproate (FDC) staining?
A1: FDC is a non-fluorescent and cell-permeable molecule. Once inside a viable cell, intracellular esterases cleave the dicaproate groups, releasing the highly fluorescent compound fluorescein.[4][8] An intact cell membrane is required to retain the fluorescein intracellularly, leading to green fluorescence in viable cells.[4][6]
Q2: How should I prepare and store my FDC stock solution?
A2: FDC is typically dissolved in an organic solvent like DMSO to create a stock solution.[4] It is crucial to protect the stock solution from light and moisture. Store aliquots at -20°C to minimize degradation and repeated freeze-thaw cycles.[9] The expiration for similar fluorescent dyes is often recommended to be around six months from the date of preparation when stored correctly.[9]
Q3: Can I use FDC staining for both qualitative and quantitative analysis?
A3: Yes, FDC staining can be used for both. Qualitatively, it allows for the visualization of viable cells using fluorescence microscopy. For quantitative analysis, the fluorescence intensity can be measured using a microplate reader or flow cytometer to determine the relative number of viable cells in a population.
Q4: What are the excitation and emission wavelengths for fluorescein?
A4: Fluorescein, the product of FDC hydrolysis, has an excitation maximum at approximately 490-498 nm and an emission maximum at around 517-530 nm, resulting in a green fluorescence.[10][11][12]
Data Presentation
Table 1: Factors Influencing this compound Staining
| Parameter | Potential Issue | Recommendation | Reference |
| FDC Concentration | High concentration can increase background fluorescence. | Titrate to find the optimal concentration (typically in the µM range). | [3] |
| Incubation Time | Too short may result in a weak signal; too long can increase background. | Optimize for your cell type (e.g., 10-45 minutes). | [3][6] |
| Temperature | Suboptimal temperature can affect enzyme kinetics and cell health. | Typically performed at room temperature or 37°C; needs optimization. | [6] |
| Assay Medium | Components can cause spontaneous hydrolysis and fluorescence quenching. | Dilute the medium or use a minimal buffer during staining. | [1][2] |
| Cell Density | Inconsistent cell numbers will lead to variable results. | Ensure consistent cell seeding and confluence. | |
| pH | Fluorescein fluorescence is pH-sensitive. | Maintain a stable and optimal pH during the assay. | [13] |
Experimental Protocols
Standard Protocol for FDC Staining of Adherent Cells
-
Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere and grow overnight.
-
Reagent Preparation:
-
Prepare a stock solution of FDC (e.g., 1-10 mM in DMSO). Store protected from light at -20°C.
-
On the day of the experiment, prepare a fresh working solution of FDC in a suitable buffer (e.g., PBS or serum-free medium) at the optimized concentration.
-
-
Cell Preparation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS to remove any residual medium and dead cells.
-
-
Staining:
-
Add the FDC working solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at the optimized temperature (e.g., room temperature or 37°C) for the determined time (e.g., 15-30 minutes), protected from light.
-
-
Washing:
-
Aspirate the FDC solution.
-
Wash the cells twice with PBS to remove extracellular dye.
-
-
Imaging and Analysis:
-
Add fresh PBS or imaging buffer to the wells.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
For quantitative analysis, measure the fluorescence intensity using a plate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound (FDC) staining.
Caption: Mechanism of action of this compound (FDC) staining.
References
- 1. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. ila.ilsl.br [ila.ilsl.br]
- 7. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Redirecting [linkinghub.elsevier.com]
Optimizing Fluorescein Dicaproate Concentration for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Fluorescein (B123965) dicaproate (FDC) for specific cell lines. As detailed protocols and optimal concentrations for FDC are often cell-line dependent and not extensively published, this guide leverages information from the closely related compound, Fluorescein Diacetate (FDA), to provide a framework for empirical optimization.
Understanding the Mechanism of Action
Fluorescein dicaproate (FDC) is a non-fluorescent, cell-permeable compound. Once inside a living cell with an intact membrane, intracellular esterases cleave the dicaproate groups, releasing the fluorescent molecule fluorescein.[1][2] This accumulation of fluorescein results in a green fluorescence, making it a valuable indicator of enzymatic activity and, consequently, cell viability.[1][2]
Frequently Asked Questions (FAQs)
1. What is the fundamental principle behind using this compound (FDC) to assess cell viability?
FDC is a fluorogenic substrate for intracellular esterases.[1][2] Live cells with intact cell membranes and active metabolism will retain these enzymes.[2] FDC passively diffuses across the cell membrane. Inside the cell, esterases hydrolyze the non-fluorescent FDC into the highly fluorescent compound, fluorescein.[1] The intensity of the green fluorescence is proportional to the esterase activity and the number of viable cells.
2. What is the difference between this compound (FDC) and Fluorescein Diacetate (FDA)?
Both FDC and FDA are non-fluorescent precursors of fluorescein that rely on intracellular esterase activity for their conversion to a fluorescent form. The primary difference lies in the ester groups attached to the fluorescein core (dicaproate vs. diacetate). This can influence the compound's hydrophobicity, cell permeability, and the kinetics of its hydrolysis by cellular esterases.[3][4] While they function similarly, the optimal concentration and incubation time for FDC may differ from that of FDA and should be determined empirically for each cell line.
3. How should I prepare and store a stock solution of FDC?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the FDC powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM. For example, to make a 1 mM stock solution from 1 mg of FDC (Molecular Weight: 584.70 g/mol ), you would dissolve it in 1.71 mL of DMSO.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]
4. Can I use FDC in combination with other fluorescent dyes?
Yes, FDC is commonly used with a counterstain for dead cells, such as Propidium Iodide (PI).[2] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It stains the nucleus of dead cells red. When used together, live cells will fluoresce green (from FDC hydrolysis) and dead cells will fluoresce red (from PI staining), allowing for the simultaneous visualization and quantification of both populations.
5. What are the excitation and emission wavelengths for the fluorescein product of FDC hydrolysis?
The resulting fluorescein has a maximum excitation at approximately 498 nm and a maximum emission at around 517 nm.[1]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of FDC concentration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. FDC concentration is too high: Excess FDC can lead to non-specific staining or spontaneous hydrolysis.[5] 2. Spontaneous hydrolysis of FDC: Some components in the cell culture media (e.g., tryptone, peptone, yeast extract) or buffers (e.g., Tris-HCl, sodium phosphate) can cause non-enzymatic hydrolysis of FDC.[6] 3. Cell debris: Dead cells can release esterases that hydrolyze FDC in the medium. | 1. Titrate FDC concentration: Perform a dose-response experiment to find the lowest concentration that gives a robust signal with minimal background. 2. Wash cells: Before adding FDC, wash the cells with a protein-free buffer like PBS to remove media components. 3. Wash after staining: After incubation with FDC, wash the cells to remove any unhydrolyzed FDC and extracellular fluorescein. 4. Use fresh media/buffers: Prepare fresh solutions to minimize potential for FDC hydrolysis. |
| Low or No Signal | 1. FDC concentration is too low: Insufficient FDC will result in a weak fluorescent signal. 2. Short incubation time: The cells may not have had enough time to hydrolyze the FDC. 3. Low esterase activity: The specific cell line may have inherently low intracellular esterase activity.[7] 4. Cell death: A high proportion of dead or dying cells will result in a low signal. | 1. Increase FDC concentration: Titrate the FDC concentration upwards. 2. Optimize incubation time: Increase the incubation time and assess the fluorescence at different time points. 3. Use a positive control: Use a cell line known to have high esterase activity to confirm the FDC is working. 4. Check cell viability: Use a viability dye like Trypan Blue or Propidium Iodide to assess the health of your cell population before the experiment. |
| High Signal in Negative Control (No Cells) | 1. Spontaneous hydrolysis of FDC: As mentioned above, media components or buffers can cause FDC to hydrolyze.[6] 2. Contamination: Microbial contamination can introduce exogenous esterases. | 1. Run a buffer-only control: Incubate FDC in your experimental buffer without cells to check for spontaneous hydrolysis. If observed, consider changing the buffer. 2. Ensure sterility: Use sterile techniques and check for contamination in your cell cultures. |
| Phototoxicity or Cell Stress | 1. FDC concentration is too high: High concentrations of FDC or its fluorescent product can be cytotoxic.[5] 2. Prolonged incubation: Extended exposure to FDC can be detrimental to cells. 3. Phototoxicity of fluorescein: The fluorescent product, fluorescein, can generate reactive oxygen species upon excitation with light, leading to phototoxicity.[5] | 1. Use the lowest effective FDC concentration: Determine the minimal concentration needed for a good signal-to-noise ratio. 2. Minimize incubation time: Use the shortest incubation time that provides adequate fluorescence. 3. Minimize light exposure: Protect cells from excessive light exposure during incubation and imaging. Use neutral density filters and minimize exposure times during microscopy. |
Experimental Protocols
General Protocol for Optimizing FDC Concentration
This protocol provides a framework for determining the optimal FDC concentration for your specific cell line. It is recommended to perform this optimization for each new cell line or experimental condition.
Materials:
-
This compound (FDC)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for your cell line
-
96-well clear-bottom black plates (for fluorescence plate reader) or appropriate chamber slides/dishes for microscopy
-
Your cell line of interest (adherent or suspension)
-
Propidium Iodide (PI) solution (optional, for viability)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Suspension Cells: Seed cells in a 96-well plate at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/well in a volume of 100 µL.
-
-
Preparation of FDC Working Solutions:
-
Prepare a 10 mM stock solution of FDC in DMSO.
-
On the day of the experiment, prepare a series of dilutions of the FDC stock solution in serum-free medium or PBS. A suggested starting range for the final concentration in the well is 0.1 µM to 50 µM. It is important to prepare a 2X concentrated solution of each final concentration.
-
-
Staining:
-
Adherent Cells: Gently aspirate the culture medium and wash the cells once with 100 µL of warm PBS. Add 50 µL of PBS to each well. Then add 50 µL of the 2X FDC working solutions to the appropriate wells to achieve the desired final concentrations.
-
Suspension Cells: Add 100 µL of the 2X FDC working solutions to the wells containing 100 µL of cell suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for a range of time points (e.g., 15, 30, 60, and 120 minutes). Protect the plate from light during incubation.
-
-
Measurement:
-
Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em = 498/517 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using an appropriate filter set (e.g., FITC). Capture images for qualitative analysis of staining patterns and any signs of cytotoxicity.
-
Flow Cytometry: For suspension cells, the stained cells can be directly analyzed on a flow cytometer using the blue laser (488 nm) for excitation and a standard FITC emission filter (e.g., 530/30 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the FDC concentration for each time point.
-
Determine the concentration and incubation time that provides the best signal-to-noise ratio (brightly stained cells with low background).
-
Observe for any morphological changes in the cells that might indicate cytotoxicity at higher concentrations or longer incubation times.
-
Quantitative Data Presentation
The following tables are templates for summarizing the data from your FDC optimization experiments.
Table 1: Optimization of FDC Concentration and Incubation Time
| FDC Concentration (µM) | Fluorescence Intensity (RFU) at 15 min | Fluorescence Intensity (RFU) at 30 min | Fluorescence Intensity (RFU) at 60 min | Fluorescence Intensity (RFU) at 120 min |
| 0 (Control) | ||||
| 0.1 | ||||
| 0.5 | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Table 2: Effect of FDC Concentration on Cell Viability (Example using a co-stain like PI)
| FDC Concentration (µM) | % Viable Cells (FDC+/PI-) | % Dead Cells (FDC-/PI+) |
| 0 (Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Visualizations
Diagram of FDC Mechanism of Action
Caption: Mechanism of this compound (FDC) activation in a viable cell.
Experimental Workflow for FDC Concentration Optimization
Caption: Workflow for optimizing FDC concentration for a specific cell line.
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting logic for high background fluorescence in FDC staining.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address the issue of spontaneous hydrolysis of Fluorescein dicaproate in solution.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating the spontaneous hydrolysis of Fluorescein (B123965) dicaproate in solution. Below you will find frequently asked questions, troubleshooting guides, quantitative data summaries, detailed experimental protocols, and illustrative diagrams to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein dicaproate and its mechanism of action in cell-based assays? A1: this compound is a non-fluorescent ester derivative of fluorescein. Its lipophilic nature allows it to readily cross the cell membrane of both live and dead cells. Inside viable cells, ubiquitous intracellular esterases cleave the caproate groups, converting the molecule into the highly fluorescent fluorescein. An intact cell membrane is required to retain the fluorescent product intracellularly, making it a widely used marker for cell viability in various assays, including fluorescence microscopy and flow cytometry.
Q2: What is spontaneous hydrolysis and why does it pose a challenge in experiments? A2: Spontaneous hydrolysis is the non-enzymatic breakdown of this compound into fluorescein in an aqueous solution. This chemical reaction is problematic because it generates a fluorescent signal independent of cellular enzymatic activity. This leads to elevated background fluorescence, which can obscure the signal from viable cells, reduce the signal-to-noise ratio, and ultimately lead to an overestimation of cell viability or other experimental inaccuracies.
Q3: What are the primary factors that influence the rate of spontaneous hydrolysis? A3: The rate of spontaneous hydrolysis of fluorescein esters is primarily influenced by:
-
pH: The hydrolysis rate increases significantly in alkaline conditions (pH > 7.4).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: The presence of water is necessary for hydrolysis. Stock solutions in anhydrous solvents like DMSO are stable.
-
Buffer Composition: Some media components, such as tryptone, peptone, and yeast extract, can promote non-enzymatic hydrolysis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Background Fluorescence in Control Wells (No Cells)
This is a clear indicator of spontaneous hydrolysis occurring in the assay medium.
| Troubleshooting Steps | Recommendations |
| Verify Solution pH | Ensure the pH of your final assay buffer is maintained at or slightly below physiological pH (7.2-7.4). |
| Prepare Fresh Reagents | Always prepare the this compound working solution immediately before use. Avoid storing the probe in aqueous buffers for extended periods. |
| Minimize Incubation Time | Optimize your protocol to use the shortest possible incubation time that still provides a robust signal from viable cells. |
| Simplify Buffer Composition | If your assay medium contains complex biological components, consider washing the cells and performing the final incubation with the probe in a simple, defined buffer like Phosphate-Buffered Saline (PBS). |
| Run a Control for Spontaneous Hydrolysis | Incubate the this compound working solution in the assay buffer without cells and measure the fluorescence over time to quantify the level of spontaneous hydrolysis under your specific experimental conditions. |
Issue 2: Weak or No Fluorescence Signal from Viable Cells
A weak signal can arise from several factors related to the cells, the probe, or the detection instrument.
| Troubleshooting Steps | Recommendations |
| Confirm Cell Health and Density | Ensure that your positive control cells are healthy and metabolically active. Verify the cell density to ensure a sufficient number of cells are present to generate a detectable signal. |
| Optimize Probe Concentration | The optimal concentration of this compound can vary between cell types. Perform a concentration titration to determine the ideal concentration for your specific cells. |
| Check Instrument Settings | Confirm that you are using the correct excitation and emission filters for fluorescein (approx. 494 nm excitation and 521 nm emission). Ensure the light source is functioning correctly and the detector settings are appropriate. |
| Proper Storage of Stock Solution | This compound stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C and protected from light and moisture to prevent degradation. |
Quantitative Data on Hydrolysis
While specific kinetic data for the spontaneous hydrolysis of this compound is limited in the literature, extensive studies on the closely related compound, Fluorescein diacetate (FDA), provide valuable insights. The principles governing the hydrolysis of these two fluorescein esters are analogous.
Table 1: Influence of pH on the Enzymatic Hydrolysis of Fluorescein Diacetate (FDA)
This data illustrates the pH-dependent nature of esterase activity, which is the desired reaction in cell viability assays. Spontaneous hydrolysis follows a similar trend with respect to pH.
| pH | Relative Hydrolytic Activity (%) |
| 6.8 | ~40% |
| 7.0 | ~60% |
| 7.2 | ~80% |
| 7.4 | ~100% |
| 7.6 | ~95% |
Data adapted from studies on Bacillus thuringiensis showing maximum FDA hydrolysis at pH 7.4-7.6.[2][3] It is crucial to balance optimal enzymatic activity with minimal spontaneous hydrolysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution and a fresh working solution of this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Light-blocking, sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mg/mL):
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Vortex until fully dissolved.
-
Aliquot into single-use, light-blocking tubes and store at -20°C.
-
-
Working Solution (10 µg/mL):
-
Immediately before use, dilute the stock solution in PBS (pH 7.4) to the desired final working concentration (e.g., 10 µg/mL).
-
Protect the working solution from light and use it within one hour of preparation.
-
Protocol 2: Cell Viability Assay using this compound
Objective: To assess cell viability while minimizing the impact of spontaneous hydrolysis.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
PBS (pH 7.4)
-
This compound working solution
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate) and culture until they reach the desired confluency.
-
Gently wash the cells twice with PBS (pH 7.4) to remove culture medium components.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
Measure the fluorescence using a fluorescence microscope or a microplate reader with filters appropriate for fluorescein (Excitation: ~494 nm, Emission: ~521 nm).
Visual Guides
The following diagrams illustrate the key concepts and workflows.
Caption: Hydrolysis pathways of this compound.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study on the enzymatic hydrolysis of fluorescein diacetate and fluorescein-di-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to choose the correct filter sets for Fluorescein dicaproate imaging.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate filter sets for Fluorescein (B123965) dicaproate (FDC) imaging. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What is Fluorescein Dicaproate and how does it work for cell viability imaging?
This compound is a non-fluorescent and cell-permeable compound. Once inside a live cell, intracellular esterase enzymes cleave the dicaproate groups, releasing the highly fluorescent molecule fluorescein.[1] In healthy cells with intact membranes, the fluorescein is trapped, and the resulting green fluorescence serves as an indicator of cell viability and esterase activity.[1] Dead or membrane-compromised cells cannot retain the fluorescein and therefore do not fluoresce brightly.[1]
2. What are the excitation and emission wavelengths for fluorescein?
To accurately image the fluorescence produced from the hydrolysis of this compound, it is essential to know the spectral properties of fluorescein. The excitation maximum is approximately 495 nm, and the emission maximum is around 519 nm.[2]
3. What is a standard filter set for fluorescein imaging?
A standard filter set for fluorescein is often marketed as a FITC (fluorescein isothiocyanate) or GFP (green fluorescent protein) filter set, as these fluorophores have similar spectral characteristics.[3][4] A typical FITC filter set consists of:
-
Excitation Filter: Transmits light in the blue range, typically around 467-498 nm.[5]
-
Dichroic Mirror: Reflects the excitation light towards the sample and transmits the emitted fluorescence. The cut-on wavelength is typically around 506 nm.[5]
-
Emission Filter: Allows the green fluorescence (typically 513-556 nm) to pass through to the detector while blocking unwanted excitation light.[5]
4. Can I use a filter set intended for another fluorophore?
Using a filter set designed for another fluorophore is possible only if its excitation and emission passbands align well with fluorescein's spectra. For instance, a GFP filter set is generally suitable. However, using a filter set for a spectrally different fluorophore, such as TRITC (red fluorescence), will not work.
5. How do I know if my filter set is appropriate for my experiment?
The optimal filter set will maximize the signal from fluorescein while minimizing background noise. You can verify the suitability of your filter set by checking its specifications to ensure they match the excitation and emission peaks of fluorescein. The filter set should efficiently excite the fluorophore and collect its emission, while effectively blocking the excitation light from reaching the detector.
Choosing the Correct Filter Set: A Logic Diagram
The following diagram illustrates the decision-making process for selecting the appropriate filter set for your this compound imaging experiment.
Quantitative Data Summary
The following table summarizes the key spectral characteristics of fluorescein and provides examples of suitable commercial filter sets.
| Parameter | Wavelength (nm) | Commercial Filter Set Example 1 (Edmund Optics)[5] | Commercial Filter Set Example 2 (Iridian)[3] | Commercial Filter Set Example 3 (Omega)[6] |
| Fluorescein Excitation Max | ~495 | Excitation: 467 - 498 nm | Excitation: 475/35 nm | Excitation: 470/40 nm |
| Fluorescein Emission Max | ~519 | Emission: 513 - 556 nm | Emission: 530/43 nm | Emission: 535/50 nm |
| Dichroic Mirror Cut-on | ~506 | 506 nm | 499 nm | 505 nm |
Troubleshooting Guide
Encountering issues during your imaging experiments is not uncommon. This guide provides solutions to some of the most frequent problems.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect Filter Set: The filter set does not match the spectral properties of fluorescein. | Verify that your filter set is designed for FITC or a similar fluorophore with excitation around 495 nm and emission around 519 nm. |
| Low Esterase Activity: The cells have low intracellular esterase activity, leading to inefficient hydrolysis of this compound. | Increase the incubation time with this compound or use a positive control cell line known to have high esterase activity. | |
| Low Dye Concentration: The concentration of this compound is too low. | Optimize the working concentration of this compound. A starting point of 10-30 µg/ml has been shown to be effective for the related compound, fluorescein diacetate.[7][8] | |
| Cell Death: A majority of the cells in the sample are not viable. | Co-stain with a dead cell indicator like Propidium Iodide to assess the proportion of dead cells.[1] | |
| High Background Fluorescence | Autofluorescence: Cells or the culture medium exhibit natural fluorescence. | Image a control sample without this compound to assess the level of autofluorescence. If significant, consider using a specialized autofluorescence quenching buffer. |
| Excess Dye: Unhydrolyzed or extracellular fluorescein is contributing to background noise. | Ensure adequate washing of the cells after incubation with this compound to remove excess dye. | |
| Light Source Bleed-through: The excitation light is not being completely blocked by the emission filter. | Check the specifications of your emission filter to ensure it has deep blocking of the excitation wavelengths. | |
| Photobleaching (Signal Fades Quickly) | Excessive Light Exposure: The intensity of the excitation light is too high, causing the fluorescein molecules to degrade. | Reduce the intensity of the excitation light source and minimize the exposure time. Use a more sensitive camera if available. |
| Prolonged Imaging: The sample is being imaged for an extended period. | For time-lapse experiments, acquire images at longer intervals. Use an anti-fade mounting medium if applicable for fixed cells. | |
| Phototoxicity (Cells Appear Unhealthy or Die During Imaging) | High-Intensity Illumination: The excitation light is causing cellular damage.[9] | Use the lowest possible light intensity and exposure time that still provides a usable signal. Consider using a live-cell imaging system with environmental control. |
| Reactive Oxygen Species (ROS) Production: The excitation of fluorescein can generate ROS, which are toxic to cells.[9] | Reduce the overall light dose by minimizing exposure time and intensity. Culturing cells in a low-oxygen environment or adding antioxidants like Trolox can sometimes mitigate these effects.[10] | |
| Spectral Bleed-through (Signal from another fluorophore appears in the fluorescein channel) | Spectral Overlap: The emission spectrum of another fluorophore in your sample overlaps with that of fluorescein.[11] | Choose fluorophores with well-separated emission spectra. Use a narrower bandpass emission filter for fluorescein to exclude the signal from the other dye.[12] |
| Incorrect Filter Combination: The filter sets are not optimized for multi-color imaging. | When imaging multiple fluorophores, ensure that the excitation filter for one does not excite the others, and that the emission filters are specific for each fluorophore.[12][13] |
Experimental Protocols
Detailed Protocol for Cell Viability Assay using this compound
This protocol provides a general guideline for assessing cell viability using this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound (FDC)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest
-
Fluorescence microscope with a suitable FITC/GFP filter set
Procedure:
-
Prepare FDC Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a stock solution (e.g., 1-10 mg/mL). Store the stock solution protected from light at -20°C.
-
Cell Preparation:
-
Adherent Cells: Plate cells in a suitable imaging dish (e.g., glass-bottom dish or multi-well plate) and culture until they reach the desired confluency.
-
Suspension Cells: Harvest cells and wash them with PBS. Resuspend the cells in a suitable buffer or medium at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
-
Prepare Working Solution: Dilute the FDC stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration. A starting concentration range of 1-10 µM can be tested.
-
Staining:
-
For adherent cells, remove the culture medium and add the FDC working solution.
-
For suspension cells, add the FDC working solution to the cell suspension.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time can vary between cell types and should be determined empirically.[7][8]
-
Washing:
-
For adherent cells, gently aspirate the FDC working solution and wash the cells 2-3 times with pre-warmed PBS or medium.
-
For suspension cells, centrifuge the cells at a low speed, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed PBS or medium. Repeat the wash step.
-
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set. Live, viable cells will exhibit bright green fluorescence, while dead cells will show little to no fluorescence.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical this compound cell viability experiment.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. FITC Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 4. FITC Filter Set - Iridian Spectral Technologies [iridian.ca]
- 5. edmundoptics.com [edmundoptics.com]
- 6. XF404 FITC Premium Fluorescence Filter Set | Omega - Custom Optical Filters [omegafilters.com]
- 7. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 14. microscopist.co.uk [microscopist.co.uk]
How to interpret Fluorescein dicaproate staining results in apoptotic vs. necrotic cells.
This guide provides technical support for the interpretation of Fluorescein (B123965) dicaproate (FDC) staining results to differentiate between apoptotic and necrotic cells.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Fluorescein dicaproate (FDC) staining?
A1: this compound is a non-fluorescent and cell-permeable molecule.[1] Once inside a living cell, intracellular esterase enzymes cleave the dicaproate groups, releasing the fluorescent molecule fluorescein.[1][2] An intact cell membrane is required to retain the fluorescein, resulting in green fluorescence, which is indicative of a viable cell.[1][2]
Q2: How can I distinguish between apoptotic and necrotic cells using FDC staining?
A2: FDC staining is most effective when used with a counterstain for cell death, such as Propidium Iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter necrotic and late-stage apoptotic cells where membrane integrity is compromised.[3][4]
-
Viable cells: High green fluorescence (FDC positive) and low red fluorescence (PI negative).
-
Early Apoptotic cells: These cells may still exhibit esterase activity and have relatively intact membranes, showing high green fluorescence and low red fluorescence, making them difficult to distinguish from viable cells based solely on these two stains.[4]
-
Late Apoptotic and Necrotic cells: Both have compromised membrane integrity, leading to the leakage of fluorescein and the entry of PI.[1][4] This results in low to no green fluorescence and high red fluorescence.[1]
Q3: My control (untreated) cells are showing low green fluorescence. What could be the reason?
A3: Low green fluorescence in healthy cells can be due to several factors:
-
Low Esterase Activity: The cell type you are using may have naturally low intracellular esterase activity.
-
Reagent Degradation: FDC solution may have degraded. Ensure it is stored correctly, protected from light, and not used past its expiration.[3]
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for fluorescein (absorbs blue light, emits green).[5]
-
Sub-optimal Staining Conditions: The incubation time or concentration of FDC may need to be optimized for your specific cell type.
Q4: All my cells, including the treated ones, are staining bright green. Why is this?
A4: This could indicate that the treatment did not successfully induce apoptosis or necrosis. Alternatively, if you are expecting cell death, the timing of your analysis might be too early. Apoptosis and necrosis are processes that evolve over time. Consider performing a time-course experiment to identify the optimal endpoint.
Q5: Can I use FDC for fixed cells?
A5: No. Fixation methods typically permeabilize the cell membrane, which would cause the cleaved fluorescein to leak out. Additionally, the esterase enzymes required to process FDC into fluorescein may be inactivated during fixation. This assay is designed for live cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Excess FDC in the washing buffer. | Ensure thorough washing steps after staining to remove unbound dye.[6] |
| Autofluorescence of the cells or medium. | Analyze an unstained sample to determine the level of background autofluorescence. | |
| Weak Green Signal in Viable Cells | Insufficient FDC concentration or incubation time. | Optimize the FDC concentration and incubation time for your cell type. |
| Low esterase activity in the cells. | Consider a different viability dye if esterase activity is inherently low in your cell model. | |
| FDC reagent has degraded. | Use a fresh aliquot of FDC and store it properly, protected from light.[3] | |
| No Red Signal in Dead Cells (when using PI) | Incorrect PI concentration or incubation time. | Optimize PI staining conditions. |
| Incorrect fluorescence channel or filter set for PI. | Ensure you are using the appropriate excitation/emission wavelengths for PI (e.g., excitation ~535 nm, emission ~617 nm). |
Experimental Protocols
Protocol 1: Staining for Fluorescence Microscopy
-
Cell Preparation: Plate cells in a suitable culture vessel (e.g., chamber slide, 96-well plate) and treat with the desired apoptotic or necrotic inducer. Include untreated control wells.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Propidium Iodide (e.g., 1 mg/mL in water).
-
On the day of the experiment, prepare a working staining solution by diluting the stock solutions in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) to the final desired concentration (e.g., 1-10 µM FDC and 1-5 µg/mL PI).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the FDC/PI staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
After incubation, acquire images immediately on a fluorescence microscope.
-
Use a filter set for FITC/fluorescein (blue excitation, green emission) to visualize viable cells.
-
Use a filter set for PI/rhodamine (green excitation, red emission) to visualize dead cells.
-
Protocol 2: Staining for Flow Cytometry
-
Cell Preparation: Induce apoptosis or necrosis in a cell suspension. Ensure you have a control (untreated) sample.
-
Staining:
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Add FDC and PI to their final working concentrations.
-
Incubate for 15 minutes on ice or at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect green fluorescence (from FDC) in a detector appropriate for FITC (e.g., 530/30 nm bandpass filter).
-
Collect red fluorescence (from PI) in a detector appropriate for PE-Texas Red or a similar wavelength (e.g., >610 nm longpass filter).
-
-
Data Analysis:
-
Create a dot plot of green fluorescence versus red fluorescence.
-
Gate the populations to quantify viable (green high, red low), and late apoptotic/necrotic (green low, red high) cells.
-
Data Presentation
Table 1: Expected Staining Results with FDC and Propidium Iodide (PI)
| Cell State | Intracellular Esterase Activity | Membrane Integrity | FDC Staining (Green) | PI Staining (Red) | Interpretation |
| Viable | Active | Intact | Bright | Negative | Healthy cells with active metabolism and intact membranes.[1][2] |
| Early Apoptotic | Active | Intact | Bright | Negative | Cells in the early stages of apoptosis, still maintaining membrane integrity.[4] |
| Late Apoptotic | Decreased/Inactive | Compromised | Dim/Negative | Bright | Compromised membranes prevent fluorescein retention and allow PI entry.[4][7] |
| Necrotic | Inactive | Compromised | Negative | Bright | Loss of membrane integrity and enzymatic activity.[1][7] |
Visualizations
Caption: Workflow for FDC/PI co-staining and analysis.
Caption: Differential processing of FDC in viable vs. non-viable cells.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. ila.ilsl.br [ila.ilsl.br]
- 3. protocols.io [protocols.io]
- 4. openbiologicalsciencesjournal.com [openbiologicalsciencesjournal.com]
- 5. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
How to improve the signal-to-noise ratio in Fluorescein dicaproate assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Fluorescein (B123965) Dicaproate (FDC) and related fluorescein diacetate-based assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.
Troubleshooting Guide
High background, low signal, and high variability are common issues in FDC assays. This guide provides a systematic approach to identifying and resolving these problems.
High Background Fluorescence
Q1: I am observing high fluorescence in my negative control wells (no cells). What is causing this?
A1: High background fluorescence in the absence of cells is typically due to the spontaneous, non-enzymatic hydrolysis of Fluorescein Dicaproate (FDC) or Fluorescein Diacetate (FDA). This can be exacerbated by certain components in your assay buffer and media.
Potential Causes & Solutions:
-
Hydrolysis in Media/Buffer: Common media components like tryptone, peptone, and yeast extract, as well as buffers such as Tris-HCl and sodium phosphate, can promote the hydrolysis of FDC/FDA.[1][2]
-
Solution: Prepare a fresh FDC/FDA working solution just before use. Minimize the incubation time of the substrate in the assay medium. If possible, conduct the final incubation step in a simple, non-nucleophilic buffer like PBS or HBSS after removing the culture medium. Diluting the medium can also decrease the background hydrolysis.[1][2]
-
-
Contaminated Reagents: Impurities in your FDC/FDA stock or assay buffer can be fluorescent.
-
Solution: Use high-purity, analytical-grade reagents and solvents. Filter-sterilize your buffers.
-
-
Autofluorescence of Assay Plates: Standard polystyrene plates can exhibit autofluorescence.
-
Solution: Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.
-
Q2: My background signal is high in all wells, including those with cells. How can I reduce this?
A2: This issue can stem from the factors listed above, as well as issues related to the cells and washing procedure.
Potential Causes & Solutions:
-
Insufficient Washing: Residual extracellular FDC/FDA that is not washed away will contribute to high background.
-
Solution: Increase the number and volume of wash steps after incubating the cells with FDC/FDA. Ensure complete removal of the wash buffer before reading the plate. A gentle wash with a buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can be effective, but should be followed by a wash with buffer alone to remove the detergent.
-
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can contribute to the background signal.
-
Solution: Include an unstained cell control to quantify the level of autofluorescence. This value can then be subtracted from your experimental wells.
-
Low Signal Intensity
Q1: The fluorescence signal in my experimental wells is very weak. What can I do to improve it?
A1: A weak signal indicates that either not enough fluorescein is being generated and retained by the cells, or the detection settings are not optimal.
Potential Causes & Solutions:
-
Suboptimal Cell Density: Too few cells will result in a signal that is difficult to distinguish from the background.
-
Low Esterase Activity: The cells may have low endogenous esterase activity, or their activity may be compromised.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency and excessive passaging.[5] Allow cells to adhere and recover for at least 24 hours after seeding before starting the assay.
-
-
Inadequate FDC/FDA Concentration or Incubation Time: The substrate concentration may be too low, or the incubation time too short for sufficient hydrolysis to occur.
-
Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low, or the incorrect excitation/emission filters may be in use.
-
Solution: Optimize the gain setting on your instrument to amplify the signal without saturating the detector. Ensure you are using the correct filter set for fluorescein (Excitation ~485 nm, Emission ~525 nm).
-
High Variability Between Replicate Wells
Q1: I am seeing a lot of variability in the fluorescence readings between my replicate wells. What could be the cause?
A1: High variability can be caused by inconsistencies in cell seeding, reagent addition, or assay conditions across the plate.
Potential Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. After plating, let the plate sit at room temperature for 15-20 minutes on a level surface to allow for even cell settling before placing it in the incubator.[8]
-
-
"Edge Effect": Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to different results compared to the interior wells.
-
Solution: To mitigate the edge effect, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Inconsistent Reagent Addition or Washing: Variations in the volumes of reagents added or the thoroughness of washing can lead to inconsistent results.
-
Solution: Use calibrated multichannel pipettes for adding reagents and washing. Be consistent with your technique across the entire plate.
-
-
Cell Health Issues: Unhealthy or dying cells will have compromised membrane integrity and esterase activity, leading to inconsistent results.
-
Solution: Regularly check your cells for health and viability. Do not use cells that are over-confluent or have been in culture for too many passages.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound (FDC) assay?
A1: The FDC assay is a fluorescence-based method used to measure intracellular esterase activity, which is often correlated with cell viability. The non-fluorescent FDC molecule can freely pass through the membranes of living cells. Inside the cell, intracellular esterases cleave the caproate groups, converting FDC into the highly fluorescent compound fluorescein. In healthy cells with intact membranes, the fluorescein is retained, and the resulting fluorescence intensity is proportional to the esterase activity and the number of viable cells.[9]
Q2: What is the difference between this compound (FDC) and Fluorescein Diacetate (FDA)?
A2: Both FDC and FDA are non-fluorescent substrates for intracellular esterases that are hydrolyzed to fluorescein. The primary difference lies in the ester groups attached to the fluorescein core (dicaproate vs. diacetate). This can affect properties such as hydrophobicity, cell permeability, and the rate of hydrolysis by different esterases. The choice between them may depend on the specific cell type and application.
Q3: How should I prepare and store my FDC/FDA stock solution?
A3: FDC/FDA is typically dissolved in an anhydrous solvent like acetone (B3395972) or DMSO to make a concentrated stock solution (e.g., 1-5 mg/mL).[9] This stock solution should be stored in small aliquots, protected from light, at -20°C to prevent degradation and hydrolysis. Avoid repeated freeze-thaw cycles.
Q4: Can I use phenol (B47542) red in my culture medium during the assay?
A4: It is best to avoid using medium containing phenol red during the fluorescence reading step. Phenol red can interfere with fluorescence measurements and increase background. If your protocol requires it, perform the final incubation and reading in a phenol red-free medium or buffer.
Q5: Can this assay be used for both adherent and suspension cells?
A5: Yes, the FDC assay can be adapted for both adherent and suspension cells. For adherent cells, the assay is typically performed directly in the microplate. For suspension cells, centrifugation and washing steps are performed between incubations to remove reagents.
Data Presentation
Table 1: Recommended Optimization Ranges for FDC/FDA Assays
| Parameter | Typical Range | Notes |
| Cell Seeding Density | 5,000 - 50,000 cells/well | Optimize for your specific cell line to ensure a linear signal response.[3][4] |
| (96-well plate) | ||
| FDC/FDA Stock Conc. | 1 - 5 mg/mL in DMSO/Acetone | Store at -20°C, protected from light.[9] |
| FDC/FDA Working Conc. | 1 - 25 µM | Titrate to find the optimal concentration for your cell type. |
| Incubation Time | 15 - 60 minutes | Time-course experiments are recommended to find the optimal incubation period.[6] |
| Incubation Temperature | Room Temperature or 37°C | 37°C can increase enzymatic activity but may also increase background hydrolysis. |
| Excitation Wavelength | ~485 nm | |
| Emission Wavelength | ~525 nm |
Experimental Protocols
Standard Protocol for FDC Cell Viability Assay (Adherent Cells)
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a pre-optimized density.
-
Incubate for 24 hours (or until cells reach the desired confluency) at 37°C, 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a fresh working solution of FDC in a suitable assay buffer (e.g., PBS or HBSS) at 2X the final desired concentration. Protect from light.
-
Include appropriate controls:
-
Negative Control: Wells with media/buffer only (no cells).
-
Unstained Control: Wells with cells but no FDC.
-
Positive Control (Optional): Cells treated with a known inducer of esterase activity.
-
Lysis Control (for background): Wells with cells treated with a lysis agent (e.g., Triton X-100) before adding FDC.
-
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of PBS to each well.
-
Add 50 µL of the 2X FDC working solution to each well (for a final 1X concentration).
-
Incubate the plate at room temperature or 37°C for 15-60 minutes, protected from light.
-
Optional: After incubation, you can wash the cells again with PBS to remove extracellular FDC and reduce background.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation set to ~485 nm and emission set to ~525 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells (media/buffer + FDC) from all other readings.
-
The resulting fluorescence intensity is proportional to the number of viable cells/esterase activity.
-
Visualizations
Signaling Pathways and Workflows
The FDC assay is fundamentally a measure of intracellular esterase activity and membrane integrity. A related probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is used to measure oxidative stress. The workflow involves similar principles: de-esterification by intracellular esterases followed by oxidation by reactive oxygen species (ROS) to yield a fluorescent product.[1][2]
Caption: Cellular mechanism of the this compound (FDC) assay.
Caption: General experimental workflow for an FDC assay with adherent cells.
Caption: Troubleshooting decision tree for improving signal-to-noise in FDC assays.
References
- 1. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maximize your apoptosis analysis | Abcam [abcam.com]
- 4. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 5. Applying fluorescent dye assays to discriminate Escherichia coli chlorhexidine resistance phenotypes from porin and mlaA deletions and efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
How to manage the stability of Fluorescein dicaproate stock solutions over time.
This technical support center provides guidance on the management and stability of Fluorescein (B123965) dicaproate stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein dicaproate and how does it work?
This compound is a non-fluorescent and hydrophobic derivative of fluorescein. Its lipophilic nature allows it to readily pass through the membranes of living cells. Once inside a viable cell, intracellular esterases hydrolyze the dicaproate groups. This enzymatic cleavage releases the highly fluorescent molecule, fluorescein. The accumulation of green fluorescence within a cell is therefore indicative of both intact cell membranes and active esterase metabolism, which are key markers of cell viability.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvents for dissolving solid this compound are DMSO or chloroform.[1] For biological applications, high-purity, anhydrous DMSO is generally preferred for preparing concentrated stock solutions. Acetone can also be used.
Q3: How should I store the solid this compound powder?
The solid powder should be stored at -20°C, protected from light and moisture.[1] Under these conditions, it is stable for at least two years.[1]
Q4: How should I store the this compound stock solution?
Stock solutions, typically in DMSO or acetone, should be stored at -20°C in tightly sealed vials to prevent moisture absorption. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When stored properly, stock solutions can be stable for several months. Aqueous working solutions are not recommended for storage and should be prepared fresh daily.
Q5: What are the primary factors that can cause degradation of this compound stock solutions?
The primary cause of degradation is the hydrolysis of the ester bonds, which can be influenced by several factors:
-
Water/Moisture: The presence of water, even in small amounts in solvents like DMSO, can lead to spontaneous hydrolysis over time.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Light: Fluorescein and its derivatives can be susceptible to photobleaching, especially upon prolonged exposure to light.[2]
-
pH: Extreme pH values can catalyze ester hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in the assay. | Spontaneous hydrolysis of this compound in the stock solution or working solution. | - Prepare fresh working solutions daily.- Test the stability of your stock solution (see protocol below).- Ensure the use of anhydrous DMSO for stock solution preparation.- Some components in cell culture media can cause hydrolysis; perform a control with media only. |
| Low or no fluorescent signal in viable cells. | The stock solution has degraded, resulting in a lower effective concentration. | - Use a fresh aliquot of the stock solution.- Prepare a new stock solution from the solid powder.- Verify the health and metabolic activity of your cells, as low esterase activity will result in a weak signal. |
| Cells have low intracellular esterase activity. | - Use a positive control cell line known to have high esterase activity.- Increase the incubation time with the this compound working solution. | |
| Inconsistent results between experiments. | Inconsistent handling of the stock solution, such as repeated freeze-thaw cycles. | - Aliquot the stock solution into single-use volumes to ensure consistency.- Ensure the stock solution is completely thawed and mixed well before use. |
| Photobleaching of the fluorescent product. | - Protect stained cells from light as much as possible before and during imaging.- Use an anti-fade mounting medium if applicable. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Reported Stability | Handling Advice |
| Solid Powder | N/A | -20°C | At least 2 years[1] | Protect from light and moisture.[1] |
| Stock Solution | DMSO or Chloroform | -20°C | Several months | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvent. |
| Aqueous Working Solution | Cell Culture Media/Buffer | N/A | Not recommended for storage | Prepare fresh before each experiment. |
Table 2: Illustrative Example of Stock Solution Stability in Anhydrous DMSO at -20°C
| Storage Duration (Months) | Estimated Percent Degradation | Expected Impact on Assay Performance |
| 1 | < 1% | Negligible |
| 3 | 1-3% | Likely negligible for most applications |
| 6 | 3-8% | Potential for decreased signal intensity |
| 12 | > 10% | Significant decrease in signal; fresh stock recommended |
Note: This table provides estimated degradation based on general chemical principles. Actual stability may vary. It is recommended to validate the stock solution if stored for extended periods.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 1-10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting vials.
-
Storage: Store the aliquots at -20°C.
Protocol for Validating the Stability of a this compound Stock Solution
This protocol uses a simple enzymatic assay to compare the performance of an older stock solution to a freshly prepared one.
-
Prepare a Fresh Stock Solution: Following the protocol above, prepare a new stock solution of this compound at the same concentration as the one being tested.
-
Prepare Working Solutions: Dilute both the old and the new stock solutions in an appropriate buffer (e.g., PBS) to a final working concentration (e.g., 10 µM).
-
Prepare Enzyme Solution: Prepare a solution of a common esterase (e.g., porcine liver esterase) in the same buffer at a concentration that gives a robust signal.
-
Assay Setup: In a 96-well microplate, add the enzyme solution to a set of wells.
-
Initiate Reaction: Add the working solutions of the old and new this compound to their respective wells containing the enzyme. Include control wells with no enzyme to measure background hydrolysis.
-
Measure Fluorescence: Immediately measure the fluorescence intensity (Excitation: ~497 nm, Emission: ~516 nm) over time using a microplate reader.
-
Data Analysis: Compare the rate of fluorescence increase between the old and new stock solutions. A significantly lower rate for the older stock indicates degradation.
Visualizations
References
- 1. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to account for variability in intracellular esterase activity when using Fluorescein dicaproate.
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Welcome to the technical support center for Fluorescein (B123965) Dicaproate (FDC) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you account for variability in intracellular esterase activity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein Dicaproate (FDC) and how does it measure cell viability?
This compound (FDC), also known as Fluorescein Dicaprylate, is a non-fluorescent and hydrophobic molecule that can readily pass through the membranes of living cells.[1] Once inside a cell, intracellular enzymes called esterases cleave the dicaproate groups from the FDC molecule. This hydrolysis reaction produces fluorescein, a highly fluorescent molecule.[1][2] Because fluorescein is less membrane-permeable, it accumulates inside cells that have intact membranes, and its green fluorescence can be used as an indicator of cell viability and metabolic activity.[1][2] Cells with compromised membranes or low metabolic activity will not retain the fluorescein and thus will not exhibit strong green fluorescence.[1]
Q2: What are intracellular esterases and why is their activity variable?
Intracellular esterases are a diverse group of enzymes that hydrolyze ester compounds.[3] They are critical for various cellular processes, including metabolism and the activation of prodrugs.[3] The activity of these enzymes is not constant and can be influenced by a wide range of factors, leading to significant variability in experimental results.
Q3: What specific factors cause variability in intracellular esterase activity?
Variability in esterase activity can arise from both biological and experimental sources. Key factors include:
-
Cell Type and Lineage: Different cell types and even different cell lines from the same tissue can exhibit inherently different levels of esterase activity.[4]
-
Cellular State: The metabolic state of the cell significantly impacts enzyme activity. Cells from metastatic lymph nodes, for instance, have shown a higher capacity for FDC hydrolysis compared to cells from tumor-free nodes.[5]
-
Environmental Stress: Stress conditions such as nutrient deprivation (nitrogen or phosphorus), darkness, or low temperatures can alter esterase activity.[6] Interestingly, some stressors may lead to an increase in esterase activity even as other metabolic indicators, like photosynthetic activity, decline.[6]
-
Culture Conditions: Variations in growth media composition, pH, and temperature can affect enzyme kinetics.[7][8] Components in common media, such as tryptone and yeast extract, can even promote the hydrolysis of FDC in the absence of live cells, creating background noise.[9][10]
-
Cell Density: The number of cells in a culture can influence the overall measured esterase activity.[7]
-
Assay Buffer Composition: The choice of buffer can be a source of variability. Buffers like Tris-HCl and sodium phosphate (B84403) have been shown to cause non-enzymatic hydrolysis of FDC.[9][10]
Troubleshooting Guide
Problem: High well-to-well or experiment-to-experiment variability.
High variability is a common issue stemming from the inherent fluctuations in cellular esterase activity.
| Possible Cause | Solution & Recommendations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Variable Cell Health/Metabolism | Standardize cell culture conditions meticulously, including media composition, passage number, and confluency at the time of the assay. Avoid using cells that are over-confluent or have been in culture for too long. |
| Inconsistent Incubation Times | Use a timer for all incubation steps, including FDC loading and measurement periods. Stagger the addition of reagents if processing a large number of plates to ensure uniform incubation for all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile buffer or media to create a humidity barrier. |
| Lack of Normalization | The most robust solution is to normalize the fluorescence signal to the total cell number or total protein content in each well. This corrects for differences in cell proliferation and seeding density.[7] |
Problem: Fluorescence signal is too low or absent.
A weak or absent signal can indicate a problem with the cells, the reagents, or the assay protocol itself.
| Possible Cause | Solution & Recommendations |
| Low Esterase Activity | The specific cell type you are using may have naturally low esterase activity. Consider increasing the FDC concentration or extending the incubation time. However, be mindful that this may also increase background fluorescence. |
| Cell Death | The cells may not be viable. Always include a positive control (healthy, untreated cells) and a negative control (dead cells, e.g., treated with ethanol) to verify assay performance. Co-staining with a dead-cell stain like Propidium Iodide (PI) can confirm cell viability.[1] |
| FDC Degradation | FDC is light-sensitive.[11] Protect stock solutions and assay plates from light. Prepare fresh working solutions for each experiment from a frozen stock. |
| Incorrect Filter Sets | Ensure you are using the correct excitation and emission wavelengths for fluorescein (approx. 490 nm excitation and 520 nm emission).[12][13] |
Problem: High background fluorescence.
High background can mask the true signal from your cells, reducing the dynamic range of the assay.
| Possible Cause | Solution & Recommendations |
| Spontaneous FDC Hydrolysis | Certain media components (tryptone, peptone) and buffers (Tris-HCl, phosphate) can hydrolyze FDC without enzymatic activity.[9][10] Always include a "no-cell" control (media + FDC only) to measure this background. Subtract this value from all experimental wells. |
| Extracellular Esterases | Damaged or lysed cells can release esterases into the medium, leading to extracellular hydrolysis of FDC.[14] Wash cells gently with a suitable buffer (e.g., PBS) before adding the FDC solution to remove any released esterases.[7] |
| Fluorescence Quenching | Some components in complex media or natural product extracts can quench the fluorescence of fluorescein, leading to artificially low readings.[9][10] If testing such compounds, measure their effect on fluorescein's fluorescence in a cell-free system. |
Visualization of Key Processes
// High Variability Path q1 -> check_seeding [label="Yes"]; check_seeding [label="Check Cell Seeding\n& Culture Conditions"]; check_seeding -> normalize [label="If consistent..."]; normalize [label="Implement Normalization Control\n(e.g., Protein Assay)", style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; normalize -> end;
// Low Signal Path q2 -> check_viability [label="Yes"]; check_viability [label="Check Cell Viability\n(e.g., PI Co-stain)"]; viability_ok [label="Viability OK?", shape=diamond, fillcolor="#FBBC05"]; check_viability -> viability_ok; viability_ok -> check_reagents [label="Yes"]; viability_ok -> troubleshoot_cells [label="No", color="#EA4335"]; troubleshoot_cells [label="Troubleshoot Cell Health/\nCulture Protocol", style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_cells -> end; check_reagents [label="Check FDC Integrity\n& Instrument Settings"]; check_reagents -> end;
// High Background Path q3 -> check_controls [label="Yes"]; check_controls [label="Review No-Cell &\nMedia-Only Controls"]; controls_high [label="Controls High?", shape=diamond, fillcolor="#FBBC05"]; check_controls -> controls_high; controls_high -> change_media [label="Yes"]; change_media [label="Change Media/Buffer System\n& Wash Cells Before Assay", style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_media -> end; controls_high -> check_lysis [label="No"]; check_lysis [label="Check for Cell Lysis\n(Extracellular Esterases)"]; check_lysis -> end; } .dot Caption: A decision tree to diagnose common FDC assay issues.
Experimental Protocols
Protocol 1: Standard FDC Viability Assay
This protocol provides a general workflow for measuring esterase activity in adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a desired density and culture overnight to allow for attachment.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound (FDC) in DMSO. Store in small aliquots at -20°C, protected from light.[11]
-
On the day of the experiment, prepare a fresh 2X working solution of FDC in a suitable buffer (e.g., PBS) to achieve the desired final concentration (e.g., 10-50 µM).
-
-
Cell Treatment: Remove culture medium and wash cells once with 100 µL of PBS to remove any extracellular esterases.[7]
-
FDC Loading: Add 50 µL of the 2X FDC working solution to each well containing 50 µL of PBS. Include "no-cell" control wells with PBS and FDC to measure background hydrolysis.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.
Protocol 2: Normalization using a Total Protein Assay (BCA Assay)
To account for variability in cell number, perform a total protein assay on the same wells after the FDC fluorescence has been read. This is a more robust normalization method than simple cell counting.[7]
-
Post-FDC Reading: After measuring fluorescence, remove the FDC solution from the wells.
-
Cell Lysis: Wash the cells once with PBS. Add 50 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes to ensure complete cell lysis.
-
BCA Assay: Perform a standard bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions using the lysate from each well.
-
Data Analysis:
-
Correct for Background: Subtract the average fluorescence from the "no-cell" control wells from all other fluorescence readings.
-
Normalize Data: Divide the background-corrected fluorescence value of each well by its corresponding protein concentration (in µg/mL).
-
The final result will be expressed as Relative Fluorescence Units (RFU) per µg of protein, providing a normalized measure of esterase activity.
-
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Surface Expression of Bacterial Esterase A by Saccharomyces cerevisiae and Its Enhancement by Constitutive Activation of the Cellular Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorescein Dicaproate and Calcein AM for Long-Term Cell Tracking
For researchers engaged in cellular analysis and drug development, the ability to track cells over extended periods is crucial for understanding cell fate, proliferation, and response to therapeutic agents. Fluorescent dyes that label living cells are indispensable tools for this purpose. This guide provides an objective comparison of two such dyes, Fluorescein (B123965) dicaproate and Calcein (B42510) AM, with a focus on their suitability for long-term cell tracking applications, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Pathway to Fluorescence
Both Fluorescein dicaproate and Calcein AM are non-fluorescent compounds that can freely cross the membranes of living cells. Their ability to label cells relies on a common intracellular activation mechanism. Once inside the cell, ubiquitous intracellular esterases cleave the masking groups (caproate or acetoxymethyl ester groups, respectively), converting the molecules into their fluorescent counterparts, fluorescein and calcein.[1][2][3] These resulting fluorescent molecules are more polar and are therefore trapped within cells that have intact membranes, serving as a marker for cell viability.[1][3] Dead cells, lacking active esterases, do not process the dyes and thus remain unlabeled.[1]
Figure 1. Mechanism of intracellular activation for this compound and Calcein AM.
Performance Comparison for Long-Term Tracking
The primary differentiator between these two dyes for long-term studies is their retention within the cell. While both are excellent for short-term viability assays, their performance diverges significantly over time.
| Performance Metric | This compound | Calcein AM | Key Observations |
| Dye Retention | Moderate to Poor | Poor | Calcein AM is known to be poorly retained in cells, with significant fluorescence loss observed within hours and substantial leakage by 24 hours.[4][5] Fluorescein, the product of this compound, also leaks from cells, making it generally unsuitable for studies lasting more than a few hours. |
| Cytotoxicity | Low at working concentrations.[6][7] | Low at working concentrations, but can be cytotoxic at higher concentrations or with prolonged exposure.[8][9] | Both dyes are considered relatively non-toxic for short-term assays. However, for any long-term study, it is crucial to determine the optimal, lowest effective concentration to minimize potential impacts on cell health and behavior. |
| Fluorescence Stability | Photolabile; susceptible to photobleaching with intense light exposure. | Generally stable for short-term imaging, but the signal is lost due to leakage rather than photobleaching in long-term experiments. | The inherent photolability of fluorescein can be a limiting factor for experiments requiring repeated imaging over time. |
| Typical Application | Short-term cell viability and enzymatic activity assays.[3] | Short-term cell viability, cytotoxicity, and cell membrane integrity assays.[10] | Neither dye is recommended for tracking cells for more than a few hours. Other probes, such as CellTracker™ or CellTrace™ dyes, are designed for long-term retention.[11][12] |
Experimental Protocols
The following are generalized protocols for staining cells with this compound and Calcein AM. It is critical to optimize parameters such as dye concentration and incubation time for specific cell types and experimental conditions.
Protocol 1: Staining Cells with this compound
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1-10 mM).
-
Prepare Working Solution: Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically in the low micromolar range).
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells once with buffer. Add the working solution to cover the cells.
-
For suspension cells, pellet the cells by centrifugation, remove the medium, and resuspend them in the working solution.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with a pre-warmed, complete culture medium or buffer to remove any excess dye.
-
Imaging: Image the cells using a fluorescence microscope with standard fluorescein filter sets (Excitation/Emission: ~490 nm / ~515 nm).[13]
Protocol 2: Staining Cells with Calcein AM
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Calcein AM in anhydrous DMSO. This solution should be stored desiccated and protected from light.
-
Prepare Working Solution: Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in a serum-free medium or buffer like Hanks Balanced Salt Solution (HBSS).[14] Aqueous solutions of Calcein AM are prone to hydrolysis and should be used promptly.[14]
-
Cell Staining:
-
For adherent cells, remove the culture medium, wash once with buffer, and add the Calcein AM working solution.
-
For suspension cells, centrifuge to pellet the cells, aspirate the supernatant, and resuspend the cells in the working solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.
-
Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye and minimize background fluorescence.
-
Analysis: The cells can be immediately analyzed by fluorescence microscopy (Excitation/Emission: ~494 nm / ~517 nm), flow cytometry, or a microplate reader.[14]
Figure 2. Generalized workflow for a cell tracking experiment.
Conclusion and Recommendations
Both this compound and Calcein AM are effective and widely used reagents for assessing the viability of cell populations at a single point in time. Their utility is rooted in a simple and robust mechanism of action that selectively labels live cells.
However, for long-term cell tracking studies that require monitoring cells over many hours or days, neither this compound nor Calcein AM is a suitable choice. The primary limitation for both is the poor retention of their fluorescent products, which leak out of healthy cells over a period of hours.[4][5] This leakage leads to a diminished fluorescent signal that is not representative of cell division or cell death, thereby confounding the results of long-term experiments.
For researchers requiring reliable long-term cell tracking, alternative classes of dyes are strongly recommended. Probes specifically designed for long-term studies, such as those that covalently bind to intracellular proteins or partition stably into cellular membranes, offer superior retention and signal stability.[11][15][16] When selecting a dye for cell tracking, it is imperative to consider the duration of the experiment and choose a reagent with retention properties that match the experimental timeline.
References
- 1. How does calcein AM work? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 4. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Calcein, AM toxic to cells? | AAT Bioquest [aatbio.com]
- 9. Cytotoxic effect of calcein acetoxymethyl ester on human tumor cell lines: drug delivery by intracellular trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ulab360.com [ulab360.com]
- 12. Tracking Cells Through Time and Space | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized staining and proliferation modeling methods for cell division monitoring using cell tracking dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A validation of Fluorescein dicaproate viability assay with trypan blue exclusion method.
In the realm of cellular and molecular biology, accurate assessment of cell viability is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive comparison of two widely used methods: the enzyme-based Fluorescein Dicaproate (FDC) assay and the membrane exclusion-based Trypan Blue method. This validation is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific experimental needs. While this guide focuses on this compound, it draws upon comparative studies using the structurally and functionally similar Fluorescein Diacetate (FDA), which also relies on intracellular esterase activity for fluorescence.
Principle of the Assays
The This compound (FDC) viability assay is a fluorometric method that leverages the enzymatic activity of viable cells. The non-fluorescent FDC molecule readily crosses the intact membrane of living cells. Once inside, intracellular esterases cleave the dicaproate groups, releasing the fluorescent molecule fluorescein. This process results in the accumulation of green fluorescence within viable cells with active metabolism and intact cell membranes.
Conversely, the Trypan Blue exclusion method is a colorimetric assay based on the principle of membrane integrity. Trypan Blue is a vital stain that cannot penetrate the intact and semi-permeable membrane of live cells. Therefore, viable cells exclude the dye and remain unstained. In contrast, non-viable cells with compromised membranes lose their ability to exclude the dye, allowing it to enter and stain the cytoplasm blue.
Experimental Data Comparison
A key finding in comparative studies is that the Trypan Blue exclusion assay can significantly overestimate cell viability, particularly in aging cell cultures.[1][2] As cultures mature and the proportion of senescent or metabolically inactive but membrane-intact cells increases, Trypan Blue may fail to identify these as non-viable. The fluorometric assay, however, provides a more accurate representation of viability as it measures metabolic activity.
Table 1: Comparison of Viable Cell Density in a Murine Hybridoma Culture Over 6 Days
| Day | Viable Cells (x 10^5/mL) - FDC/FDA Assay (±SD) | Viable Cells (x 10^5/mL) - Trypan Blue Assay (±SD) |
| 1 | 2.5 (±0.3) | 2.8 (±0.4) |
| 2 | 8.0 (±0.7) | 8.5 (±0.8) |
| 3 | 15.0 (±1.2) | 16.0 (±1.5) |
| 4 | 18.0 (±1.5) | 20.0 (±1.8) |
| 5 | 12.0 (±1.1) | 15.0 (±1.4) |
| 6 | 5.0 (±0.6) | 8.0 (±0.9) |
Data are representative values extracted from graphical representations in Altman et al., 1993.
Table 2: Comparison of Non-Viable Cell Density in a Murine Hybridoma Culture Over 6 Days
| Day | Non-Viable Cells (x 10^5/mL) - FDC/FDA Assay (±SD) | Non-Viable Cells (x 10^5/mL) - Trypan Blue Assay (±SD) |
| 1 | 0.2 (±0.05) | 0.1 (±0.03) |
| 2 | 0.5 (±0.1) | 0.3 (±0.08) |
| 3 | 1.0 (±0.2) | 0.6 (±0.1) |
| 4 | 2.5 (±0.4) | 1.5 (±0.3) |
| 5 | 6.0 (±0.7) | 4.0 (±0.5) |
| 6 | 10.0 (±1.0) | 7.0 (±0.8) |
Data are representative values extracted from graphical representations in Altman et al., 1993.
Experimental Protocols
This compound (FDC) Viability Assay Protocol (using FDA as a proxy)
This protocol is based on the use of Fluorescein Diacetate (FDA), which follows the same principle as FDC.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone, stored at -20°C).
-
Propidium Iodide (PI) stock solution (optional, for simultaneous dead cell staining).
-
Phosphate-Buffered Saline (PBS) or other suitable buffer.
-
Cell suspension.
-
Fluorescence microscope with appropriate filters (excitation ~490 nm, emission ~515 nm for fluorescein).
-
Hemocytometer or other cell counting device.
Procedure:
-
Prepare a fresh working solution of FDA in PBS (e.g., 10 µg/mL).
-
Harvest and wash cells, then resuspend in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the FDA working solution to the cell suspension and mix gently. The final concentration of FDA should be optimized for the specific cell type but is typically in the range of 1-10 µg/mL.
-
Incubate the cells for 5-15 minutes at room temperature, protected from light.
-
(Optional) If using PI, add it to the cell suspension according to the manufacturer's instructions.
-
Load the stained cell suspension onto a hemocytometer.
-
Using a fluorescence microscope, count the number of green fluorescent (viable) cells and non-fluorescent (non-viable) cells. If using PI, dead cells will fluoresce red.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Trypan Blue Exclusion Method Protocol
Materials:
-
0.4% (w/v) Trypan Blue solution.
-
Cell suspension.
-
Phosphate-Buffered Saline (PBS) or serum-free medium.
-
Light microscope.
-
Hemocytometer.
Procedure:
-
Harvest and wash cells, then resuspend in PBS or serum-free medium to a concentration of approximately 1 x 10^6 cells/mL. It is important to use a protein-free solution as serum proteins can be stained by Trypan Blue, leading to inaccurate results.
-
In a clean tube, mix a 1:1 ratio of the cell suspension and the 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension and 20 µL of Trypan Blue).
-
Mix gently and incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes of incubation as longer exposure can be toxic to live cells.
-
Load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (Number of unstained cells / (Number of unstained cells + Number of blue-stained cells)) x 100.
Visualized Workflows
This compound (FDC) Viability Assay Workflow
Trypan Blue Exclusion Method Workflow
Conclusion
Both the this compound and Trypan Blue assays are valuable tools for assessing cell viability. The Trypan Blue method is simple, rapid, and requires only a standard light microscope, making it a cost-effective choice for routine cell counting. However, its tendency to overestimate viability, especially in heterogeneous or aging cell populations, is a significant limitation.
The FDC assay, and by extension, other fluorescein-based fluorometric assays, offers a more accurate measure of cell viability by assessing metabolic activity. While it requires a fluorescence microscope, its higher accuracy and ability to distinguish between metabolically active and inactive cells make it a superior choice for experiments where precise viability determination is critical, such as in cytotoxicity studies, drug screening, and the quality control of cell-based therapies. For the most comprehensive analysis, the FDC assay can be multiplexed with a dead-cell stain like Propidium Iodide to simultaneously enumerate viable and non-viable cells with high confidence.
References
A comparative analysis of Fluorescein dicaproate and fluorescein diacetate (FDA) for microbial staining.
In the realm of microbiology, assessing cell viability is a critical component of research, diagnostics, and drug development. Fluorescent staining is a powerful technique for this purpose, and among the various available dyes, those based on fluorescein (B123965) are widely utilized. This guide provides a comparative analysis of two such dyes: the well-established Fluorescein diacetate (FDA) and the less common Fluorescein dicaproate. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their properties and applications in microbial staining, supported by available data and detailed experimental protocols.
Chemical and Physical Properties
Fluorescein diacetate and this compound are both non-fluorescent derivatives of fluorescein. Their lipophilic nature allows them to passively diffuse across microbial cell membranes. The key difference between them lies in the ester groups attached to the fluorescein core, which influences their chemical and physical properties.
| Property | Fluorescein diacetate (FDA) | This compound |
| Synonyms | FDA, 3',6'-Diacetoxyfluoran, Di-O-Acetylfluorescein | Fluorescein dihexanoate |
| Molecular Formula | C₂₄H₁₆O₇[1][2] | C₃₂H₃₂O₇[3] |
| Molecular Weight | 416.38 g/mol [1][2] | 528.59 g/mol [3] |
| Appearance | White to off-white or light yellow crystalline powder[1][4] | Faint yellow powder[3] |
| Solubility | Soluble in DMSO, ethanol, acetone, chloroform, and water[1][4] | Soluble in DMSO or chloroform[3] |
| Storage Temperature | -20°C[1][3][4] | -20°C[3] |
| Excitation Maximum (λex) | ~494 nm[4] | ~497 nm[3] |
| Emission Maximum (λem) | ~521 nm[4] | ~516 nm[3] |
Mechanism of Action: A Shared Pathway to Fluorescence
Both FDA and this compound function as viability probes based on the same fundamental principle: the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within metabolically active cells. This process is contingent on two key cellular characteristics: active intracellular esterases and an intact cell membrane.
The staining mechanism can be summarized in the following steps:
-
Passive Diffusion : The non-polar, non-fluorescent dye (either FDA or this compound) readily permeates the cell walls and membranes of both live and dead microbial cells.
-
Enzymatic Hydrolysis : In viable cells with active metabolism, intracellular non-specific esterases recognize and cleave the ester bonds of the dye molecule. In the case of FDA, the acetate (B1210297) groups are removed, while for this compound, the caproate groups are cleaved.
-
Formation of Fluorescein : This enzymatic hydrolysis yields fluorescein, a highly fluorescent molecule.
-
Intracellular Accumulation : The resulting fluorescein is a polar molecule and is thus unable to passively diffuse back across the intact cell membrane. It accumulates inside the viable cell.
-
Fluorescence Emission : When excited with blue light (around 490 nm), the trapped fluorescein emits a bright green fluorescence (around 520 nm), allowing for the identification and quantification of live cells.
Dead cells, or those with compromised membranes, lack the necessary enzymatic activity to hydrolyze the dye and/or the membrane integrity to retain the fluorescein, and therefore do not fluoresce or fluoresce only weakly.
Figure 1. General mechanism of microbial staining by fluorescein-based esterase substrates.
Comparative Performance Analysis
While both dyes operate on a similar principle, their differing chemical structures may lead to variations in performance for specific applications.
Fluorescein diacetate (FDA) is a widely used and well-documented viability stain for a broad range of microorganisms, including bacteria and fungi.[5][6][7] Its utility in assessing the viability of various bacterial species, such as Mycobacterium smegmatis and Escherichia coli, has been established and often shows a good correlation with traditional plate counting methods.[8] FDA is frequently used in conjunction with a counterstain like propidium (B1200493) iodide (PI), which stains dead cells red, allowing for a clear differentiation between live and dead populations.[9] However, it is important to note that some studies have pointed out potential issues with FDA, such as spontaneous hydrolysis in certain media and quenching of the fluorescent signal by media components.[2]
This compound , with its longer C6 caproate ester chains, is more hydrophobic than FDA. This increased lipophilicity could theoretically enhance its ability to penetrate the complex cell envelopes of certain microorganisms. It is described as a fluorogenic substrate for C6 esterase.[3] While there is a lack of extensive, direct comparative studies against FDA in the literature, the structural difference suggests potential for altered substrate specificity. This might be advantageous for microbes with esterases that preferentially cleave longer-chain esters.
Supporting Experimental Data
Experimental Protocols
The following are detailed protocols for the use of FDA and a generalized protocol for this compound for microbial staining.
Protocol 1: Staining of Bacteria with Fluorescein Diacetate (FDA)
This protocol is adapted from established methods for bacterial viability staining.[5]
Materials:
-
Fluorescein diacetate (FDA)
-
Acetone (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Bacterial cell suspension
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Preparation of FDA Stock Solution (5 mg/mL):
-
Dissolve 100 mg of FDA powder in 20 mL of acetone.
-
Aliquot into smaller volumes in screw-cap test tubes.
-
Store at -20°C, protected from light. The stock solution is stable for several months.[5]
-
-
Preparation of Working Solution (e.g., 10 µg/mL):
-
On the day of the experiment, dilute the stock solution. For example, add 2 µL of the 5 mg/mL stock solution to 1 mL of PBS. The optimal final concentration may need to be determined empirically for different microbial species.
-
-
Staining:
-
Harvest the bacterial cells by centrifugation and wash once with PBS to remove any residual growth medium.
-
Resuspend the cell pellet in PBS to the desired cell density.
-
Add the FDA working solution to the cell suspension.
-
Incubate for 10-20 minutes at room temperature in the dark.
-
-
Microscopy:
-
Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe under a fluorescence microscope using a blue excitation filter. Viable cells will appear bright green.
-
Protocol 2: Generalized Staining of Bacteria with this compound
As specific protocols for microbial staining with this compound are not widely published, this generalized protocol is based on the principles of FDA staining. Optimization will be required.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or chloroform
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Bacterial cell suspension
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets (Excitation: ~497 nm, Emission: ~516 nm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution (e.g., 1-5 mg/mL) by dissolving this compound powder in DMSO or chloroform.
-
Store at -20°C, protected from light and moisture.
-
-
Preparation of Working Solution:
-
Dilute the stock solution in PBS to a final working concentration. This will require empirical determination, but a starting point similar to FDA (e.g., 5-20 µg/mL) can be tested.
-
-
Staining:
-
Prepare the bacterial cell suspension as described in the FDA protocol.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark. The longer incubation time is suggested due to the larger size of the molecule.
-
-
Microscopy:
-
Observe the stained cells under a fluorescence microscope using the appropriate filter sets.
-
Figure 2. General experimental workflow for microbial viability staining.
Conclusion
Fluorescein diacetate is a well-established and reliable fluorescent stain for assessing the viability of a wide range of microorganisms. Its properties and applications are extensively documented, making it a go-to choice for many researchers. This compound, while based on the same principle, remains a less-explored alternative. Its greater hydrophobicity may offer advantages in penetrating the cell envelopes of specific microbes, but this remains to be demonstrated through rigorous comparative studies.
For researchers, scientists, and drug development professionals, the choice between these two dyes should be guided by the specific research question and the microorganisms under investigation. While FDA provides a robust and well-validated starting point, this compound may warrant consideration for applications where FDA performance is suboptimal, pending empirical validation. The clear need for direct comparative studies presents an opportunity for future research to better characterize the relative advantages and disadvantages of these and other fluorescein-based viability stains.
References
- 1. Fluorescein diacetate and ethidium bromide staining to determine the viability of Mycobacterium smegmatis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid assessment of bacterial viability by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ila.ilsl.br [ila.ilsl.br]
- 5. researchgate.net [researchgate.net]
- 6. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide: Navigating the Nuances of Cell Viability and Apoptosis Assays Beyond Fluorescein Dicaproate/PI Staining
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and apoptosis is a cornerstone of meaningful experimental outcomes. While Fluorescein (B123965) Dicaproate (FDC) in combination with Propidium Iodide (PI) offers a rapid and straightforward method for discriminating live and dead cells, its application is not without significant limitations, particularly for certain cell types and experimental contexts. This guide provides an objective comparison of FDC/PI staining with alternative assays, supported by experimental data, to empower informed decisions in your research.
The dual staining method of FDC and PI hinges on two key cellular states: enzymatic activity and membrane integrity. FDC, a non-fluorescent and cell-permeable molecule, is hydrolyzed by intracellular esterases in viable cells to produce fluorescein, a green fluorescent compound.[1][2] Conversely, PI, a fluorescent nucleic acid intercalating agent, is unable to cross the intact plasma membrane of live cells.[3][4] It only enters cells with compromised membranes, characteristic of late-stage apoptosis or necrosis, where it binds to DNA and emits a red fluorescence.[3][4]
However, the simplicity of this method belies a number of critical limitations that can lead to inaccurate interpretations of cell viability.
The Caveats of FDC/PI Staining: A Closer Look at its Limitations
The reliability of FDC/PI staining can be significantly influenced by both the inherent properties of the dyes and the specific characteristics of the cells under investigation.
-
Dependency on Enzymatic Activity: The conversion of FDC to fluorescein is entirely dependent on the activity of intracellular esterases.[1][2] This can be problematic as esterase activity can vary significantly between different cell types and can be altered by experimental conditions or the presence of certain compounds, independent of cell viability.
-
Issues with Specific Cell Types:
-
Islets of Langerhans: Studies have shown that results from FDC/PI staining do not always correlate with the functional viability of isolated islets of Langerhans, a critical consideration for transplantation research.[5][6][7] The complex three-dimensional structure of islets can also impede accurate microscopic analysis.
-
Adherent Cells: While applicable to adherent cells, the process can be less straightforward than with suspension cells, and challenges in imaging and quantification can arise.[8]
-
Primary Lymphocytes and Immune Cells: The metabolic state of lymphocytes can fluctuate, potentially affecting esterase activity and leading to inaccurate viability assessments.
-
-
PI Staining of RNA: Propidium iodide can bind to RNA as well as DNA, which can lead to an overestimation of cell death if not accounted for by treating the cells with RNase.[3][9]
-
High-Throughput Screening Challenges: While seemingly simple, optimizing FDC/PI staining for high-throughput screening (HTS) can be challenging due to issues with dye stability, incubation times, and potential interference from library compounds.
-
Inability to Distinguish Apoptosis Stages: FDC/PI staining primarily identifies cells with compromised membrane integrity, which is characteristic of late apoptosis and necrosis. It cannot differentiate between early and late apoptotic cells.[10][11]
Comparative Analysis of Cell Viability and Apoptosis Assays
To overcome the limitations of FDC/PI staining, a variety of alternative assays have been developed, each with its own set of advantages and disadvantages. The following tables provide a comparative overview of these methods.
| Assay | Principle | Parameter Measured | Advantages | Disadvantages | Suitable Cell Types |
| FDC/PI Staining | Enzymatic conversion of FDC to fluorescein in live cells; PI uptake in dead cells with compromised membranes.[1][12] | Esterase activity and membrane integrity. | Rapid, simple, and provides a dual-color output for easy visualization. | Dependent on variable esterase activity, cannot distinguish apoptosis stages, potential for RNA staining by PI.[3][5][6] | Adherent and suspension cells, but with limitations for certain primary cells and 3D structures. |
| MTT/MTS/XTT/WST-1 Assays | Reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[13] | Metabolic activity (specifically, the activity of NAD(P)H-dependent cellular oxidoreductase enzymes). | High-throughput compatible, colorimetric readout. | Indirect measure of viability, can be affected by changes in metabolic rate unrelated to cell death, potential for interference from compounds.[14][15] | Primarily adherent cells; some modifications available for suspension cells.[8][16] |
| Annexin V/PI Apoptosis Assay | Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis; PI identifies late apoptotic/necrotic cells.[10][17] | Phosphatidylserine externalization and membrane integrity. | Distinguishes between early and late apoptotic cells, highly specific for apoptosis.[10][11] | Requires flow cytometry or fluorescence microscopy, transient nature of PS exposure. | Adherent and suspension cells.[18] |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[19][20][21] | DNA fragmentation. | Highly specific for late-stage apoptosis, can be used on fixed tissues and cells.[21][22] | Does not detect early apoptosis, can also label necrotic cells with extensive DNA damage.[21] | Adherent and suspension cells, tissue sections.[20] |
| ATP Bioluminescence Assay | Measurement of ATP levels using a luciferase-based reaction; ATP is present in metabolically active cells and rapidly depletes upon cell death.[23][24][25] | Intracellular ATP concentration. | Highly sensitive, rapid, and suitable for high-throughput screening.[23][26][27] | Indirect measure of viability, ATP levels can be affected by cellular stress or metabolic changes. | Adherent and suspension cells.[25] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
Fluorescein Dicaproate (FDC) / Propidium Iodide (PI) Staining Protocol
-
Prepare Staining Solution: Prepare a working solution containing both FDC and PI in a suitable buffer (e.g., PBS). The final concentrations will need to be optimized for your specific cell type but are typically in the micromolar range.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the chosen buffer.
-
Staining: Add the FDC/PI staining solution to the cell suspension and incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells immediately using a fluorescence microscope or flow cytometer. Live cells will fluoresce green, while dead cells will fluoresce red.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and treat them with the compounds of interest.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[13]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Preparation: Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
TUNEL Assay Protocol
-
Cell Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100).
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Detection: If an indirectly labeled dUTP was used, add the corresponding detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorophore).
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.[19][20]
ATP Bioluminescence Assay Protocol
-
Cell Lysis: Add a reagent that lyses the cells and releases ATP.
-
Luciferase Reaction: Add a substrate solution containing luciferase and luciferin.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable cells.[23][24][25][27]
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of FDC/PI dual staining for cell viability.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Simplified experimental workflows for common cell viability and apoptosis assays.
Conclusion: Making an Informed Choice
The selection of an appropriate cell viability or apoptosis assay is critical for generating reliable and reproducible data. While FDC/PI staining offers a quick and visually intuitive assessment of live and dead cells, its limitations, particularly its reliance on esterase activity and inability to distinguish stages of apoptosis, necessitate careful consideration of its suitability for specific research questions and cell types.
For a more nuanced understanding of apoptosis, assays such as Annexin V/PI are superior in their ability to differentiate between early and late apoptotic events. For high-throughput screening, ATP bioluminescence assays offer high sensitivity and a streamlined workflow. Metabolic assays like MTT, while widely used, require careful validation due to potential interference from compounds that alter cellular metabolism.
Ultimately, the optimal choice of assay depends on a thorough understanding of the experimental context, the specific cell type under investigation, and the biological question being addressed. By carefully weighing the advantages and disadvantages of each method, researchers can ensure the integrity and accuracy of their findings in the complex and dynamic field of cell biology.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Propidium iodide - Wikipedia [en.wikipedia.org]
- 4. blog-nanoentek.com [blog-nanoentek.com]
- 5. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans. | Semantic Scholar [semanticscholar.org]
- 8. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. kumc.edu [kumc.edu]
- 18. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. opentrons.com [opentrons.com]
- 21. TUNEL assay - Wikipedia [en.wikipedia.org]
- 22. assaygenie.com [assaygenie.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. goldbio.com [goldbio.com]
- 25. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 27. What is the principle of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
A comparison of the cytotoxicity of different viability dyes, including Fluorescein dicaproate.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate viability dye is a critical step in many biological assays. While these dyes are indispensable for distinguishing live from dead cells, their potential cytotoxic effects are a crucial consideration that can influence experimental outcomes. This guide provides an objective comparison of the cytotoxicity of several common viability dyes, with a special focus on Fluorescein dicaproate and its widely used analog, Fluorescein diacetate (FDA). The information presented is supported by experimental data to aid in the selection of the most suitable dye for your research needs.
Principles of Viability Dyes
Viability dyes can be broadly categorized based on their mechanism of action:
-
Membrane Integrity Dyes: These dyes, such as Propidium Iodide (PI) and Trypan Blue, are excluded by the intact plasma membrane of live cells. They only enter and stain cells with compromised membranes, which are considered non-viable.
-
Metabolic Activity Dames: Dyes like Fluorescein diacetate (FDA) and Calcein (B42510) AM are cell-permeant esters that are non-fluorescent until they are cleaved by intracellular esterases in metabolically active, live cells. The resulting fluorescent product is retained within the cells, allowing for their identification.
Comparative Cytotoxicity Data
The following table summarizes the known cytotoxic effects of several common viability dyes. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the data presented here is compiled from various sources, and experimental conditions are specified where available.
| Viability Dye | Mechanism of Action | Cell Type | Concentration | Exposure Time | Observed Cytotoxicity | Citation |
| Fluorescein Diacetate (FDA) | Metabolic Activity | HepG2 | 19–300 µmol/L | 30 min (with irradiation) | Significant decrease in cell viability (≤80%) upon photoactivation.[1] | [1] |
| HepG2 | up to 600 µmol/L | 24 h (no irradiation) | No significant cytotoxicity observed.[1] | [1] | ||
| Calcein AM | Metabolic Activity | Various tumor cell lines | 0.1-1 µg/ml | 30 min | Highly cytotoxic against several cell lines.[2] | [2] |
| Various cell types | Not specified | Not specified | Considered non-toxic at appropriate concentrations and incubation times.[3] | [3] | ||
| Propidium Iodide (PI) | Membrane Integrity | Vero cells | 10-50 µM | Not specified | Good correlation between PI uptake and increasing concentrations of known toxins, suggesting it is more sensitive than MTT assay at detecting cytotoxicity. The study did not focus on PI's inherent cytotoxicity. | [4] |
| Trypan Blue | Membrane Integrity | Human RPE cells | 0.6 mg/ml and 4 mg/ml | 1 min | Concentration-dependent reduction in cell viability.[5] | [5] |
| Various cell types | Not specified | 5-30 min | Becomes toxic to cells after short exposure, even viable cells may eventually take up the dye.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Assessment of Photocytotoxicity of Fluorescein Diacetate (FDA)
This protocol is adapted from a study investigating the antiproliferative and cytotoxic activities of fluorescein.[1]
1. Cell Culture:
- Human hepatoblastoma HepG2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) non-essential amino acids, and 1% (v/v) penicillin-streptomycin.
- Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
- For experiments, MEM without phenol (B47542) red is used to prevent interference with irradiation.
2. FDA Treatment and Irradiation:
- Prepare a stock solution of Fluorescein diacetate (FDA) in DMSO.
- Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of FDA (e.g., 9.4–300 µmol/L) diluted in MEM without phenol red.
- Irradiate the cells with white light (e.g., LED, I = 160 mW/cm²) for a specified duration (e.g., 30 minutes).
- Include non-irradiated control groups treated with the same concentrations of FDA.
3. Viability Assessment (MTT Assay):
- Following irradiation and/or incubation, remove the treatment medium.
- Add 100 µL of fresh medium and 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.
- Incubate for 4 hours at 37°C.
- Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Protocol 2: General Cytotoxicity Assessment using Calcein AM and Propidium Iodide
This protocol provides a general method for assessing cytotoxicity using a dual-staining approach with Calcein AM and Propidium Iodide.
1. Reagent Preparation:
- Prepare a stock solution of Calcein AM in DMSO (e.g., 1 mg/mL).
- Prepare a stock solution of Propidium Iodide in water or PBS (e.g., 1 mg/mL).
- Prepare a working staining solution by diluting the stock solutions in a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 1 µM Calcein AM and 2 µM PI).
2. Cell Staining:
- Culture cells in a suitable format (e.g., 96-well plate, chamber slide).
- Treat cells with the test compounds for the desired duration.
- Remove the culture medium and wash the cells once with PBS.
- Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
3. Imaging and Analysis:
- Image the cells using a fluorescence microscope with appropriate filter sets for Calcein (Excitation/Emission: ~495/~515 nm, green) and Propidium Iodide (Excitation/Emission: ~535/~617 nm, red).
- Live cells will fluoresce green, while dead cells will fluoresce red.
- Quantify the number of live and dead cells from multiple fields of view to determine the percentage of viable cells.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for comparing viability dye cytotoxicity and the general mechanism of action for metabolic and membrane integrity dyes.
Caption: Workflow for comparing viability dye cytotoxicity.
Caption: Mechanisms of viability dyes.
Discussion and Recommendations
The choice of a viability dye should be carefully considered based on the experimental design and cell type.
-
Fluorescein diacetate (FDA) and by extension, This compound , are effective for assessing cell viability based on metabolic activity and generally exhibit low cytotoxicity in the absence of light. However, their significant phototoxicity upon irradiation is a critical factor to consider, especially in applications involving fluorescence microscopy where cells are exposed to excitation light for extended periods.[1] For endpoint assays where light exposure is minimal, they remain a viable option.
-
Calcein AM is often preferred over FDA due to the better retention of its fluorescent product within live cells. While generally considered non-toxic at appropriate concentrations, some studies have reported cytotoxic effects, particularly at higher concentrations or with prolonged exposure.[2][3] Optimization of staining conditions is crucial to minimize potential toxicity.
-
Propidium Iodide (PI) is a widely used and effective marker for dead cells. Its primary mechanism is exclusion by live cells, and it is generally considered to have low inherent cytotoxicity as it does not enter healthy cells. However, its performance can be influenced by the presence of other compounds, and it is not suitable for long-term studies as it will stain cells as they die.
-
Trypan Blue is a simple and inexpensive dye for assessing cell viability using bright-field microscopy. However, it is known to be toxic to cells, and even live cells can begin to take up the dye after a short exposure time, potentially leading to an underestimation of viability.[6] Its use should be limited to rapid, endpoint assessments.
References
- 1. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of calcein acetoxymethyl ester on human tumor cell lines: drug delivery by intracellular trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 4. Propidium iodide staining method for testing the cytotoxicity of 2,4,6-trichlorophenol and perfluorooctane sulfonate at low concentrations with Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of trypan blue on cell viability and gene expression in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemometec.com [chemometec.com]
A validation of Fluorescein dicaproate for use in automated cell counters.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Fluorescein (B123965) Dicaproate (FDC) for use in automated cell counters, offering an objective comparison with established fluorescent dyes. The information presented is supported by experimental data to aid in the selection of the most appropriate reagents for accurate cell viability and counting applications.
Introduction to Fluorescent Dyes in Automated Cell Counting
Automated cell counters have become indispensable tools in life science research, offering significant improvements in throughput, accuracy, and standardization over manual methods.[1] The integration of fluorescence-based counting has further enhanced the capabilities of these instruments, allowing for more precise distinction between live and dead cells, especially in complex samples like primary cells or peripheral blood mononuclear cells (PBMCs).[1][2]
This guide focuses on the validation of Fluorescein Dicaproate (FDC), a cell-permeant esterase substrate, for use in automated cell counters. We will compare its performance and characteristics with two widely used fluorescent dyes: Calcein (B42510) AM, another esterase substrate for identifying viable cells, and Propidium Iodide (PI), a nuclear stain for identifying non-viable cells.
Mechanism of Action
This compound (FDC) and Calcein AM are non-fluorescent, lipophilic compounds that readily cross the membrane of both live and dead cells. Inside viable cells, ubiquitous intracellular esterases cleave the caproate or acetoxymethyl (AM) ester groups, respectively. This enzymatic conversion yields the fluorescent molecules fluorescein (from FDC) or calcein (from Calcein AM).[3] These fluorescent products are membrane-impermeant and are therefore retained within cells that have intact plasma membranes, resulting in a bright green fluorescence that marks the cell as viable.[3]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is a membrane-impermeant dye and is therefore excluded from viable cells with intact cell membranes.[4] When a cell's membrane is compromised, as is the case in late apoptotic or necrotic cells, PI can enter the cell, bind to the DNA, and exhibit a bright red fluorescence, thus identifying the cell as non-viable.[4]
Figure 1: Mechanism of FDC and PI in viability staining.
Comparative Data of Fluorescent Dyes
The selection of a fluorescent dye for automated cell counting depends on several factors, including its spectral properties, mechanism of action, and potential cytotoxicity. The following table summarizes the key characteristics of this compound, Calcein AM, and Propidium Iodide.
| Feature | This compound (FDC) | Calcein AM | Propidium Iodide (PI) |
| Target | Intracellular esterase activity in viable cells[3] | Intracellular esterase activity in viable cells | Nucleic acids in non-viable cells[4] |
| Cell Permeability | Permeable[3] | Permeable | Impermeable to live cells[4] |
| Excitation Max. | ~498 nm (for fluorescein)[5] | ~494 nm | ~535 nm[6] |
| Emission Max. | ~517 nm (for fluorescein) | ~517 nm | ~617 nm[6] |
| Fluorescence Color | Green | Green | Red |
| Advantages | - Good indicator of metabolic activity.[7] | - Brighter fluorescence and better retention in cells compared to fluorescein.[1] - Low cytotoxicity. | - Strong nuclear staining in dead cells. - Can be used in combination with green fluorescent live-cell stains.[3] |
| Disadvantages | - Fluorescein can leak from cells more rapidly than Calcein.[1] | - Staining can be affected by the presence of certain metal ions.[8] | - Cannot be used on fixed cells as fixation compromises the membrane.[4] |
Experimental Protocols
Protocol 1: Cell Viability and Counting with this compound and Propidium Iodide
This protocol outlines the general steps for staining a mammalian cell suspension with FDC and PI for analysis on an automated cell counter.
Materials:
-
Cell suspension (e.g., Jurkat, HeLa, or primary cells)
-
This compound (FDC) stock solution (1 mg/mL in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Automated cell counter with appropriate fluorescence channels
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining Solution Preparation: Prepare a working staining solution by diluting the FDC and PI stock solutions in PBS. A final concentration of 1-5 µM for FDC and 1-10 µg/mL for PI is a good starting point, but optimal concentrations may vary depending on the cell type and instrument.
-
Staining: Add an equal volume of the staining solution to the cell suspension. Mix gently by pipetting.
-
Incubation: Incubate the cell suspension at room temperature for 15-30 minutes, protected from light.
-
Analysis: Immediately analyze the stained cell suspension using an automated cell counter. Set the instrument to detect green fluorescence for viable cells (FDC) and red fluorescence for non-viable cells (PI).
-
Data Acquisition: The automated cell counter will provide data on the total cell count, the number and percentage of viable cells, and the number and percentage of non-viable cells.
Protocol 2: Validation of a Fluorescent Dye in an Automated Cell Counter
This protocol describes a workflow for validating the performance of a new fluorescent dye, such as FDC, against a reference method (e.g., manual counting with a hemocytometer or a well-validated dye like Calcein AM).
Figure 2: Experimental workflow for dye validation.
Validation Parameters:
-
Linearity: Assess the correlation between the cell concentrations determined by the automated counter and the expected concentrations from the serial dilutions. A high R² value (e.g., >0.98) indicates good linearity.
-
Accuracy: Compare the cell counts obtained with the new dye to the reference method. The percentage difference should be within an acceptable range (e.g., ±10%).
-
Precision (Repeatability): Perform multiple measurements of the same sample to determine the coefficient of variation (CV). A low CV indicates high precision.
-
Signal-to-Noise Ratio: Evaluate the intensity of the fluorescent signal from stained cells relative to the background noise. A high signal-to-noise ratio is desirable for clear distinction between positive and negative populations.
Conclusion
This compound presents a viable option for determining cell viability in automated cell counters, operating on a similar principle to the widely used Calcein AM. Its effectiveness is based on the enzymatic conversion to fluorescent fluorescein by intracellular esterases in live cells.
While Calcein AM is reported to have advantages in terms of signal retention and brightness, FDC remains a cost-effective and reliable choice for many applications. For optimal results, it is crucial to validate FDC for your specific cell type and automated cell counter by following a rigorous validation protocol as outlined in this guide. The combination of FDC with a dead cell stain like Propidium Iodide allows for a robust dual-fluorescence assay for simultaneous assessment of live and dead cell populations. Researchers should carefully consider the specific requirements of their experiments when selecting the most appropriate fluorescent dyes for automated cell counting.
References
- 1. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 4. news-medical.net [news-medical.net]
- 5. Fluorescein dicaprylate WS1 | AAT Bioquest [aatbio.com]
- 6. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study using a fluorescence-based and a direct-count assay to determine cytotoxicity in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Fluorescein Dicaproate (FDC) Staining vs. MTT Assay for Metabolic Viability Assessment
In the realm of cellular and molecular biology, accurately assessing cell viability and metabolic activity is paramount for research in toxicology, drug discovery, and cancer biology. Among the plethora of available techniques, Fluorescein (B123965) Dicaproate (FDC) staining and the MTT assay are two widely adopted methods. This guide provides an in-depth comparison of these two assays, detailing their principles, protocols, and presenting a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs.
Core Principles: A Tale of Two Cellular Functions
At their core, FDC staining and the MTT assay measure different facets of cellular health. FDC is a marker of membrane integrity and intracellular esterase activity, while the MTT assay is an indicator of mitochondrial metabolic activity.
Fluorescein Dicaproate (FDC) Staining: This fluorescence-based method relies on the enzymatic activity of intracellular esterases, which are ubiquitous in the cytoplasm of viable cells. FDC, a non-fluorescent and cell-permeable compound, is hydrolyzed by these esterases into the highly fluorescent molecule, fluorescein.[1][2] The accumulation of fluorescein within cells with intact membranes results in green fluorescence, which can be quantified as a measure of viability.[1][2]
MTT Assay: This colorimetric assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, including succinate (B1194679) dehydrogenase, located in the mitochondria.[4][5] The amount of the insoluble formazan, once solubilized, is directly proportional to the number of metabolically active cells.[3]
Comparative Analysis: Key Differences and Considerations
| Feature | This compound (FDC) Staining | MTT Assay |
| Principle | Measures intracellular esterase activity and membrane integrity.[1][2] | Measures mitochondrial dehydrogenase activity.[4][5] |
| Detection Method | Fluorescence (Microscopy, Flow Cytometry, Plate Reader) | Colorimetric (Absorbance Plate Reader) |
| Output Signal | Green Fluorescence | Purple Formazan Crystals |
| Endpoint | Live-cell imaging possible | Endpoint assay (cells are lysed) |
| Pros | - Enables single-cell analysis. - Can be used for real-time imaging. - Generally faster incubation times. | - High-throughput friendly. - Inexpensive and widely used.[6] - Well-established protocols. |
| Cons | - Fluorescein leakage can occur.[7] - Signal can be pH-sensitive. | - Indirect measure of viability. - Can be affected by compounds that alter mitochondrial function.[8][9] - Requires a solubilization step for the formazan crystals.[3] |
While both assays are robust indicators of cell viability, their different underlying mechanisms can sometimes lead to divergent results. For instance, a compound that specifically targets mitochondrial function may show a potent cytotoxic effect in an MTT assay, while its impact on membrane integrity and general esterase activity, as measured by FDC, might be less pronounced or delayed. One study found that the result of the FDA (a related compound to FDC) method was equivalent to the MTT method for cell viability detection, but the FDA method was more sensitive in an H2O2 injury assay at higher concentrations due to a shorter detection duration.[10] Conversely, agents that disrupt membrane integrity without immediately halting mitochondrial respiration could yield a stronger signal in the FDC assay.
It's also important to note that the MTT assay can be influenced by compounds that affect the ROS level and the MTT reduction rate, potentially leading to false-negative or false-positive results.[9][11] Therefore, when screening novel compounds, confirming results with an orthogonal assay that relies on a different cellular mechanism, such as FDC staining or a direct measure of cell number, is often recommended.
Experimental Protocols
Below are detailed, generalized protocols for performing FDC staining and the MTT assay. Researchers should optimize these protocols for their specific cell types and experimental conditions.
This compound (FDC) Staining Protocol
This protocol is a general guideline and may require optimization.
-
Cell Preparation: Seed cells in a suitable culture plate (e.g., 96-well plate) and culture until they reach the desired confluency. Treat cells with the experimental compounds and include appropriate positive and negative controls.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO). Immediately before use, dilute the stock solution in a serum-free medium or a buffered salt solution (e.g., PBS) to the desired final working concentration (typically in the range of 1-10 µg/mL).
-
Staining: Remove the culture medium from the wells and wash the cells gently with PBS. Add the FDC working solution to each well and incubate at 37°C for 15-30 minutes, protected from light.
-
Imaging and Analysis: After incubation, the cells can be observed directly under a fluorescence microscope equipped with standard fluorescein filters (excitation ~488 nm, emission ~530 nm).[7] For quantitative analysis, a fluorescence microplate reader can be used to measure the fluorescence intensity.
MTT Assay Protocol
This protocol is a standard procedure and should be optimized for specific applications.[12][13]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. Following cell attachment, treat with the desired compounds for the specified duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well, for a final concentration of 0.5 mg/mL.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[14] A purple precipitate should be visible under a microscope.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% Triton X-100 in acidic isopropanol) to each well.[8]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both FDC staining and the MTT assay.
References
- 1. ila.ilsl.br [ila.ilsl.br]
- 2. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 7. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 8. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A review of the advantages and disadvantages of Fluorescein dicaproate in viability assessment.
A Comparative Guide to Fluorescein (B123965) Dicaproate for Viability Assessment
In the realm of cellular and molecular biology, the accurate assessment of cell viability is a cornerstone of myriad experimental workflows, from basic research to high-throughput drug screening. A variety of fluorescent probes have been developed to distinguish between live and dead cell populations. Among these, Fluorescein dicaproate (FDC) offers a method based on enzymatic activity and membrane integrity. This guide provides a comprehensive review of the advantages and disadvantages of FDC, objectively compares its performance with other common viability assays, and provides detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
This compound (FDC): Mechanism of Action
This compound is a non-fluorescent, hydrophobic compound that can readily cross the intact plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the caproate groups, releasing the polar fluorescein molecule.[1] Fluorescein is a highly fluorescent dye that emits a green signal when excited by blue light.[2][3] Because the polar fluorescein is less membrane-permeable, it is retained within viable cells that have intact membranes, allowing them to be identified by their bright green fluorescence.[1] In contrast, cells with compromised membranes cannot retain the fluorescein, and dead cells lack the active esterases required for the conversion, thus remaining non-fluorescent.[1]
Advantages and Disadvantages of this compound
Advantages:
-
Dual Indicator: FDC assesses two key parameters of cell viability simultaneously: enzymatic activity (esterase presence) and membrane integrity (retention of fluorescein).[1][4]
-
Live-Cell Compatible: The staining process is non-toxic to cells, making it suitable for live-cell imaging and subsequent downstream applications.
-
Multiplexing Potential: FDC can be used in conjunction with a dead-cell stain, such as Propidium Iodide (PI), for a robust live/dead cell analysis.[1] Viable cells fluoresce green, while dead cells with compromised membranes are stained red by PI.
Disadvantages:
-
Spontaneous Hydrolysis: FDC, and similar compounds like Fluorescein diacetate (FDA), can undergo spontaneous hydrolysis in the absence of live cells, particularly in media containing components like tryptone, peptone, or yeast extract, which can lead to high background fluorescence.[5]
-
Fluorescence Quenching: The fluorescence of the resulting fluorescein can be quenched by components in the assay solution, potentially reducing the signal from viable cells.[5]
-
Variability in Esterase Activity: The level of intracellular esterase activity can vary between different cell types and under different metabolic conditions, which may affect the intensity of the fluorescent signal and complicate direct comparisons.
-
Correlation with Function: For some specific cell types, such as isolated islets of Langerhans, viability assessed by FDA/PI staining does not always correlate well with actual cell function or transplantation success.[6][7]
Comparison with Alternative Viability Assays
Several other methods are widely used for assessing cell viability, each with its own set of strengths and weaknesses. The most common alternatives include Calcein AM, Propidium Iodide (PI) as a standalone dead cell stain, and metabolic assays like the MTT assay.
| Assay | Principle | Advantages | Disadvantages |
| This compound (FDC) | Enzymatic cleavage of a non-fluorescent substrate into a fluorescent product (fluorescein) by intracellular esterases in viable cells. | Assesses both enzymatic activity and membrane integrity; suitable for live-cell imaging. | Potential for spontaneous hydrolysis and fluorescence quenching; signal can be dependent on cell type and metabolic state.[5] |
| Calcein AM | Similar to FDC, Calcein AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases into the intensely green fluorescent Calcein, which is retained in viable cells.[8] | Low cytotoxicity; bright, stable fluorescence; less pH-sensitive than fluorescein; suitable for high-throughput screening. | Non-fixable; fluorescence can be quenched by certain divalent cations.[9] |
| Propidium Iodide (PI) | A fluorescent intercalating agent that cannot cross the membrane of live cells. It enters cells with compromised membranes and stains the nucleus red.[10] | Simple, rapid staining of dead cells; can be multiplexed with live-cell stains. | Does not identify viable cells, only dead ones; requires cells to be in the final stages of death with permeable membranes.[10] |
| MTT Assay | A colorimetric assay where viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12] The amount of formazan is proportional to the number of viable cells.[11] | Inexpensive, well-established, and suitable for high-throughput screening in a 96-well format.[12] | It's an endpoint assay that results in cell death; indirect measure of viability (metabolic activity); formazan crystals require a solubilization step.[11] |
Quantitative Data Comparison
| Parameter | Fluorescein (from FDC) | Calcein (from Calcein AM) | Propidium Iodide (PI) | MTT Formazan |
| Detection Method | Fluorescence | Fluorescence | Fluorescence | Absorbance |
| Excitation (nm) | ~494 | ~494 | ~535 | N/A |
| Emission (nm) | ~517 | ~517 | ~617 | ~570-590 |
| Color | Green | Green | Red | Purple |
| Measures | Esterase Activity & Membrane Integrity | Esterase Activity & Membrane Integrity | Membrane Integrity | Metabolic Activity |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a generalized workflow for a fluorescence-based cell viability assay.
Protocol 1: this compound (FDC) / Propidium Iodide (PI) Live/Dead Assay
This protocol is based on the principles of FDC and is often performed similarly to Fluorescein Diacetate (FDA) assays.
-
Reagent Preparation:
-
Prepare a stock solution of FDC in a suitable organic solvent like DMSO.
-
Prepare a stock solution of PI in water or PBS.
-
On the day of the experiment, prepare a working solution by diluting the stock solutions in a serum-free medium or PBS to the desired final concentration. Optimal concentrations should be determined empirically for each cell type.
-
-
Cell Staining:
-
Wash cells once with PBS to remove any residual serum, which may contain esterases.
-
Add the combined FDC/PI working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Image the cells immediately using a fluorescence microscope with appropriate filters for green (fluorescein) and red (PI) fluorescence.
-
Alternatively, analyze the cell suspension using a flow cytometer.
-
Protocol 2: Calcein AM / Propidium Iodide (PI) Live/Dead Assay
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Calcein AM in anhydrous DMSO. Store aliquots at -20°C.
-
Prepare a PI stock solution (e.g., 1 mg/mL) in water.
-
Prepare a working solution containing Calcein AM (final concentration 1-5 µM) and PI in PBS or other suitable buffer.
-
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash once with PBS. For suspension cells, pellet the cells and resuspend in PBS.
-
Add the Calcein AM/PI working solution to cover the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[13]
-
-
Data Acquisition:
-
Analyze using a fluorescence microscope, flow cytometer, or microplate reader. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Protocol 3: MTT Cell Viability Assay
-
Reagent Preparation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.[11] Filter sterilize the solution.
-
Prepare a solubilization solution (e.g., acidified isopropanol (B130326) or a detergent-based solution).
-
-
Assay Procedure:
-
Plate cells in a 96-well plate and incubate with the test compound for the desired period.
-
Add 10 µL of the MTT stock solution to each well (for a final volume of 100 µL).[14]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for a further 2 hours at room temperature in the dark to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Conclusion
This compound is a useful tool for assessing cell viability, providing insights into both enzymatic activity and membrane integrity. Its primary advantages lie in its suitability for live-cell imaging and its potential for multiplexing with dead-cell stains like Propidium Iodide. However, researchers must be aware of its limitations, including the potential for spontaneous hydrolysis and fluorescence quenching, which can lead to inaccurate results if not properly controlled.[5]
When selecting a viability assay, the specific experimental needs must be considered. For simple, rapid, and high-throughput screening of metabolic activity, the MTT assay remains a popular choice.[12] For detailed analysis of live and dead populations with minimal cytotoxicity, Calcein AM is often preferred due to its bright and stable signal. FDC provides a viable alternative, particularly when a fluorescein-based probe is desired, but careful optimization and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible data.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescein diacetate assessment of embryo viability after ultrarapid freezing of human multipronucleate embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparison of the photostability of Fluorescein dicaproate with other green fluorescent probes.
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of cellular imaging experiments. Among the myriad of available options, green fluorescent probes are workhorses in the field. This guide provides an objective comparison of the photostability of Fluorescein (B123965), the active fluorophore generated from Fluorescein dicaproate upon intracellular esterase activity, with other commonly used green fluorescent probes. The data presented herein is supported by experimental evidence to aid in the selection of the most suitable probe for your research needs.
Understanding Photostability in Fluorescent Probes
Photostability, or the resistance of a fluorophore to photodegradation (photobleaching) upon exposure to excitation light, is a crucial parameter for quantitative and long-term fluorescence microscopy.[1] A probe with high photostability allows for longer or more intense illumination, enabling the capture of high-quality images with a better signal-to-noise ratio and facilitating time-lapse studies of dynamic cellular processes. Conversely, a probe with low photostability will rapidly lose its fluorescence signal, limiting experimental duration and complicating quantitative analysis.[2]
Fluorescein, a widely used and cost-effective green fluorophore, is known for its susceptibility to photobleaching.[1][3] This guide compares the photostability of fluorescein with several popular alternatives: Alexa Fluor 488, Oregon Green, BODIPY FL, and Rhodamine Green.
Quantitative Comparison of Photostability
The photostability of a fluorescent probe can be quantified by its photobleaching quantum yield or, more practically in imaging experiments, by the rate of fluorescence decay under continuous illumination. The following table summarizes the relative photostability of fluorescein and other green fluorescent probes based on available data. A slower decay rate indicates higher photostability.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Fluorescein | 494 | 518 | 0.92 | Low[1] |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High[1][4][5] |
| Oregon Green 488 | 496 | 524 | 0.82 | High[3][6] |
| BODIPY FL | 503 | 512 | 0.90 | High[7][8] |
| Rhodamine Green | 502 | 527 | >0.9 | High[6] |
Key Findings:
-
Fluorescein consistently demonstrates lower photostability compared to the other green fluorescent probes listed.[1][3] This makes it less suitable for experiments requiring prolonged imaging times or high-intensity illumination.
-
Alexa Fluor 488 is significantly more photostable than fluorescein, making it a superior choice for demanding imaging applications.[2][4][5]
-
Oregon Green , a fluorinated derivative of fluorescein, exhibits enhanced photostability and is less sensitive to pH changes.[3][6][9]
-
BODIPY FL is another highly photostable green fluorescent dye.[7][8]
-
Rhodamine Green is also reported to be a very photostable alternative to fluorescein.[6]
Experimental Protocols for Photostability Measurement
A common method to assess the photostability of fluorescent probes in a cellular context involves measuring the rate of fluorescence decay using a confocal laser scanning microscope (CLSM).
Protocol: Measuring Photobleaching Rate in Live Cells
1. Cell Culture and Labeling: a. Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. b. For this compound, incubate the cells with the probe to allow for cellular uptake and enzymatic conversion to fluorescein. For other probes, follow the manufacturer's protocol for cell labeling, which may involve using antibody conjugates or other targeting moieties. c. Wash the cells to remove any unbound probe.
2. Confocal Microscopy Setup: a. Place the sample on the stage of a CLSM equipped with an appropriate laser line for excitation (e.g., 488 nm for green fluorescent probes). b. Identify a region of interest (ROI) containing well-labeled cells. c. Optimize imaging parameters (laser power, detector gain, pinhole size) to obtain a strong initial fluorescence signal without saturating the detector. These settings should be kept constant throughout the experiment.[10]
3. Photobleaching Experiment: a. Acquire an initial image (t=0) of the ROI. b. Continuously illuminate the ROI with the excitation laser at a constant power. c. Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly decreased.[1]
4. Data Analysis: a. Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series. b. Correct for background fluorescence by subtracting the mean intensity of a region without cells.[1] c. Normalize the fluorescence intensity at each time point to the initial intensity at t=0. d. Plot the normalized fluorescence intensity against time. The resulting curve represents the photobleaching rate of the probe. A slower decay indicates higher photostability.
The Photobleaching Process
Photobleaching is a complex photochemical process that leads to the irreversible loss of fluorescence. While the exact mechanisms can vary, a simplified model involves the transition of the fluorophore to an excited triplet state, from which it can undergo chemical reactions, often with molecular oxygen, that permanently damage the molecule and render it non-fluorescent.
Conclusion
The choice of a green fluorescent probe should be guided by the specific requirements of the experiment. While Fluorescein, released from this compound, is a cost-effective option, its poor photostability limits its use in applications requiring long-term or high-intensity imaging. For such studies, more photostable alternatives such as Alexa Fluor 488, Oregon Green, BODIPY FL, and Rhodamine Green are strongly recommended to ensure the acquisition of reliable and high-quality quantitative data. This guide provides the necessary information and experimental framework to assist researchers in making an informed decision for their cellular imaging needs.
References
- 1. benchchem.com [benchchem.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. Trans-Scleral Permeability of Oregon Green 488® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BODIPY | AAT Bioquest [aatbio.com]
- 9. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
A comparative analysis of the cost-effectiveness of Fluorescein dicaproate versus other viability stains.
In the realm of cellular and molecular biology, the accurate assessment of cell viability is a cornerstone of reliable experimental outcomes. For researchers, scientists, and drug development professionals, selecting the appropriate viability stain is a critical decision that balances performance, cost, and experimental compatibility. This guide provides a comprehensive comparison of Fluorescein (B123965) dicaproate (FDC) with other commonly used viability stains: Calcein-AM, Propidium Iodide (PI), and Trypan Blue.
Executive Summary
Viability stains can be broadly categorized into two groups: those that identify live cells and those that identify dead cells. Fluorescein dicaproate and Calcein-AM are non-fluorescent precursors that are metabolized by intracellular esterases in living cells to produce a fluorescent compound, thus marking viable cells. In contrast, Propidium Iodide and Trypan Blue are exclusion dyes that can only penetrate the compromised membranes of dead cells, thereby identifying non-viable populations. The choice of stain significantly impacts experimental workflow, data interpretation, and overall cost.
Cost-Effectiveness Comparison
The cost-effectiveness of a viability stain is not solely determined by its purchase price but also by the required concentration per assay, incubation time, and the necessary equipment for analysis. The following table provides a summary of these factors for the compared viability stains. Prices are estimates and can vary based on supplier and volume.
| Feature | This compound (FDC) | Calcein-AM | Propidium Iodide (PI) | Trypan Blue |
| Estimated Price | ~$115 / 100 mg[1] | ~$200 / 1 mg[2] | ~$205 / 100 mg[3] | ~$27 / 100 mL (0.4% solution)[4][5] |
| Typical Working Concentration | ~2 µg/mL | 1-5 µM | 1-10 µg/mL | 0.04% - 0.2% |
| Estimated Cost per Assay (96-well plate) | Low | Moderate | Low to Moderate | Very Low |
| Instrumentation | Fluorescence Microscope, Flow Cytometer | Fluorescence Microscope, Flow Cytometer | Fluorescence Microscope, Flow Cytometer | Brightfield Microscope, Automated Cell Counter |
| Incubation Time | 10-30 minutes | 15-30 minutes[6] | < 5 minutes | < 5 minutes[7] |
| Multiplexing Capability | Yes (with dead cell stains like PI) | Yes (with dead cell stains like PI) | Yes (with live cell stains like FDC/Calcein-AM) | Limited |
Performance and Application Comparison
This compound (FDC) and other Fluorescein Derivatives
This compound, a derivative of fluorescein, functions as a viability probe by measuring both enzymatic activity and cell-membrane integrity.[1] This non-fluorescent, hydrophobic compound readily crosses the membrane of living cells, where intracellular esterases hydrolyze the dicaproate groups, yielding the fluorescent molecule fluorescein.[1] The accumulation of fluorescein results in a green fluorescence, indicating cell viability.
Advantages:
-
Provides a measure of both metabolic activity (esterase function) and membrane integrity.
-
Generally low cytotoxicity compared to some other stains.
-
Can be used in combination with dead cell stains like Propidium Iodide for simultaneous live/dead analysis.[8]
Limitations:
-
The fluorescent product, fluorescein, can leak from viable cells over time, potentially affecting the accuracy of long-term studies.[9]
-
Fluorescence can be pH-sensitive.
-
Some media components can cause hydrolysis of the dye in the absence of live cells, leading to background fluorescence.[10]
Calcein-AM
Calcein-AM is another popular stain for identifying live cells and operates on a similar principle to FDC. It is a non-fluorescent, cell-permeant compound that is hydrolyzed by intracellular esterases into the highly fluorescent calcein.[11]
Advantages:
-
Calcein is better retained within viable cells compared to fluorescein, making it more suitable for longer-term experiments.[9]
-
Its fluorescence is not significantly affected by intracellular pH.
-
Exhibits low cytotoxicity, with minimal impact on cell proliferation or viability.
Limitations:
-
Higher cost per milligram compared to fluorescein derivatives.
-
Like FDC, its mechanism relies on esterase activity, which can vary between cell types.
Propidium Iodide (PI)
Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes. As it is membrane-impermeant, it is excluded from live cells.
Advantages:
-
Provides a clear and bright red fluorescent signal in dead cells.
-
Can be used in conjunction with live-cell stains like FDC or Calcein-AM for robust live/dead discrimination.
-
Relatively inexpensive.
Limitations:
-
Does not stain live cells, so it cannot be used alone to determine the total cell population.
-
Requires fluorescence detection instrumentation.
-
It is a suspected carcinogen and should be handled with care.[8]
Trypan Blue
Trypan Blue is a classic and widely used exclusion dye for assessing cell viability. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue under a brightfield microscope.
Advantages:
-
Extremely low cost and readily available.
-
Requires only a basic brightfield microscope and a hemocytometer for manual counting.
-
Simple and rapid procedure.[7]
Limitations:
-
Subjective and prone to user-to-user variability in counting.
-
Can overestimate cell viability, especially in aged cultures.[11]
-
The staining can be faint, making it difficult to distinguish from unstained cells.
-
Limited utility for automated or high-throughput applications.
Mechanisms of Action & Experimental Workflows
Mechanism of Action: Live-Cell Stains
Caption: Mechanism of live-cell stains like FDC and Calcein-AM.
Mechanism of Action: Dead-Cell Stains
Caption: Mechanism of dead-cell exclusion stains like PI and Trypan Blue.
General Experimental Workflow for Viability Staining
Caption: A generalized workflow for performing a cell viability assay.
Experimental Protocols
This compound / Diacetate (FDA) Staining Protocol
-
Prepare Staining Solution: Prepare a stock solution of Fluorescein Diacetate at 1 mg/mL in a suitable solvent like acetone (B3395972) or DMSO. Immediately before use, dilute the stock solution in a physiological buffer (e.g., PBS) to a final working concentration of approximately 2 µg/mL.[10]
-
Cell Preparation: Harvest and wash cells, then resuspend them in a physiological buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add the FDA working solution to the cell suspension and mix gently.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells immediately by fluorescence microscopy (Ex/Em: ~494/517 nm) or flow cytometry. Live cells will exhibit green fluorescence. For simultaneous dead cell staining, Propidium Iodide can be added to the cell suspension.[8]
Calcein-AM Staining Protocol
-
Prepare Staining Solution: Prepare a 1-5 mM stock solution of Calcein-AM in anhydrous DMSO. Dilute the stock solution in a physiological buffer (e.g., PBS) to a final working concentration of 1-10 µM.[6]
-
Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate). For suspension cells, wash and resuspend in buffer.
-
Staining: Add the Calcein-AM working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.[6]
-
Washing: Wash the cells with buffer to remove excess Calcein-AM.
-
Analysis: Measure fluorescence using a fluorescence microscope, plate reader (Ex/Em: ~490/515 nm), or flow cytometer.
Propidium Iodide (PI) Staining Protocol
-
Prepare Staining Solution: Prepare a stock solution of PI (e.g., 1 mg/mL in water). Dilute to a working concentration of 1-10 µg/mL in a suitable buffer like PBS.
-
Cell Preparation: Harvest and wash cells, resuspending them in buffer.
-
Staining: Add the PI working solution to the cell suspension.
-
Incubation: Incubate for 1-5 minutes at room temperature in the dark.[8]
-
Analysis: Analyze immediately by flow cytometry (typically detected in the PE-Texas Red or a similar channel) or fluorescence microscopy (Ex/Em: ~535/617 nm when bound to DNA). Do not wash cells after adding PI.[8]
Trypan Blue Exclusion Assay Protocol
-
Prepare Cell Suspension: Harvest and resuspend cells in a serum-free medium or PBS to avoid protein interference with the dye.
-
Staining: Mix one part of 0.4% Trypan Blue solution with one part of the cell suspension.[7]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[7]
-
Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a brightfield microscope within 3-5 minutes to prevent dye uptake by viable cells over time.[7]
-
Calculation: Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.
Conclusion
The selection of a viability stain is a multifaceted decision. For routine, low-cost viability assessments where a brightfield microscope is the primary instrument, Trypan Blue remains a viable, albeit less precise, option. For experiments requiring higher accuracy and the use of fluorescence-based instrumentation, Propidium Iodide is an excellent and cost-effective choice for identifying dead cells, especially when paired with a live-cell stain.
Among the live-cell stains, This compound and its diacetate counterpart offer a good balance of performance and cost-effectiveness for endpoint assays. However, for experiments that demand greater signal stability, lower cytotoxicity, and are less sensitive to intracellular pH fluctuations, Calcein-AM emerges as the superior, albeit more expensive, choice. Ultimately, the optimal stain will depend on the specific experimental needs, available equipment, and budgetary constraints of the research project.
References
- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]
- 2. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescein diacetate for determination of cell viability in tissue-engineered skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. What is the principle of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 9. ila.ilsl.br [ila.ilsl.br]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Fluorescein Dicaproate Assays vs. Clonogenic Survival Assays in Cytotoxicity Assessment
For researchers, scientists, and drug development professionals, selecting the appropriate assay to measure the cytotoxic and cytostatic effects of novel therapeutic agents is a critical decision. This guide provides a comprehensive comparison between the fluorescein (B123965) dicaproate (FDC) assay, a rapid indicator of cell viability, and the clonogenic survival assay, the gold-standard for assessing long-term reproductive capacity.
While both assays provide valuable insights into cellular responses to treatment, they measure distinct biological endpoints. Understanding their principles, methodologies, and the correlation of their results is paramount for the accurate interpretation of experimental data. This guide will delve into the experimental protocols of both assays, present a comparative analysis of their results, and illustrate the underlying cellular mechanisms.
Principle of the Assays
The Fluorescein Dicaproate (FDC) assay is a fluorescence-based method used to determine cell viability. The principle is analogous to the more commonly cited Fluorescein Diacetate (FDA) assay. Non-fluorescent and cell-permeable FDC is taken up by cells. Inside viable cells, intracellular esterases cleave the dicaproate groups, releasing the highly fluorescent compound fluorescein.[1][2][3] The accumulation of fluorescein results in a green fluorescence, indicating both enzymatic activity and intact cell membranes, which are hallmarks of viable cells.[2][3]
The Clonogenic Survival Assay , on the other hand, assesses the long-term reproductive integrity of cells following exposure to a cytotoxic agent.[4][5][6] It is based on the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells.[4] This assay is considered the "gold standard" for determining cell reproductive death and provides a definitive measure of a cell's ability to proliferate indefinitely after treatment.[4][6][7]
Correlation of Results: A Comparative Analysis
Studies comparing fluorescein-based viability assays with clonogenic survival assays indicate that while a correlation exists, the results are not always directly interchangeable. The FDC assay provides a snapshot of cell health at a specific time point, whereas the clonogenic assay measures the ultimate fate of a cell's proliferative potential.
A key study comparing a fluorescein diacetate (FDA) flow cytometric assay with a soft agar (B569324) clonogenic assay found that the results could be comparable if the viability assessment was deferred for at least 72 hours after drug exposure.[8] This delay allows for the manifestation of cytotoxic effects that may not be immediately apparent. However, other research has shown that EC50 values (the concentration of a drug that gives a half-maximal response) derived from flow cytometric viability assays tend to be higher than those obtained from clonogenic assays.[9] This discrepancy arises because viability assays may classify cells as "viable" even if they have sustained sufficient damage to prevent long-term proliferation.
Table 1: Comparison of this compound (FDC) and Clonogenic Survival Assay Results
| Parameter | This compound (FDC) Assay | Clonogenic Survival Assay | Key Differences & Correlation |
| Endpoint Measured | Intracellular esterase activity and membrane integrity (Cell Viability) | Ability of a single cell to form a colony (Reproductive Capacity) | FDC measures immediate metabolic health, while clonogenic assay measures long-term proliferative potential. A cell can be "viable" in an FDC assay but unable to form a colony. |
| Typical Output | Fluorescence intensity, Percentage of viable cells | Surviving Fraction (SF), Plating Efficiency (PE), IC50/EC50 | IC50/EC50 values from FDC assays can be higher than those from clonogenic assays, reflecting the different endpoints. |
| Time to Result | Rapid (minutes to hours) | Long-term (1-3 weeks) | The extended duration of the clonogenic assay allows for the assessment of delayed cytotoxic effects. |
| Sensitivity | Sensitive to immediate cytotoxic events affecting membrane integrity or enzymatic activity. | Highly sensitive to agents causing DNA damage and reproductive death. | Clonogenic assay is more sensitive to cytostatic agents that halt proliferation without immediate cell death. |
Experimental Protocols
This compound (FDC) Viability Assay Protocol
This protocol is based on the principles of fluorescein-based viability assays.
-
Cell Preparation: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to the test compound at various concentrations for the desired duration.
-
Preparation of FDC Solution: Prepare a stock solution of this compound in a suitable solvent like acetone.[2] Immediately before use, dilute the stock solution to the final working concentration in a physiological buffer (e.g., PBS).
-
Staining: Remove the treatment medium and wash the cells with PBS. Add the FDC working solution to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 490 nm excitation and 520 nm emission).
-
Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Calculate the percentage of viability relative to an untreated control.
Clonogenic Survival Assay Protocol
This is a generalized protocol for adherent cell lines.[1][4][10]
-
Cell Preparation: Culture cells to be used in the experiment.
-
Treatment: Treat the cells with the cytotoxic agent either before or after plating.
-
Cell Plating:
-
Treatment before plating: After treatment, harvest the cells, count them, and plate a known number of cells into multi-well plates or petri dishes. The number of cells plated per well will depend on the expected survival rate for each treatment condition.
-
Treatment after plating: Plate a known number of cells and allow them to adhere before adding the treatment.
-
-
Incubation: Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C to allow for colony formation.[1] The incubation time will vary depending on the cell line's doubling time.
-
Fixation and Staining:
-
After the incubation period, remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution like 0.5% crystal violet.[1]
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Visualizing the Methodologies
To better understand the workflows and principles of these assays, the following diagrams are provided.
Caption: Workflow of the this compound (FDC) assay.
Caption: Workflow of the Clonogenic Survival assay.
Caption: Principles of FDC and Clonogenic assays.
Conclusion
The choice of assay should be guided by the specific research question. For initial screening of a large number of compounds, the FDC assay may be more appropriate. However, for a detailed characterization of the cytotoxic potential of a lead compound and to understand its long-term effects on cell proliferation, the clonogenic survival assay is indispensable. For a comprehensive understanding, employing both assays in parallel can provide a more complete picture of a compound's cytotoxic and cytostatic effects.
References
- 1. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 3. stratech.co.uk [stratech.co.uk]
- 4. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor-derived cell lines exposed to cancer-therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of cell survival by flow cytometric quantification of fluorescein diacetate/propidium iodide viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
A discussion on the specificity of Fluorescein dicaproate for detecting esterase activity.
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of esterase activity are crucial in various fields, from cell viability assays to high-throughput screening for drug discovery. A plethora of fluorescent probes have been developed for this purpose, each with its own set of characteristics. This guide provides a detailed comparison of Fluorescein (B123965) dicaproate and other common fluorogenic probes, with a focus on substrate specificity, to aid researchers in selecting the most appropriate tool for their experimental needs.
Introduction to Fluorogenic Esterase Probes
Fluorogenic esterase probes are non-fluorescent molecules that become fluorescent upon enzymatic cleavage of an ester bond by esterases. This "turn-on" mechanism provides a direct and sensitive measure of enzyme activity. The ideal probe should exhibit high specificity for the target esterase, possess favorable photophysical properties, and demonstrate good cell permeability for in vivo studies.
Fluorescein dicaproate , a derivative of fluorescein, is a lipophilic, non-fluorescent molecule that can passively diffuse across cell membranes. Intracellular esterases hydrolyze the caproate ester groups, releasing the highly fluorescent fluorescein molecule. The accumulation of fluorescein within cells with intact membranes serves as an indicator of both esterase activity and cell viability.
Mechanism of Action of Fluorescein-Based Esterase Probes
The general mechanism for fluorescein-based probes involves enzymatic cleavage of the ester linkages, which unmasks the fluorescent fluorescein core.
Safety Operating Guide
Proper Disposal of Fluorescein Dicaproate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of fluorescein (B123965) dicaproate, a fluorogenic ester substrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE). This includes nitrile gloves, safety glasses, and a laboratory coat. Fluorescein dicaproate, like other organic esters, should be handled as a potentially hazardous chemical.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is collection as hazardous chemical waste for subsequent removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a non-halogenated organic solvent waste.
-
Waste Collection:
-
Designate a specific, leak-proof container for flammable organic waste.[1] The container must be chemically compatible with organic esters; a glass or suitable plastic container is recommended.
-
Collect all waste materials containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), in this designated container.
-
For solutions, pour the waste carefully into the container, avoiding splashes.
-
For solid waste and contaminated materials, place them directly into the container.
-
-
Container Labeling:
-
Storage Pending Disposal:
-
Keep the waste container tightly sealed when not in use.
-
Store the sealed container in a designated satellite accumulation area that is secure and away from ignition sources, as esters can be flammable.[3]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be handled with care.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste and added to the designated organic waste container.[4]
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines. Deface the original label before disposal.
-
Important Considerations:
-
DO NOT dispose of this compound down the sink or in regular trash.[1] This is a prohibited practice that can harm the environment and violate regulations.
-
For spills, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[5] The contaminated absorbent material must then be collected as hazardous waste.
Quantitative Data Summary
The following table summarizes key properties for this compound and related compounds relevant to safe handling and disposal.
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [6] |
| Appearance | Faint yellow powder | [6] |
| Solubility | DMSO or chloroform | [6] |
| Storage | Store at -20°C | [6] |
| Incompatible Materials | Strong oxidizing agents | [7] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) may be formed during combustion. | [8] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization of this compound for disposal are readily available or recommended. The standard and required procedure is to treat it as hazardous chemical waste for incineration by a licensed facility.[2][3]
Disposal Workflow Diagram
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. This compound - CAS-Number 7364-90-1 - Order from Chemodex [chemodex.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
